molecular formula C7H6BrN3S B3030320 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine CAS No. 887475-71-0

6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Cat. No.: B3030320
CAS No.: 887475-71-0
M. Wt: 244.11
InChI Key: HWUMJZFDFAFXKB-UHFFFAOYSA-N
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Description

6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a useful research compound. Its molecular formula is C7H6BrN3S and its molecular weight is 244.11. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-8-methylsulfanylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUMJZFDFAFXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN2C1=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693105
Record name 6-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887475-71-0
Record name 6-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including applications as anticancer agents, antivirals, and anti-inflammatory drugs.[1][2] The precise substitution pattern on the bicyclic ring system is critical for modulating these properties. Therefore, unambiguous structure elucidation is a paramount step in the research and development pipeline.

This in-depth technical guide provides a comprehensive workflow for the structural confirmation of a specific derivative, 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. The methodologies outlined herein are grounded in established principles of spectroscopic analysis and are designed to provide a self-validating system for researchers, scientists, and drug development professionals.

Molecular Identity

  • Compound Name: this compound

  • Molecular Formula: C₇H₆BrN₃S[3]

  • CAS Number: 887475-71-0[3]

  • Molecular Weight: 244.11 g/mol [3]

A Logic-Driven Approach to Structure Elucidation

The elucidation of a novel molecular structure is a systematic process of piecing together a puzzle. Each analytical technique provides a unique set of clues, and the convergence of this data leads to a confident structural assignment. Our approach is multi-faceted, relying on a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. For crystalline materials, single-crystal X-ray diffraction offers the ultimate, unambiguous structural confirmation.[4]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_elucidation Structure Confirmation synthesis Putative Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Ion Peak - Isotopic Pattern purification->ms nmr_1d 1D NMR (¹H, ¹³C) - Proton Environments - Carbon Skeleton purification->nmr_1d xray Single-Crystal X-ray Diffraction - Definitive 3D Structure purification->xray elucidation Final Structure Assignment ms->elucidation nmr_2d 2D NMR (COSY, HSQC, HMBC) - H-H Connectivity - C-H Connectivity (1-bond) - C-H Connectivity (long-range) nmr_1d->nmr_2d nmr_2d->elucidation xray->elucidation

Caption: A workflow for definitive structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

High-resolution mass spectrometry (HRMS) is the initial and indispensable step for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (e.g., <1 mg) of the purified compound in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern. The presence of a bromine atom will result in a characteristic M and M+2 pattern with nearly equal intensity (¹⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

    • Confirm that the measured mass of the molecular ion is within a narrow tolerance (typically <5 ppm) of the calculated exact mass for C₇H₆BrN₃S.

Expected Data Summary

ParameterExpected ValueRationale
Calculated Exact Mass 243.9547For C₇H₆⁷⁹BrN₃S
Observed [M+H]⁺ ~244.9625Protonated molecular ion
Isotopic Pattern Characteristic 1:1 ratio for [M+H]⁺ and [M+2+H]⁺Confirms the presence of one bromine atom

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Framework

NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule. A suite of 1D and 2D experiments is employed to assemble the imidazo[1,2-a]pyrazine core and confirm the positions of the bromo and methylthio substituents.

G structure This compound Atom Numbering Scheme G H_SCH3 H-SCH₃ C8 C-8 H_SCH3->C8 ³J H2 H-2 C3 C-3 H2->C3 ²J C8a C-8a H2->C8a ³J H3 H-3 C2 C-2 H3->C2 ²J H3->C8a ³J H5 H-5 C6 C-6 H5->C6 ²J H5->C8a ³J C_SCH3 C-SCH₃ C5 C-5

Caption: Expected key HMBC correlations.

  • Placement of the -SCH₃ group: The protons of the methyl group (-SCH₃) should show a 3-bond correlation to the C-8 carbon.

  • Confirmation of the Imidazole Ring: H-2 will show correlations to C-3 and the bridgehead carbon C-8a. H-3 will show correlations to C-2 and C-8a.

  • Placement of the Bromine Atom: H-5 will show a 2-bond correlation to the bromine-substituted carbon, C-6, and a 3-bond correlation to the bridgehead carbon C-8a.

Single-Crystal X-ray Diffraction: The Definitive Proof

When a suitable single crystal of the compound can be grown, X-ray diffraction provides an unequivocal three-dimensional map of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry. [4][5] Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the structural model against the experimental data.

  • Analysis: The final refined structure provides a definitive confirmation of the molecular connectivity and the positions of all atoms.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments allows for the meticulous assembly of the molecular framework and the precise placement of all substituents. Finally, where applicable, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the structure. This rigorous, multi-pronged approach ensures the scientific integrity of the data and provides the necessary confidence for advancing research and development efforts involving this important class of heterocyclic compounds.

References

  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • Googleapis.com. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]

  • Growing Science. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]

  • Appretech Scientific Limited. (n.d.). This compound. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • PubMed Central. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document, intended for an audience of researchers and drug development professionals, offers a deep dive into the synthetic strategy, reaction mechanisms, and practical experimental procedures.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. Notably, substituted imidazo[1,2-a]pyrazines have emerged as potent inhibitors of various kinases, making them attractive candidates for the development of targeted cancer therapies. The strategic functionalization of the imidazo[1,2-a]pyrazine ring system allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the design of novel drug candidates with improved efficacy and selectivity.

This guide focuses on the synthesis of a specifically substituted analog, this compound, which incorporates a bromine atom at the 6-position and a methylthio group at the 8-position. These modifications are anticipated to modulate the compound's biological activity and provide a handle for further chemical derivatization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The key disconnection lies at the C8-S bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction as the final step. This strategy involves the displacement of a suitable leaving group at the 8-position of a 6-bromo-imidazo[1,2-a]pyrazine precursor with a methylthiolate nucleophile. A highly plausible precursor for this reaction is 6,8-dibromoimidazo[1,2-a]pyrazine, where the greater reactivity of the C8-Br bond towards nucleophilic attack allows for selective substitution.

The synthesis of the 6,8-dibromoimidazo[1,2-a]pyrazine intermediate can be achieved through the condensation of 2-amino-3,5-dibromopyrazine with a suitable two-carbon electrophile, such as chloroacetaldehyde. This overall synthetic strategy is outlined below:

retrosynthesis target This compound intermediate1 6,8-Dibromoimidazo[1,2-a]pyrazine target->intermediate1 Nucleophilic Aromatic Substitution starting_material1 2-Amino-3,5-dibromopyrazine intermediate1->starting_material1 Condensation starting_material2 Chloroacetaldehyde intermediate1->starting_material2 Condensation

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

The initial step in the synthesis of the target compound is the construction of the imidazo[1,2-a]pyrazine ring system with the required bromine substituents at the 6 and 8 positions. This is accomplished through the condensation of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde.

Experimental Protocol:

Materials:

Reagent/SolventCAS NumberMolecular WeightSupplier
2-Amino-3,5-dibromopyrazine24241-18-7252.88 g/mol Commercially Available
Chloroacetaldehyde (50% wt. in H₂O)107-20-078.50 g/mol Commercially Available
Sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol Commercially Available
Ethanol (EtOH)64-17-546.07 g/mol Commercially Available
Ethyl acetate (EtOAc)141-78-688.11 g/mol Commercially Available
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol Commercially Available

Procedure:

  • To a stirred solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and an organic solvent, add chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2 eq).[2]

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 5-20 hours), cool the mixture to room temperature.[2]

  • If a precipitate has formed, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 6,8-dibromoimidazo[1,2-a]pyrazine.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or a mixture of aqueous and organic solvents is chosen to ensure the solubility of both the starting materials and the inorganic base.

  • Base: Sodium bicarbonate is a mild base used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Temperature: Elevated temperatures are necessary to promote the condensation and cyclization reactions. The optimal temperature may need to be determined empirically.

  • Work-up: The aqueous work-up is essential to remove the inorganic salts and any remaining water-soluble impurities.

Part 2: Synthesis of this compound

The final step in the synthesis is the selective nucleophilic aromatic substitution of the bromine atom at the 8-position of 6,8-dibromoimidazo[1,2-a]pyrazine with a methylthio group. This is achieved by reacting the dibromo intermediate with sodium thiomethoxide. The bromine at the 8-position is more susceptible to nucleophilic attack due to the electronic effects of the fused imidazole ring.

Experimental Protocol:

Materials:

Reagent/SolventCAS NumberMolecular WeightSupplier
6,8-Dibromoimidazo[1,2-a]pyrazine63744-22-9276.92 g/mol Synthesized in Part 1
Sodium thiomethoxide (NaSMe)5188-07-870.09 g/mol Commercially Available
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Commercially Available
Ethyl acetate (EtOAc)141-78-688.11 g/mol Commercially Available
Water (H₂O)7732-18-518.02 g/mol N/A
BrineN/AN/AN/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol Commercially Available

Procedure:

  • Dissolve 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium thiomethoxide (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Nucleophile: Sodium thiomethoxide is a potent nucleophile that readily displaces the bromine atom. An excess is used to ensure complete conversion of the starting material.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiolate nucleophile.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material, di-substituted product, and other impurities.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the imidazo[1,2-a]pyrazine ring system, as well as the methylthio group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

Predicted 1H and 13C NMR Data (for illustrative purposes, experimental verification is required):

1H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-27.8-8.0s1HImidazole ring proton
H-37.6-7.8s1HImidazole ring proton
H-57.9-8.1s1HPyrazine ring proton
S-CH₃2.5-2.7s3HMethylthio protons
13C NMR Predicted Chemical Shift (ppm) Assignment
C-2115-120Imidazole ring carbon
C-3110-115Imidazole ring carbon
C-5125-130Pyrazine ring carbon
C-6118-123Pyrazine ring carbon (C-Br)
C-8150-155Pyrazine ring carbon (C-S)
C-8a140-145Bridgehead carbon
S-CH₃15-20Methylthio carbon

Synthetic Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine cluster_step2 Step 2: Synthesis of this compound s1_start 2-Amino-3,5-dibromopyrazine + Chloroacetaldehyde s1_reagents NaHCO₃, EtOH/H₂O s1_reaction Condensation/ Cyclization s1_reagents->s1_reaction s1_workup Work-up & Purification s1_reaction->s1_workup s1_product 6,8-Dibromoimidazo[1,2-a]pyrazine s1_workup->s1_product s2_start 6,8-Dibromoimidazo[1,2-a]pyrazine s1_product->s2_start s2_reagents NaSMe, DMF s2_reaction Nucleophilic Aromatic Substitution (SNAr) s2_reagents->s2_reaction s2_workup Work-up & Purification s2_reaction->s2_workup s2_product This compound s2_workup->s2_product

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The provided rationale for the experimental choices aims to empower scientists to not only replicate the synthesis but also to adapt and optimize the methodology for their specific research needs. The successful synthesis of this and related analogs will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • This compound. AZA Mid-Year Meeting. [Link]

  • 6-Bromo-8-hydroxyimidazo[1,2-a]pyrazine. PubChem. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. [Link]

  • This compound. Appretech Scientific Limited. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central. [Link]

  • 6-bromo-8-methylimidazo[1,2-a]pyrazine. Appretech Scientific Limited. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subse. SciSpace. [Link]

  • ChemInform Abstract: Transformations of the Pyrido(1,2-a)pyrazine Ring System into Imidazo( 1,2-a)pyridines, Imidazo(1,2-a)pyrimidines and 2-Oxa-6a,10c- diazaaceanthrylenes. ResearchGate. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in biologically active compounds across a range of therapeutic areas. Its unique electronic and steric properties make it an ideal framework for the design of novel therapeutics. This guide focuses on a specific, yet promising, derivative: 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine . The strategic placement of a bromine atom at the 6-position and a methylthio group at the 8-position offers synthetic handles for further molecular elaboration, opening avenues for the exploration of new chemical space and the development of potent and selective drug candidates.

This document serves as a comprehensive technical resource, providing insights into the chemical properties, synthesis, and potential applications of this intriguing molecule. The information presented herein is intended to empower researchers to leverage the unique characteristics of this compound in their drug discovery and development endeavors.

Core Chemical Properties and Structural Attributes

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆BrN₃S. Its structure features a fused bicyclic system comprising an imidazole ring and a pyrazine ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization is still emerging in the public domain.

PropertyValueSource
CAS Number 887475-71-0[1]
Molecular Formula C₇H₆BrN₃S
Molecular Weight 244.11 g/mol
Physical Form Solid (predicted)[2]
Storage Conditions Sealed in dry, 2-8°C[3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not yet widely reported in peer-reviewed literature and should be determined empirically.

Structural Diagram

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Synthesis and Characterization: A Proposed Pathway

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the cyclization of a substituted 2-aminopyrazine with an α-halocarbonyl compound. The bromine and methylthio functionalities could be introduced either before or after the formation of the imidazopyrazine core. A potential forward synthesis is outlined below.

G Start 2-Amino-3,5-dibromopyrazine Intermediate1 2-Amino-5-bromo-3-(methylthio)pyrazine Start->Intermediate1 Nucleophilic Substitution (e.g., NaSMe) Intermediate2 6,8-Dibromoimidazo[1,2-a]pyrazine Start->Intermediate2 Cyclization (e.g., with Chloroacetaldehyde) Product This compound Intermediate1->Product Cyclization (e.g., with Chloroacetaldehyde) Intermediate2->Product Selective Nucleophilic Substitution (e.g., NaSMe)

Figure 2: Proposed synthetic pathways for this compound.

Pathway A: Introduction of Methylthio Group Prior to Cyclization

  • Nucleophilic Aromatic Substitution: Starting with commercially available 2-amino-3,5-dibromopyrazine, a selective nucleophilic substitution at the more activated 3-position with a methylthiolate source (e.g., sodium thiomethoxide) could yield 2-amino-5-bromo-3-(methylthio)pyrazine. The reaction conditions would need to be carefully optimized to favor monosubstitution.

  • Cyclization: The resulting aminopyrazine derivative can then be cyclized with an α-haloaldehyde, such as chloroacetaldehyde, to form the desired this compound. This is a standard method for the construction of the imidazo[1,2-a]pyrazine ring system.

Pathway B: Introduction of Methylthio Group After Cyclization

  • Cyclization: 2-Amino-3,5-dibromopyrazine can be first cyclized with chloroacetaldehyde to form 6,8-dibromoimidazo[1,2-a]pyrazine.

  • Selective Nucleophilic Substitution: Subsequently, a selective nucleophilic substitution of one of the bromine atoms with sodium thiomethoxide would be required. The regioselectivity of this reaction would be a critical factor, and careful control of stoichiometry and reaction conditions would be necessary to favor substitution at the 8-position.

Proposed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general procedures for similar transformations. This protocol should be considered a starting point for optimization and requires experimental validation.

Step 1: Synthesis of 2-Amino-5-bromo-3-(methylthio)pyrazine

  • To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-5-bromo-3-(methylthio)pyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol), add an aqueous solution of chloroacetaldehyde (1.2 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization (Anticipated Data)

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrazine core and a singlet for the methylthio group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (243.96 g/mol for the most abundant isotopes), with a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations within the heterocyclic ring system.

Chemical Reactivity and Potential for Derivatization

The presence of both a bromine atom and a methylthio group provides multiple avenues for further chemical modification, making this compound a versatile building block in drug discovery.

G Core This compound Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Pd catalyst, base, Boronic acid/ester Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Pd catalyst, base, Amine Sonogashira Sonogashira Coupling (C-C triple bond formation) Core->Sonogashira Pd/Cu catalyst, base, Terminal alkyne Oxidation Oxidation of Sulfide (to Sulfoxide/Sulfone) Core->Oxidation Oxidizing agent (e.g., m-CPBA) Nucleophilic Nucleophilic Substitution (at C-8, potentially) Core->Nucleophilic Nucleophile (e.g., Amines, Alkoxides)

Figure 3: Potential reactivity of this compound.

Cross-Coupling Reactions at the 6-Position

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles.

  • Sonogashira Coupling: The introduction of alkynyl groups can be achieved through coupling with terminal alkynes.

Modification of the 8-Methylthio Group

The methylthio group at the 8-position also offers opportunities for functionalization.

  • Oxidation: The sulfide can be oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents like m-CPBA. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

  • Nucleophilic Aromatic Substitution: While the bromine at the 6-position is generally more reactive in cross-coupling reactions, the 8-position can also be susceptible to nucleophilic aromatic substitution under certain conditions, potentially allowing for the displacement of the methylthio group with other nucleophiles.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities.[5] The unique substitution pattern of this compound makes it a valuable starting point for the development of novel therapeutic agents.

Kinase Inhibitors

A significant number of imidazo[1,2-a]pyrazine derivatives have been investigated as kinase inhibitors for the treatment of cancer and other diseases. The ability to readily diversify the 6-position of this compound through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to target specific kinase binding sites.

CNS-Active Agents

The imidazo[1,2-a]pyrazine core is also present in compounds with activity in the central nervous system (CNS). By modulating the physicochemical properties through derivatization, it may be possible to develop analogs of this compound with desirable blood-brain barrier permeability and CNS activity.

Anti-infective Agents

The heterocyclic nature of the imidazo[1,2-a]pyrazine scaffold has also been exploited in the development of anti-bacterial and anti-viral agents. The versatile chemistry of this compound provides a platform for the synthesis of libraries of compounds to be screened against various infectious disease targets.

Conclusion and Future Directions

This compound represents a strategically functionalized building block with significant potential for the discovery of novel bioactive molecules. Its synthetic accessibility, coupled with the versatility of its reactive handles, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the development and optimization of a robust and scalable synthesis for this compound. Furthermore, the systematic exploration of its reactivity through various chemical transformations will undoubtedly lead to the generation of diverse compound libraries for biological screening. As our understanding of the chemical biology of the imidazo[1,2-a]pyrazine scaffold continues to grow, derivatives of this compound are poised to play a crucial role in the development of the next generation of therapeutics.

References

  • Appretech Scientific Limited. This compound. Available from: [Link]

  • PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Available from: [Link]

  • AZA Mid-Year Meeting. This compound. Available from: [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]

  • MySkinRecipes. 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. Available from: [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine (CAS No. 887475-71-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, a key heterocyclic intermediate in medicinal chemistry. The document elucidates its chemical properties, synthesis rationale, and significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from related structures and analogous reactions to provide a robust framework for its application in research and drug discovery.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] This nitrogen-rich bicyclic system serves as a foundational structure for a multitude of compounds exhibiting pharmacological properties, including but not limited to, anti-inflammatory, anti-cancer, and antiviral effects. Its structural rigidity and capacity for diverse substitutions make it an ideal scaffold for designing selective and potent inhibitors of various enzymes, most notably protein kinases.[2][3]

The subject of this guide, this compound, represents a strategically functionalized derivative of this core. The presence of a bromine atom at the C6 position and a methylthio group at the C8 position offers orthogonal handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 887475-71-0[4][5]
Molecular Formula C₇H₆BrN₃S[6]
Molecular Weight 244.11 g/mol [6]
Appearance Solid (predicted)General knowledge
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.[7]Inferred from similar compounds
Storage Store in a cool, dry, and dark place under an inert atmosphere to ensure stability.[7][7]

Synthesis and Chemical Reactivity

A plausible synthetic route is outlined below. This proposed pathway is based on common organic chemistry principles and reactions reported for analogous compounds.

G cluster_0 Core Synthesis cluster_1 Functionalization 2-aminopyrazine 2-Aminopyrazine Derivative imidazopyrazine Imidazo[1,2-a]pyrazine Core 2-aminopyrazine->imidazopyrazine Condensation alpha_haloketone α-Haloketone alpha_haloketone->imidazopyrazine bromination Bromination (e.g., NBS) imidazopyrazine->bromination bromo_imidazopyrazine Bromo-imidazo[1,2-a]pyrazine bromination->bromo_imidazopyrazine thiolation Introduction of Methylthio Group bromo_imidazopyrazine->thiolation target_compound This compound thiolation->target_compound G start This compound suzuki Suzuki Coupling at C6 start->suzuki buchwald Buchwald-Hartwig Amination at C6 start->buchwald nucleophilic_sub Nucleophilic Substitution at C8 start->nucleophilic_sub aryl_derivative C6-Aryl/Heteroaryl Derivative suzuki->aryl_derivative amino_derivative C6-Amino Derivative buchwald->amino_derivative c8_functionalized C8-Functionalized Derivative nucleophilic_sub->c8_functionalized kinase_inhibitor Potent and Selective Kinase Inhibitor aryl_derivative->kinase_inhibitor amino_derivative->kinase_inhibitor c8_functionalized->kinase_inhibitor

References

Foreword: The Strategic Role of Bromine in Imidazopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Brominated Imidazopyrazines

The imidazopyrazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, antimalarial, and antiviral properties.[1][2][3][4][5] The strategic introduction of a bromine atom onto this heterocyclic system is a cornerstone of modern molecular design. Bromination not only serves as a synthetic handle for further molecular elaboration via cross-coupling reactions but also profoundly modulates the molecule's physicochemical landscape.[6] This modulation directly influences critical parameters such as lipophilicity, metabolic stability, and target binding affinity, ultimately dictating the therapeutic potential and material performance of the resulting compounds.[2][3]

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical characteristics of brominated imidazopyrazines. We will move beyond a mere listing of properties to explain the underlying causality, providing field-proven experimental protocols and computational insights to empower your research and development endeavors.

Synthetic Strategy: Accessing the Brominated Core

The synthesis of brominated imidazopyrazines typically involves a two-stage process: formation of the core heterocyclic system followed by regioselective bromination. The most prevalent approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound (e.g., 2-chloroacetaldehyde) to form the imidazopyrazine bicycle.[2]

Subsequent bromination is critical. The use of N-Bromosuccinimide (NBS) is a preferred method for achieving regioselective bromination, often at the C3 position, yielding a versatile intermediate for further diversification.[2][3][7] This intermediate is primed for reactions like Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents to systematically explore the structure-activity relationship (SAR).[2][6]

G cluster_0 Core Synthesis cluster_1 Functionalization A Aminopyrazine C Imidazopyrazine Core A->C B α-Halocarbonyl B->C D C3-Brominated Imidazopyrazine C->D  Regioselective  Bromination (NBS) F Diverse Analogues D->F E Boronic Acids E->F G Lead Compound F->G  Physicochemical  & Biological Screening G cluster_0 Molecular Properties cluster_1 Biological Outcome LogP Lipophilicity (LogP) ADME ADME Profile LogP->ADME Sol Solubility Sol->ADME pKa pKa pKa->ADME HBD_A H-Bond Donors/ Acceptors HBD_A->ADME Efficacy In Vivo Efficacy ADME->Efficacy Toxicity Toxicity ADME->Toxicity

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the spectroscopic characterization of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of published experimental spectra for this specific molecule, this document focuses on the foundational principles and practical workflows for acquiring and interpreting key spectroscopic data. It serves as a robust resource for researchers, offering detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The guide also presents predicted spectral data based on the analysis of analogous structures, providing a valuable reference for the structural elucidation of this and related imidazo[1,2-a]pyrazine derivatives.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The precise structural characterization of novel derivatives, such as this compound, is a critical step in the drug discovery and development process. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of a compound's identity, purity, and three-dimensional structure.

This guide is designed to provide researchers with the necessary tools to approach the spectroscopic analysis of this compound with confidence. By understanding the principles behind each technique and following validated protocols, scientists can ensure the integrity and reproducibility of their findings.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, with its distinct substituents on the fused ring system, gives rise to a unique spectroscopic fingerprint. The bromine atom at the 6-position and the methylthio group at the 8-position significantly influence the electronic environment of the imidazo[1,2-a]pyrazine core, which is reflected in the chemical shifts of the protons and carbons in NMR spectroscopy and the fragmentation patterns in mass spectrometry.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound887475-71-0C₇H₆BrN₃S244.11 g/mol

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for determining the number and connectivity of protons in a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.[2][3]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as TMS (0 ppm), for accurate chemical shift referencing.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to consider are the number of scans, relaxation delay, and acquisition time to ensure adequate signal-to-noise and resolution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Compound Dissolve Compound Add Internal Standard Add Internal Standard Dissolve Compound->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Set Acquisition Parameters Set Acquisition Parameters Insert into Spectrometer->Set Acquisition Parameters Acquire Spectrum Acquire Spectrum Set Acquisition Parameters->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Referencing Integration & Referencing Baseline Correction->Integration & Referencing G cluster_prep Sample Preparation cluster_analysis MS Analysis Prepare Dilute Solution Prepare Dilute Solution Infuse into ESI Source Infuse into ESI Source Prepare Dilute Solution->Infuse into ESI Source Acquire Mass Spectrum Acquire Mass Spectrum Infuse into ESI Source->Acquire Mass Spectrum Analyze Fragmentation Analyze Fragmentation Acquire Mass Spectrum->Analyze Fragmentation

Sources

1H NMR and 13C NMR spectra of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the imidazo[1,2-a]pyrazine scaffold is of significant interest due to its prevalence in a wide array of pharmacologically active agents, including inhibitors of kinases and other enzymes.[1][2] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for unambiguous structure elucidation in solution.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key derivative: This compound . We will dissect the expected spectral features of this molecule, grounding our predictions in fundamental NMR principles and comparative data from related structures. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors. The causality behind spectral assignments will be explained, providing not just data, but a framework for understanding the structure-property relationships inherent to this molecular class.

Molecular Structure and Predicted NMR-Active Nuclei

The foundational step in any spectral interpretation is a thorough analysis of the molecule's structure. The imidazo[1,2-a]pyrazine core is a bicyclic aromatic system containing three nitrogen atoms. In our target molecule, the pyrazine ring is substituted with a bromine atom at the 6-position and a methylthio (-SCH₃) group at the 8-position.

Caption: Molecular structure of this compound with atom numbering.

Based on this structure, we anticipate signals for:

  • Four unique aromatic protons: H2, H3, and H5.

  • Three unique methyl protons: -SCH₃.

  • Seven unique carbon atoms: C2, C3, C5, C6, C8, C8a, and the methyl carbon (-SCH₃).

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The electron-withdrawing nature of the bromine atom and the nitrogen atoms, along with the anisotropic effects of the aromatic rings, will dictate the chemical shifts.

Predicted Chemical Shifts (δ) and Multiplicities:
  • H5: This proton is located on the pyrazine ring, flanked by a nitrogen atom (N4) and the bromine-substituted carbon (C6). The strong deshielding effect from the adjacent nitrogen and the electronegative bromine atom is expected to shift this proton significantly downfield. With no adjacent protons, its signal will appear as a singlet . Based on data for related imidazo[1,2-a]pyrazines, this proton typically resonates in the δ 8.0-9.2 ppm range.[1]

  • H2 & H3: These protons are on the imidazole portion of the ring system. They are generally observed as distinct singlets in substituted imidazo[1,2-a]pyrazines.[3] H2 is adjacent to the bridgehead nitrogen (N1) and another nitrogen (N7), while H3 is adjacent to N1 and the carbon bridgehead. This difference in electronic environment will lead to distinct chemical shifts, typically in the δ 7.4-8.2 ppm region.

  • -SCH₃ Protons: The three protons of the methyl group attached to the sulfur atom are chemically equivalent. They will appear as a sharp singlet , as there are no neighboring protons to cause splitting. The chemical shift is anticipated to be in the δ 2.5-3.0 ppm range, characteristic of a methyl group attached to a sulfur atom which is, in turn, bonded to an aromatic system.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

Predicted Chemical Shifts (δ):
  • Aromatic Carbons (C2, C3, C5, C8a): These carbons will resonate in the aromatic region, generally between δ 105-150 ppm. The precise shifts are influenced by the adjacent nitrogen atoms and substituents. For instance, carbons adjacent to nitrogen atoms (like C2, C3, C5, and C8a) are typically deshielded and appear further downfield.[4][5]

  • C6 (Carbon-bearing Bromine): The "heavy atom effect" of bromine typically shields the directly attached carbon, shifting its resonance upfield compared to an unsubstituted carbon. However, its position on the electron-deficient pyrazine ring complicates a simple prediction. We can anticipate its signal to be in the δ 110-125 ppm range.

  • C8 (Carbon-bearing Methylthio group): This carbon is directly attached to the sulfur atom and a nitrogen atom (N7), leading to significant deshielding. Its resonance is expected to be far downfield, likely in the δ 145-160 ppm region.

  • -SCH₃ Carbon: The methyl carbon of the methylthio group will appear in the aliphatic region of the spectrum. Its signal is expected to be a sharp singlet at approximately δ 15-25 ppm.

Summary of Predicted NMR Data

The following tables summarize the anticipated NMR assignments for this compound.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H5 8.2 – 8.6 Singlet (s)
H2 / H3 7.6 – 8.1 (two distinct signals) Singlet (s)

| -SCH₃ | 2.6 – 2.9 | Singlet (s) |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C8 150 – 158
C2, C3, C5, C8a 115 – 145 (four distinct signals)
C6 112 – 122

| -SCH₃ | 15 – 20 |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-fidelity, reproducible NMR data, a rigorous and standardized experimental protocol is essential. The following represents a field-proven methodology.

Step-by-Step Workflow:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the sample into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic compounds.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a homogenous solution.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]

  • ¹H NMR Spectrum Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation between pulses.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Phase correct the resulting spectrum manually or automatically.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

cluster_workflow NMR Analysis Workflow Sample 1. Sample Preparation (Dissolve in CDCl₃) Spectrometer 2. Data Acquisition (400 MHz Spectrometer) Sample->Spectrometer Insert Sample FID 3. Raw Data (FID) Spectrometer->FID Acquire Signal FT 4. Fourier Transform FID->FT Process Spectrum 5. Processed Spectrum (Phasing & Baseline Correction) FT->Spectrum Correct Analysis 6. Spectral Analysis (Peak Picking, Integration, Assignment) Spectrum->Analysis Interpret

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Conclusion

The structural elucidation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra are characterized by distinct, well-resolved signals that directly correlate with the molecule's unique electronic and structural features. The downfield singlet for H5, the two singlets for the imidazole protons, and the characteristic upfield singlet for the methylthio group provide a definitive proton fingerprint. Similarly, the ¹³C spectrum, with its seven unique signals, confirms the carbon backbone and the influence of the bromo and methylthio substituents. By adhering to the robust experimental protocol outlined herein, researchers can confidently acquire high-quality data to verify the identity and purity of this important heterocyclic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.

  • Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry.

  • Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. ResearchGate.

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health (NIH).

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal.

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.

  • 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

molecular weight and formula of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a plausible synthetic pathway, and its potential therapeutic applications, grounded in the broader context of the pharmacological importance of the imidazo[1,2-a]pyrazine scaffold.

Core Compound Characteristics

This compound is a substituted imidazo[1,2-a]pyrazine, a class of nitrogen-containing heterocyclic compounds recognized as a "privileged scaffold" in drug development. Its structure features a bromine atom at the 6-position and a methylthio group at the 8-position, which significantly influence its physicochemical properties and biological activity.

PropertyValueSource
Molecular Formula C₇H₆BrN₃S[1]
Molecular Weight 244.11 g/mol [1]
CAS Number 887475-71-0
Canonical SMILES CSc1nc(Br)cn2c1ncc2
Purity Typically ≥98%[1]

The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyrazine core is a versatile structural motif found in numerous biologically active molecules. This scaffold's planarity and ability to participate in various non-covalent interactions make it an ideal starting point for designing ligands that can bind to a wide range of biological targets. The inherent drug-like properties of this heterocyclic system have led to its investigation in a multitude of therapeutic areas.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: The pyrazine-based structure is a common feature in small molecule kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.

  • Anticancer Properties: Several imidazo[1,2-a]pyrazine derivatives have been evaluated for their efficacy against various cancer cell lines.

  • Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its potential in developing novel anti-inflammatory and pain-relieving medications.

  • Antibacterial Activity: Certain substituted imidazo[1,2-a]pyrazines have shown promise as antibacterial agents.

The strategic placement of substituents on the imidazo[1,2-a]pyrazine ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The bromine atom and methylthio group in this compound are key to its potential as a drug candidate or a valuable intermediate in the synthesis of more complex molecules.

Proposed Synthesis of this compound

While a detailed, step-by-step synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related imidazo[1,2-a]pyrazines. The following proposed pathway is based on the common strategy of condensing a substituted 2-aminopyrazine with a bromo-carbonyl compound.

Proposed Synthetic Pathway:

G A 2-Amino-3-chloropyrazine B 2-Amino-3-chloro-5-bromopyrazine A->B Bromination (e.g., NBS) C 2-Amino-3-(methylthio)-5-bromopyrazine B->C Nucleophilic Substitution (e.g., NaSMe) E This compound C->E Condensation D Bromoacetaldehyde D->E

A proposed synthetic route.

Step-by-Step Methodological Rationale:

  • Bromination of 2-Amino-3-chloropyrazine: The synthesis would likely commence with a commercially available starting material such as 2-amino-3-chloropyrazine. Regioselective bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS). The reaction conditions would need to be carefully controlled to ensure the desired regioselectivity.

  • Introduction of the Methylthio Group: The chloro group at the 3-position of the resulting 2-amino-3-chloro-5-bromopyrazine is susceptible to nucleophilic substitution. Treatment with sodium thiomethoxide (NaSMe) would replace the chlorine atom with a methylthio group, yielding the key intermediate, 2-amino-3-(methylthio)-5-bromopyrazine.

  • Condensation to Form the Imidazo[1,2-a]pyrazine Core: The final step involves the condensation of the substituted 2-aminopyrazine with a bromo-carbonyl compound, such as bromoacetaldehyde. This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyrazine ring system.

Self-Validating System and Causality:

This proposed synthetic route is designed as a self-validating system. The success of each step is predicated on well-established reaction mechanisms in heterocyclic chemistry. The choice of reagents and the sequence of reactions are deliberate to ensure high yields and minimize side products. For instance, introducing the bromine and methylthio groups onto the pyrazine ring prior to the condensation step is a strategic choice to build the desired substitution pattern on the final imidazo[1,2-a]pyrazine core. The purification and characterization of the intermediates at each stage would be crucial to validate the progression of the synthesis.

Potential Biological Activity and Therapeutic Applications

Given the pharmacological profile of the imidazo[1,2-a]pyrazine scaffold, this compound is a compound of considerable interest for further investigation. While specific biological data for this exact molecule is limited in the public domain, its structural features suggest several potential avenues for therapeutic application.

Workflow for Investigating Biological Activity:

G A This compound B High-Throughput Screening A->B Compound Library C Target Identification B->C Hit Identification D Lead Optimization C->D Structure-Activity Relationship (SAR) Studies E Preclinical Development D->E Candidate Selection

Sources

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the significant and diverse biological activities associated with imidazo[1,2-a]pyrazine derivatives. It delves into their potential as anticancer, antiviral, antibacterial, and antifungal agents, supported by insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols employed for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Chemical Eminence of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are fused heterocyclic systems where an imidazole ring is fused to a pyrazine ring. This unique structural arrangement confers upon them a distinct electronic and steric profile, making them attractive candidates for interacting with various biological targets.[2] As structural analogues of deazapurines, they have been investigated for a wide array of pharmacological activities. The core scaffold can be readily functionalized at multiple positions (C2, C3, C6, and C8), allowing for the generation of diverse chemical libraries and the fine-tuning of their biological properties.

The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3] More efficient, one-pot, three-component condensation reactions have also been developed, for instance, using an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, often catalyzed by iodine.[4][5]

General_Synthesis Aminopyrazine α-Aminopyrazine Condensation Condensation Aminopyrazine->Condensation Halocarbonyl α-Halocarbonyl Compound Halocarbonyl->Condensation Imidazopyrazine Imidazo[1,2-a]pyrazine Core Condensation->Imidazopyrazine

Caption: General synthetic scheme for the imidazo[1,2-a]pyrazine core.

Anticancer Activity: A Multifaceted Approach to Oncology

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][6]

Kinase Inhibition: Targeting Key Signaling Pathways

A prominent mechanism of action for the anticancer effects of imidazo[1,2-a]pyrazines is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent PI3K inhibitors.[7][8] For instance, a series of 8-morpholinyl-imidazo[1,2-a]pyrazines showed high potency against PI3Kδ and PI3Kα isoforms with improved selectivity over mTOR.[8]

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors, disrupting cell cycle and inducing cell death.[9]

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 plays a critical role in regulating transcription. Novel imadazo[1,2-a]pyrazines have been synthesized and evaluated as CDK9 inhibitors, demonstrating cytotoxic effects against various cancer cell lines, including breast and colorectal cancer.[10][11] Derivatives with a pyridin-4-yl group at the C2 position have shown particularly potent CDK9 inhibitory activity.[10][11]

Kinase_Inhibition_Pathway Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative PI3K PI3K Imidazopyrazine->PI3K AuroraKinase Aurora Kinase Imidazopyrazine->AuroraKinase CDK9 CDK9 Imidazopyrazine->CDK9 Downstream Downstream Signaling (e.g., Akt/mTOR) PI3K->Downstream CellCycle Cell Cycle Progression AuroraKinase->CellCycle Transcription Transcription CDK9->Transcription Inhibition Inhibition

Caption: Imidazo[1,2-a]pyrazines as inhibitors of key oncogenic kinases.

Cytotoxic Activity Against Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic effects of imidazo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. For example, certain synthesized compounds have shown significant activity against Hep-2, HepG2, MCF-7, and A375 cancer cells.[4] Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer potency of these compounds.[3][12]

Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12b Hep-211[4]
HepG213[4]
MCF-711[4]
A37511[4]
3c MCF76.66 (average)[10][11]
HCT1166.66 (average)[10][11]
K6526.66 (average)[10][11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of imidazo[1,2-a]pyrazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: Combating Viral Infections

The imidazo[1,2-a]pyrazine scaffold has also been explored for its antiviral properties against a range of viruses.

Anti-Influenza Virus Activity

Derivatives of imidazo[1,2-a]pyrazine have shown potent and broad-spectrum activity against influenza A viruses, including oseltamivir-resistant strains.[13][14] Some of these compounds act by targeting the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus, which is essential for viral replication.[13]

Anti-Coronavirus Activity

Selected imidazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E.[10][11] Docking studies have suggested that these compounds may exhibit their antiviral effect by binding to the viral protease enzyme.[10]

Other Antiviral Activities

The broader class of imidazo[1,2-a]pyridines, structurally related to imidazo[1,2-a]pyrazines, has demonstrated activity against other viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[15]

Antiviral_Mechanism cluster_influenza Influenza Virus cluster_coronavirus Coronavirus Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative ViralNP Viral Nucleoprotein (NP) Imidazopyrazine->ViralNP ViralProtease Viral Protease Imidazopyrazine->ViralProtease Protease_Inhibition Protease Inhibition NP_Clustering NP Clustering & Nuclear Import Inhibition ViralNP->NP_Clustering Induces Viral_Replication Viral Replication ViralProtease->Viral_Replication NP_Clustering->Viral_Replication Protease_Inhibition->Viral_Replication

Caption: Proposed antiviral mechanisms of action for imidazo[1,2-a]pyrazines.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyrazine derivatives have exhibited promising activity against a variety of pathogenic microorganisms.

Antibacterial Activity

These compounds have been shown to possess moderate to high antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Some derivatives have also been developed as inhibitors of the VirB11 ATPase, a key component of the bacterial type IV secretion system, highlighting a specific molecular target for their antibacterial action.[16]

Antifungal Activity

The antifungal potential of imidazo[1,2-a]pyrazines has been investigated against various fungal strains. For instance, C-3 substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids have demonstrated activity against pathogenic Sporothrix species.[17] These compounds have also shown synergistic interactions with existing antifungal drugs like itraconazole.[17]

Table 2: Antimicrobial Spectrum of Imidazo[1,2-a]pyrazine Derivatives

ActivityPathogenRepresentative StrainsReference
Antibacterial Gram-positiveStaphylococcus aureus
Gram-negativeEscherichia coli
Antifungal YeastCandida albicans[18]
Filamentous FungiSporothrix species[17]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyrazine derivatives against bacteria and fungi can be determined using the broth microdilution method.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain in a suitable broth medium.

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyrazines is highly dependent on the nature and position of substituents on the core scaffold.

  • Anticancer Activity: For CDK9 inhibition, a pyridin-4-yl group at the C2 position and a benzyl group at the C3 position have been found to be favorable.[10][11] The central imidazo[1,2-a]pyrazine core is considered essential for anticancer activity.[12]

  • Antioxidant Activity: The presence of an amino group at the C8 position and a bromine substitution at the C3 position have been correlated with good antioxidant properties.

  • Antifungal Activity: The substitution pattern on the imidazopyrazine ring is a key determinant of antifungal activity against Sporothrix species.[17]

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The extensive research into their anticancer, antiviral, antibacterial, and antifungal properties has provided a solid foundation for further development. Future efforts should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for compounds with promising activity.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

  • Exploration of New Therapeutic Areas: Investigating the potential of imidazo[1,2-a]pyrazines for other diseases, such as inflammatory and neurodegenerative disorders.

The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Motif in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and diverse substitution points make it a versatile scaffold for the development of novel therapeutic agents across a spectrum of diseases. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer properties. The inherent drug-like properties of the imidazo[1,2-a]pyrazine nucleus have established it as a "privileged scaffold" in modern drug discovery.

This document provides detailed application notes and protocols for a specific derivative, 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine . This compound serves as a key intermediate and a potential pharmacophore in its own right. The strategic placement of a bromine atom at the 6-position offers a handle for further chemical modifications, such as cross-coupling reactions, while the methylthio group at the 8-position can influence the compound's electronic properties and metabolic stability.

Recent groundbreaking research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which is crucial for innate immunity and anti-tumor responses. By inhibiting ENPP1, these compounds can enhance the cGAS-STING signaling, leading to increased production of type I interferons and a more robust anti-tumor immune response.

This guide will provide a plausible synthetic route for this compound, along with detailed protocols for its application in relevant biological assays, focusing on its potential as an ENPP1 inhibitor and its broader pharmacological screening.

Chemical Properties and Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆BrN₃S
Molecular Weight 244.11 g/mol
CAS Number 887475-71-0
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store in a cool, dry, dark place under an inert atmosphere. Recommended storage at 2-8°C.

Proposed Synthesis Protocol

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclocondensation A 2-Amino-5-bromopyrazine B Thiomethylation A->B NaSMe, DMF C 2-Amino-5-bromo-3-(methylthio)pyrazine B->C D 2-Amino-5-bromo-3-(methylthio)pyrazine F Cyclization D->F E Bromoacetaldehyde E->F Reflux, Ethanol G This compound F->G

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-bromo-3-(methylthio)pyrazine (Hypothetical Intermediate)

Rationale: The key starting material is a pyrazine ring appropriately substituted with an amino group for cyclization, a bromine atom at the desired position, and a methylthio group. This precursor is not commercially available and would likely need to be synthesized. A plausible route involves the thiomethylation of a commercially available dihalopyrazine followed by amination, or direct thiomethylation of an aminobromopyrazine. For this protocol, we will assume a direct thiomethylation.

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-amino-5-bromo-3-(methylthio)pyrazine.

Step 2: Synthesis of this compound

Rationale: The classical Tschichibabin reaction for imidazopyridine synthesis can be adapted here, involving the condensation of the 2-aminopyrazine derivative with an α-haloaldehyde.[1]

Materials:

  • 2-Amino-5-bromo-3-(methylthio)pyrazine (from Step 1)

  • Bromoacetaldehyde dimethyl acetal

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolyze bromoacetaldehyde dimethyl acetal to bromoacetaldehyde by stirring with a catalytic amount of concentrated HCl in water for 1 hour. Neutralize with solid NaHCO₃ and extract with dichloromethane. Dry the organic layer over Na₂SO₄. Use the resulting solution directly in the next step.

  • To a solution of 2-amino-5-bromo-3-(methylthio)pyrazine (1.0 eq) in ethanol, add the freshly prepared solution of bromoacetaldehyde (1.2 eq) in dichloromethane.

  • Reflux the reaction mixture for 8-12 hours. Monitor the formation of the product by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Application Protocols in Medicinal Chemistry

Protocol 1: In Vitro ENPP1 Inhibition Assay

Rationale: Based on recent literature, imidazo[1,2-a]pyrazine derivatives are potent ENPP1 inhibitors. This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against human ENPP1. The assay measures the production of AMP/GMP from the hydrolysis of a substrate.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5)

  • ENPP1 substrate (e.g., ATP or 2'3'-cGAMP)

  • AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)

  • This compound (test compound)

  • Known ENPP1 inhibitor (positive control)

  • DMSO (for compound dilution)

  • 384-well black, low-volume assay plates

  • Plate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the test compound in DMSO. Then, dilute these solutions in the ENPP1 assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • In a 384-well plate, add the diluted test compound or control solutions.

  • Add the ENPP1 enzyme to each well (except for the no-enzyme control wells).

  • Initiate the enzymatic reaction by adding the ENPP1 substrate (ATP or 2'3'-cGAMP) to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of AMP/GMP produced according to the manufacturer's protocol for the detection kit.

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: cGAS-STING Pathway Activation Assay

Rationale: As an ENPP1 inhibitor, this compound is expected to enhance cGAS-STING signaling. This can be measured using a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).

Workflow for cGAS-STING Activation Assay

G A Seed THP-1-Lucia™ ISG cells B Treat cells with test compound A->B C Stimulate with cGAMP B->C D Incubate for 24 hours C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F

Caption: Workflow for the cGAS-STING luciferase reporter assay.

Materials:

  • THP-1-Lucia™ ISG reporter cell line (or similar)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 2'3'-cGAMP (STING agonist)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the THP-1-Lucia™ ISG cells in a 96-well plate at a density of ~100,000 cells per well and incubate overnight.

  • The next day, treat the cells with various concentrations of this compound.

  • After a short pre-incubation (e.g., 1 hour), stimulate the cells with a sub-maximal concentration of 2'3'-cGAMP.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Analyze the data by normalizing the luminescence signal of treated cells to that of the vehicle control. An increase in luminescence indicates activation of the STING pathway.

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

Rationale: Many heterocyclic compounds, including imidazo[1,2-a]pyrazines, exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add the test compound solutions.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 4: Antibacterial Activity - Broth Microdilution Assay

Rationale: The imidazo[1,2-a]pyrazine scaffold is known to be a source of antibacterial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well sterile microplates

  • Spectrophotometer or plate reader (optional, for OD measurement)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the compound in MHB.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability dye like resazurin can be added, where a color change indicates metabolic activity (growth).

Conclusion and Future Directions

This compound represents a valuable building block in medicinal chemistry. Its potential as an ENPP1 inhibitor, thereby activating the cGAS-STING pathway, positions it as an exciting starting point for the development of novel cancer immunotherapies. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound and its future analogs. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant disease models. The versatility of the imidazo[1,2-a]pyrazine scaffold ensures that it will remain a focal point of drug discovery efforts for years to come.

References

  • Meurer, L. C., Tolman, R. L., Chapin, E. W., Saperstein, R., Vicario, P. P., Zrada, M. M., & MacCoss, M. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(20), 3845–3857. [Link]

  • Baviskar, A. T., et al. (2013). A green protocol for the synthesis and antimicrobial evaluation of some imidazo (1,2-a) pyrazines. Journal of Chemical and Pharmaceutical Research, 5(12), 624-628.
  • Myadaraboina, P., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(4), 2251–2319. [Link]

  • Google Patents. (2012). WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant pharmacological activity. Its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as agents targeting various pathways in drug discovery.[1][2] The ability to selectively functionalize this core is paramount for developing novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[4] This guide provides a detailed examination of the application of Suzuki coupling to a specific, high-value building block: 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine . The presence of both a bromine atom at the 6-position and a methylthio group at the 8-position offers a platform for selective, stepwise functionalization, opening avenues for the rapid generation of diverse compound libraries.

This document will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into troubleshooting and optimization, with a particular focus on the challenges and opportunities presented by this unique heteroaromatic substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for rationalizing experimental choices and for troubleshooting suboptimal reactions. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide; electron-rich systems can sometimes exhibit slower oxidative addition.[2]

  • Transmetalation : In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction's success.[7]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired 6-aryl-8-(methylthio)imidazo[1,2-a]pyrazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)Ln-R Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 6-Aryl-8-(methylthio)imidazo[1,2-a]pyrazine (Ar-R) RedElim->Product Forms ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR)2) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of related imidazo[1,2-a]pyrazine systems and is designed to be a robust starting point for optimization.[6][8]

Materials and Reagents
ReagentCAS NumberSupplier Example(s)Notes
This compound887475-71-0Appretech Scientific, ChemicalBook suppliersStarting material. Ensure purity is ≥98%.[9][10]
Arylboronic Acid or EsterVariableVariousCoupling partner. Use 1.2-1.5 equivalents. Boronic acids are susceptible to protodeboronation; consider using more stable boronate esters (e.g., pinacol esters).[2]
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-3VariousTetrakis(triphenylphosphine)palladium(0) is a common choice. Other catalysts like PdCl₂(dppf) or Pd₂(dba)₃ with a suitable ligand can also be effective.
Base (e.g., K₂CO₃ or Cs₂CO₃)584-08-7VariousAnhydrous potassium carbonate is a standard choice. Cesium carbonate can be more effective for challenging couplings. Use 2.0-3.0 equivalents.
Solvent (e.g., 1,4-Dioxane/Water or DME/Water)123-91-1VariousA mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Ensure solvents are degassed.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariousFor drying the organic extract.
Ethyl Acetate (EtOAc)141-78-6VariousFor extraction.
Hexanes110-54-3VariousFor purification by column chromatography.
Silica Gel7631-86-9VariousFor column chromatography.
Step-by-Step Procedure

Suzuki_Workflow start Start reagents 1. Combine Reactants - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) start->reagents catalyst 2. Add Catalyst System - Palladium Source (e.g., Pd(PPh₃)₄) reagents->catalyst solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent degas 4. Degas Mixture (N₂ or Ar Purge) solvent->degas heat 5. Heat Reaction (e.g., 80-100 °C) degas->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Aqueous Workup - Quench with water - Extract with EtOAc monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify analyze 9. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: General workflow for the Suzuki coupling protocol.

  • Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent catalyst degradation and homocoupling side reactions.

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total volume).

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 6-aryl-8-(methylthio)imidazo[1,2-a]pyrazine.

Troubleshooting and Optimization

The nitrogen atoms in the imidazo[1,2-a]pyrazine core and the sulfur atom of the methylthio group can potentially coordinate to the palladium catalyst, leading to deactivation. If low yields or no reaction is observed, consider the following optimization strategies.

IssuePotential CauseSuggested Solution(s)
Low or No Conversion - Inefficient oxidative addition. - Catalyst deactivation/poisoning.- Ligand Choice : For electron-rich heteroaromatic bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step.[2] - Catalyst Precursor : Use a more robust pre-catalyst like XPhos Pd G2 or G3.
Protodeboronation - The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. This is common with electron-rich or heteroaryl boronic acids.- Use Boronate Esters : Switch from the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. - Base Selection : Use a weaker, non-hydroxide base like K₃PO₄ or CsF.[2] - Anhydrous Conditions : While some water is often beneficial, excess water can promote this side reaction. Ensure solvents are dry.
Homocoupling - Coupling of two boronic acid molecules or two aryl halide molecules. Often promoted by the presence of oxygen.- Thorough Degassing : Ensure the reaction mixture and solvents are rigorously degassed before heating. Maintain a positive pressure of inert gas throughout the reaction. - Use a Pd(0) Source : Start with a Pd(0) catalyst like Pd(PPh₃)₄ to minimize side reactions that can occur during the in-situ reduction of Pd(II) precursors.
Poor Solubility - Reactants or intermediates are not fully dissolved, hindering reaction kinetics.- Solvent Screening : Screen alternative solvents or solvent mixtures such as DME/water, THF/water, or toluene/ethanol/water.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of novel, functionalized derivatives with high potential in drug discovery and development. The protocol provided herein serves as a solid foundation for researchers. By understanding the underlying mechanism and anticipating potential challenges, such as catalyst inhibition and protodeboronation, scientists can effectively troubleshoot and optimize conditions to achieve high yields and purity. The strategic functionalization of this versatile scaffold will undoubtedly continue to fuel the discovery of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic letters, 14(23), 6012–6015. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945–2964. [Link]

  • ResearchGate. ChemInform Abstract: Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling-Direct C-H Functionalization of Imidazo[1,2-a]pyrazines. [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • National Center for Biotechnology Information. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • National Center for Biotechnology Information. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • ResearchGate. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • PubMed. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. [Link]

  • AZA Mid-Year Meeting. This compound. [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of... | Download Scientific Diagram. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link].gov/pmc/articles/PMC7796014/)

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Imidazo[1,2-a]pyrazines in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of aryl and heteroaryl C-N bonds, offering a broad substrate scope and functional group tolerance where traditional methods fall short.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific, high-value substrate: 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and offer expert insights into reaction optimization and troubleshooting.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][3][4] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Aryl Halide Complex (Ar-Pd(II)-X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd(II)_Amido_Complex Pd(II) Amido Complex (Ar-Pd(II)-NR'R'')L2 Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Aryl Amine Product (Ar-NR'R'') Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key components:

  • Palladium Pre-catalyst: Both Pd(0) and Pd(II) sources can be employed.[2][6] Common Pd(II) pre-catalysts like Pd(OAc)₂ are often reduced in situ to the active Pd(0) species.[3] Pre-formed Pd(0) complexes such as Pd₂(dba)₃ are also widely used.[7]

  • Ligand: The choice of phosphine ligand is critical and has been the subject of extensive development.[1][8] For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often superior, promoting both the oxidative addition and reductive elimination steps.[8][9][10]

  • Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center.[4][5] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7][11] For substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be effective, though they may require higher reaction temperatures.[3][7]

  • Solvent: The choice of solvent influences the solubility of the reactants and the stability of the catalytic species.[12] Aprotic, non-polar solvents like toluene and dioxane are frequently used.[7][13] Ethereal solvents such as tetrahydrofuran (THF) are also common.[3] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[7][11]

Experimental Protocol: A Representative Procedure

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for different amine coupling partners.

Reagents and Materials
  • This compound (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Weigh solid reagents in an oven-dried vial Inert_Atmosphere Purge vial with inert gas (Ar/N2) Reagent_Prep->Inert_Atmosphere Solvent_Addition Add degassed solvent Inert_Atmosphere->Solvent_Addition Amine_Addition Add amine via syringe Solvent_Addition->Amine_Addition Heating Heat to desired temperature (e.g., 80-110 °C) Amine_Addition->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Quench with water/brine and extract with organic solvent Cooling->Quenching Drying Dry organic layer (e.g., Na2SO4) Quenching->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by flash column chromatography Concentration->Purification

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base.[11]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst and ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the starting material.[11] Then, add the amine via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically between 80-110 °C).[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-8-(methylthio)imidazo[1,2-a]pyrazin-6-amine.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination can be sensitive to the specific substrates and reaction conditions.[14] The following table outlines key parameters for optimization, and a troubleshooting guide is provided below.

ParameterRecommended Starting ConditionsOptimization Considerations
Palladium Pre-catalyst Pd₂(dba)₃ (2.5 mol%)For challenging couplings, consider pre-formed Pd(0)-ligand complexes.
Ligand XPhos (5 mol%)Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or NHC ligands. The ligand-to-palladium ratio can also be optimized.[8]
Base NaOtBu (1.5 equiv.)If substrate is base-sensitive, switch to weaker bases like K₂CO₃ or K₃PO₄ and increase the reaction temperature.[7][11]
Solvent Toluene (0.2 M)Dioxane or THF can be screened. Ensure the solvent is anhydrous and degassed.[7][13]
Temperature 100 °CFor less reactive amines or weaker bases, the temperature may need to be increased. For highly reactive substrates, a lower temperature may suffice.[5]
Amine Stoichiometry 1.2 equivalentsIncreasing the equivalents of the amine (up to 2.0) can sometimes improve the reaction rate.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere and that the solvent was properly degassed. Consider using a fresh bottle of palladium pre-catalyst and ligand.

    • Inappropriate Ligand/Base Combination: The choice of ligand and base is highly substrate-dependent. A systematic screening of different ligands and bases is recommended. For electron-rich heteroaryl bromides, more electron-rich and bulky ligands are often required.[8]

    • Poor Solubility: If the base is not soluble in the reaction solvent, this can hinder the reaction.[11] Consider a different solvent or a more soluble base.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can occur, particularly with certain ligand/base combinations.[15] Screening different reaction conditions can help to minimize this.

    • Homocoupling of the Aryl Halide: While less common in modern Buchwald-Hartwig aminations, this can sometimes be observed. Optimizing the catalyst loading and reaction temperature may mitigate this.

  • Reaction Stalls:

    • Catalyst Deactivation: The catalyst may deactivate over time, especially at high temperatures. Adding a fresh portion of catalyst and ligand may restart the reaction.

    • Inhibition by Reactants or Products: In some cases, the product or unreacted starting material can inhibit the catalyst. Diluting the reaction mixture or using a different solvent might be beneficial.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-arylated imidazo[1,2-a]pyrazines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully synthesize a wide array of novel compounds for biological evaluation. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful amination of this compound, paving the way for accelerated progress in drug discovery and development.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Imidazo[1,2-a]pyrazine Core in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention from the medicinal chemistry community. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as antibacterial, anti-inflammatory, and anticancer agents.[2][3] Notably, compounds bearing this core structure have been investigated as potent inhibitors of crucial cellular targets like Aurora kinases and PI3K.[4][5]

The therapeutic potential of imidazo[1,2-a]pyrazine-based compounds is intrinsically linked to the substituents adorning the core structure. Therefore, the ability to selectively and efficiently functionalize this scaffold is paramount for generating compound libraries for drug discovery campaigns. This guide provides an in-depth overview of modern synthetic protocols for the regioselective functionalization of the imidazo[1,2-a]pyrazine ring system, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and successful outcomes.

Strategic Approaches to Functionalization: A Chemist's Guide

The imidazo[1,2-a]pyrazine scaffold presents multiple sites for functionalization. The primary challenge and opportunity lie in achieving regioselectivity to access specific isomers with desired biological activities. The main strategies employed can be broadly categorized into:

  • Halogenation followed by Cross-Coupling: A classic and robust two-step approach where a halogen is first introduced at a specific position, which then serves as a handle for subsequent transition metal-catalyzed cross-coupling reactions.

  • Direct C-H Functionalization: An increasingly popular and atom-economical strategy that avoids the pre-functionalization step, directly forming new bonds at C-H positions.

  • Organometallic-Mediated Functionalization: Utilizing strong bases to generate organometallic intermediates (e.g., with magnesium or zinc) that can then react with a variety of electrophiles.

This guide will provide detailed protocols for each of these key strategies.

Protocol 1: Regioselective Halogenation of the Imidazo[1,2-a]pyrazine Scaffold

Rationale: Halogenation, particularly bromination, is a foundational step for many subsequent functionalization reactions. N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of electron-rich heterocyclic systems. The regioselectivity is often dictated by the electronic properties of the scaffold, with the most electron-rich positions being the most reactive. For the related imidazo[1,2-a]pyridine system, halogenation typically occurs at the C3 position.[6][7]

Detailed Step-by-Step Protocol for C3-Bromination

This protocol is adapted from established procedures for similar heterocyclic systems and provides a reliable method for the C3-bromination of a generic imidazo[1,2-a]pyrazine substrate.

Materials:

  • Imidazo[1,2-a]pyrazine substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the imidazo[1,2-a]pyrazine substrate (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 5-10 minutes. Rationale: Slow addition helps to control the reaction exotherm and minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Workup:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-imidazo[1,2-a]pyrazine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[5] It is widely used in pharmaceutical synthesis due to its functional group tolerance and generally mild reaction conditions. This protocol describes the coupling of a 3-bromo-imidazo[1,2-a]pyrazine with a boronic acid to introduce aryl or heteroaryl substituents at the C3 position.[8][9]

Detailed Step-by-Step Protocol for C3-Arylation

Materials:

  • 3-Bromo-imidazo[1,2-a]pyrazine substrate

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the 3-bromo-imidazo[1,2-a]pyrazine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Rationale: This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,2-a]pyrazine.

Data Presentation: Suzuki-Miyaura Cross-Coupling
EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O9092
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O11078
42-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O9088

Note: The conditions and yields presented are representative and may require optimization for specific substrates.

Protocol 3: Direct C-H Arylation

Rationale: Direct C-H functionalization represents a more efficient and sustainable approach by avoiding the pre-halogenation step.[10] Palladium catalysis is often employed for these transformations, where a C-H bond is directly converted to a C-C bond.[8][9][11] The regioselectivity can be influenced by the electronic nature of the scaffold and the reaction conditions.

Detailed Step-by-Step Protocol for Palladium-Catalyzed C-H Arylation

This protocol provides a general procedure for the direct arylation of the imidazo[1,2-a]pyrazine core.[8][9]

Materials:

  • Imidazo[1,2-a]pyrazine substrate

  • Aryl halide (e.g., aryl bromide or iodide, 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., P(o-tolyl)₃ or a phosphine ligand, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., DMA, DMF, or toluene)

  • Inert atmosphere and appropriate reaction vessel

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine the imidazo[1,2-a]pyrazine substrate (1.0 eq), aryl halide (1.5 eq), palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Heating: Heat the mixture to a high temperature (typically 120-150 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in the Suzuki-Miyaura protocol.

Protocol 4: Organometallic-Mediated Functionalization via Regioselective Metalation

Rationale: This advanced strategy allows for the introduction of a wide range of functional groups by first deprotonating a specific C-H bond with a strong, non-nucleophilic base to form a highly reactive organometallic intermediate.[12][13][14] The choice of base and reaction conditions can precisely control the site of metalation. The resulting organometallic species can then be quenched with various electrophiles.[12][13][15]

Detailed Step-by-Step Protocol for Regioselective Magnesiation and Quenching

This protocol is based on the work of Kastrati et al. for the functionalization of 6-chloroimidazo[1,2-a]pyrazine.[12][13]

Materials:

  • 6-chloroimidazo[1,2-a]pyrazine

  • TMPMgCl·LiCl (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, allyl bromide, acyl chloride)

  • Inert atmosphere and Schlenk line techniques

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 6-chloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.

  • Metalation: Slowly add a solution of TMPMgCl·LiCl (1.2 eq) in THF to the cooled solution. Stir at -60 °C for 30 minutes. Rationale: The use of TMPMgCl·LiCl allows for selective deprotonation at the C3 position.[13]

  • Electrophilic Quench: Add the desired electrophile (e.g., a solution of iodine in THF for iodination) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Data Presentation: Regioselective Metalation and Quenching
EntryElectrophileProductYield (%)
1I₂3-Iodo-6-chloroimidazo[1,2-a]pyrazine78
2Allyl bromide3-Allyl-6-chloroimidazo[1,2-a]pyrazine56
3Benzoyl chloride3-Benzoyl-6-chloroimidazo[1,2-a]pyrazine56

Data adapted from Kastrati, A. et al. (2023).[12]

Visualization of Workflows

General Workflow for Imidazo[1,2-a]pyrazine Functionalization

G cluster_0 Starting Material cluster_1 Strategy 1: Halogenation & Cross-Coupling cluster_2 Strategy 2: Direct C-H Functionalization cluster_3 Strategy 3: Organometallic Route ImidazoPyrazine Imidazo[1,2-a]pyrazine Halogenation Halogenation (e.g., NBS) ImidazoPyrazine->Halogenation CH_Func Direct C-H Arylation (Pd-catalyzed) ImidazoPyrazine->CH_Func Metalation Regioselective Metalation (TMP-base) ImidazoPyrazine->Metalation HaloImidazoPyrazine Halo-Imidazo[1,2-a]pyrazine Halogenation->HaloImidazoPyrazine CrossCoupling Cross-Coupling (e.g., Suzuki) HaloImidazoPyrazine->CrossCoupling FuncImidazoPyrazine1 Functionalized Product CrossCoupling->FuncImidazoPyrazine1 FuncImidazoPyrazine2 Functionalized Product CH_Func->FuncImidazoPyrazine2 Organometallic Organometallic Intermediate Metalation->Organometallic Electrophile Electrophilic Quench Organometallic->Electrophile FuncImidazoPyrazine3 Functionalized Product Electrophile->FuncImidazoPyrazine3 G reactant1 3-Bromo-Imidazo[1,2-a]pyrazine plus2 + Pd(0) cat., Base reactant1->plus2 reactant2 R-B(OH)₂ reactant2->plus2 product 3-R-Imidazo[1,2-a]pyrazine plus1 + plus1->plus2 plus2->product Heat

Caption: Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

The functionalization of the imidazo[1,2-a]pyrazine scaffold is a dynamic and evolving field of research. The protocols outlined in this guide provide a solid foundation for accessing a diverse range of derivatives for drug discovery and development. While traditional methods like halogenation followed by cross-coupling remain reliable, the advent of direct C-H functionalization and sophisticated organometallic approaches offers more efficient and versatile routes to novel compounds. Future efforts will likely focus on developing even more selective, sustainable, and scalable methods to further unlock the therapeutic potential of this remarkable heterocyclic system.

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Sources

The Versatile Scaffold: Harnessing Imidazo[1,2-a]pyrazine Derivatives for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Core - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system, a nitrogen-rich heterocyclic scaffold, has emerged as a "privileged structure" in the realm of drug discovery. Its unique electronic properties and rigid, planar geometry provide an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide delves into the diverse applications of imidazo[1,2-a]pyrazine derivatives, offering insights into their mechanisms of action, and providing detailed protocols for their synthesis and biological evaluation. Researchers, scientists, and drug development professionals will find this a valuable resource for navigating the potential of this remarkable chemical entity. The broad spectrum of pharmacological activities exhibited by these derivatives, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, underscores their significance in the development of novel therapeutics.[1]

Oncological Applications: Targeting Key Pathways in Cancer Progression

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, most notably through the inhibition of crucial protein kinases involved in cell signaling and proliferation.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. The imidazo[1,2-a]pyrazine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common event in many human cancers. A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors, highlighting their potential in cancer therapeutics.[2]

  • Aurora Kinase Inhibition: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, leading to cell cycle disruption and apoptosis in cancer cells.[3] The optimization of these inhibitors has focused on improving their pharmacokinetic profiles, including oral bioavailability.

  • Tubulin Polymerization Inhibition: The microtubule network is a key component of the cytoskeleton and is essential for cell division. Compounds that disrupt microtubule dynamics are effective anticancer agents. Novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine binding site, leading to G2/M phase cell cycle arrest and apoptosis.[4]

Therapeutic Landscape and Key Derivatives

The following table summarizes the activity of representative imidazo[1,2-a]pyrazine derivatives in oncology:

Compound ClassTargetKey Derivative ExampleIn Vitro Activity (IC50)Reference
PI3K InhibitorsPI3KNot specified in abstractNot specified in abstract[2]
Aurora Kinase InhibitorsAurora A/BCompound 10iPromising overall profile[3]
Aurora Kinase InhibitorsAurora A/BCompound 25Improved pharmacokinetic profile
Tubulin Polymerization InhibitorsTubulinTB-2523 nM (against HCT-116 cells)[4]
General AnticancerMultiple Cancer Cell LinesCompound 12b11-13 µM[5][6]

Protocol 1: Synthesis of Imidazo[1,2-a]pyrazine Derivatives via Iodine-Catalyzed Multicomponent Reaction

This protocol describes an efficient, one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives catalyzed by molecular iodine.[5][6][7] This method is advantageous due to its operational simplicity, use of a readily available and inexpensive catalyst, and good to excellent yields.

Materials:
  • 2-aminopyrazine

  • Aryl aldehyde (e.g., benzaldehyde)

  • tert-butyl isocyanide

  • Molecular Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:
  • To a solution of 2-aminopyrazine (1.0 mmol) and aryl aldehyde (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add molecular iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to the reaction mixture.

  • Extract the product with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired imidazo[1,2-a]pyrazine derivative.

Causality Behind Experimental Choices:
  • Iodine as a Catalyst: Iodine acts as a mild Lewis acid, activating the aldehyde for nucleophilic attack by the aminopyrazine. Its low cost and low toxicity make it an attractive catalyst.[6][7]

  • One-Pot Reaction: This approach enhances efficiency by avoiding the isolation of intermediates, thereby saving time and resources.[5][6]

  • Room Temperature Conditions: The reaction proceeds efficiently at room temperature, making it energy-efficient and accessible.[7]

Workflow Diagram:

G cluster_synthesis One-Pot Synthesis of Imidazo[1,2-a]pyrazines reagents 2-aminopyrazine + Aryl Aldehyde + tert-butyl isocyanide catalyst Iodine (I₂) in DCM reagents->catalyst Add reaction Stir at Room Temperature catalyst->reaction workup Quenching, Extraction, and Drying reaction->workup Upon completion purification Column Chromatography workup->purification product Purified Imidazo[1,2-a]pyrazine Derivative purification->product

Caption: Workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Antimicrobial Applications: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1]

Mechanism of Action and Spectrum of Activity

The exact mechanism of antimicrobial action for many imidazo[1,2-a]pyrazine derivatives is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. Some derivatives have been shown to inhibit bacterial type IV secretion systems, which are crucial for the virulence of many pathogenic bacteria.[8] These compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[9]

Key Antimicrobial Derivatives

A study on novel imidazo[1,2-a]pyrazine derivatives revealed that substitutions at the C2, C3, and C8 positions of the scaffold significantly influence their antimicrobial and antioxidant activities.

CompoundTarget OrganismActivityReference
4f, 4a, 5g, 6b, 6cStaphylococcus aureusPronounced antibacterial activity
5h, 6b, 4f, 6cCandida albicans, Aspergillus nigerExcellent antifungal activity

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyrazine derivatives against bacterial and fungal strains using the broth microdilution method, following established guidelines.

Materials:
  • Imidazo[1,2-a]pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or plate reader

Procedure:
  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the imidazo[1,2-a]pyrazine derivative in DMSO. Perform serial two-fold dilutions in the appropriate broth (MHB or RPMI-1640) in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Self-Validating System:
  • The inclusion of positive and negative controls ensures the viability of the microorganisms and the sterility of the medium, respectively.

  • The use of a standard antibiotic provides a benchmark for the activity of the test compounds.

Experimental Workflow Diagram:

G cluster_mic Broth Microdilution for MIC Determination prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_compounds Serial Dilution of Imidazo[1,2-a]pyrazines prep_compounds->inoculation incubation Incubate Plates (24-48h) inoculation->incubation read_results Determine MIC (Visual/Spectrophotometric) incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Expanding Therapeutic Horizons: Beyond Cancer and Infections

The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other therapeutic areas, demonstrating its broad pharmacological potential.

  • Neuroscience: Certain derivatives have been investigated as selective negative modulators of AMPA receptors associated with TARP γ-8, suggesting potential applications in neurological disorders.[10] Others have been explored as c-Src inhibitors for the treatment of acute ischemic stroke.[11]

  • Inflammatory Diseases: Imidazo[1,2-a]pyrazine derivatives have been evaluated as inhibitors of IKK1 and IKK2, kinases that play a pivotal role in inflammatory signaling pathways, indicating their potential as anti-inflammatory agents.[12]

  • Cardiovascular and Smooth Muscle Relaxant Properties: Some derivatives have exhibited potent smooth muscle relaxant, inotropic, and chronotropic activities, suggesting their potential in cardiovascular medicine.[13] These effects may be mediated through the selective inhibition of phosphodiesterase isoenzymes.[13]

  • Immunotherapy: Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway.[14][15][16] By inhibiting ENPP1, these compounds can enhance the innate immune response against cancer, showing promise in combination with immunotherapy.[14][15]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its ability to interact with a wide range of biological targets ensures its continued relevance in drug discovery. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in combination therapies. The detailed protocols and insights provided in this guide aim to empower researchers to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

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Application Notes & Protocols for the Synthesis of Novel Derivatives from 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of this core allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic profiles. This document provides a detailed guide for the derivatization of 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine, a versatile building block designed for facile chemical modification. We present both the strategic considerations and detailed experimental protocols for two of the most powerful and widely used transformations in modern synthetic chemistry: Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Part 1: Application Notes - The Chemistry of Opportunity

The synthetic utility of this compound lies in its distinct reactive handles. The C6-bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, while the 8-methylthio group modulates the electronic properties of the heterocyclic system and can be considered a stable anchor or a site for later-stage modification.

The Strategic Importance of the C6-Bromo Position

The aryl bromide at the C6 position is the primary gateway for introducing structural diversity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which are favored for their high functional group tolerance, reliability, and broad substrate scope.

The Suzuki-Miyaura reaction is an indispensable tool for forming a new carbon-carbon bond between the C6 position of the imidazopyrazine core and a variety of sp²- or sp³-hybridized carbon atoms.[2] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The choice of reaction components is critical and dictated by the specific substrates being coupled.

  • Palladium Catalyst: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. The ligand is not a passive spectator; it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For aryl bromides, ligands like SPhos, XPhos, or RuPhos are often highly effective.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

The general catalytic cycle, a foundational concept in organometallic chemistry, is illustrated below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdBr->ArPdR R-B(OH)2 Base Transmetal Transmetalation ArPdR->Pd0 Ar-R RedElim Reductive Elimination ArR Ar-R (Product) ArBr Ar-Br (Substrate) RBOH2 R-B(OH)2 + Base

Figure 1. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the method of choice.[4][5] This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, anilines, and even ammonia equivalents.[4][5]

The mechanistic underpinnings are similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[6][7]

  • Catalyst System: The selection of the phosphine ligand is paramount to success. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) have proven to be exceptionally effective, often allowing the reactions to proceed under milder conditions and with a broader range of amine coupling partners.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAmide [Ar-Pd(II)L2-NR'R''] ArPdBr->ArPdAmide HNR'R'' Base AmineCoord Amine Coordination & Deprotonation ArPdAmide->Pd0 Ar-NR'R'' RedElim Reductive Elimination ArNRR Ar-NR'R'' (Product) ArBr Ar-Br (Substrate) Amine HNR'R'' + Base

Figure 2. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Overall Synthetic Workflow

The derivatization strategy is straightforward, leveraging the C6-bromo position as the key diversification point.

workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Vinyl Boronic Acid Pd Catalyst, Base (e.g., Pd(dppf)Cl2, K2CO3) start->suzuki_reagents Path A buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base (e.g., Pd2(dba)3/XPhos, NaOtBu) start->buchwald_reagents Path B suzuki_product 6-Aryl/Vinyl-8-(methylthio)- imidazo[1,2-A]pyrazine (C-C Bond Formed) suzuki_reagents->suzuki_product buchwald_product 6-Amino-8-(methylthio)- imidazo[1,2-A]pyrazine (C-N Bond Formed) buchwald_reagents->buchwald_product

Figure 3. Key Synthetic Pathways for Derivatization.

Part 2: Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 6-aryl-8-(methylthio)imidazo[1,2-a]pyrazine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and the base (see table below, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a rubber septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (see table below, 0.02-0.10 eq.) followed by the anhydrous solvent(s).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the specified temperature (typically 80-120 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentExample 1 (Standard)Example 2 (Challenging Substrate)Role
Starting Material This compoundThis compoundElectrophile
Boronic Acid Phenylboronic Acid (1.2 eq.)2-Methylphenylboronic Acid (1.5 eq.)Nucleophile Source
Pd Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Catalyst System
Base K₂CO₃ (2.0 eq.)K₃PO₄ (3.0 eq.)Activates Boronic Acid
Solvent 1,4-Dioxane / H₂O (4:1)TolueneReaction Medium
Temperature 100 °C110 °CDrives Reaction
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for synthesizing 6-(amino)-8-(methylthio)imidazo[1,2-a]pyrazine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Reagent Addition: Add the this compound (1.0 eq.) and the solid base (e.g., NaOtBu, 1.4 eq.).

  • Solvent and Amine: Add anhydrous solvent (e.g., toluene) followed by the amine coupling partner (1.2 eq.). If the amine is a solid, it can be added with the other solids in step 2.

  • Reaction: Seal the tube and place it in a preheated oil bath or heating block (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor for completion by TLC or LC-MS (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase in vacuo. Purify the crude material via flash column chromatography on silica gel (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure aminated product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Recommended Reagents and Conditions for Buchwald-Hartwig Amination

ComponentExample 1 (Secondary Amine)Example 2 (Primary Amine)Role
Starting Material This compoundThis compoundElectrophile
Amine Morpholine (1.2 eq.)Aniline (1.2 eq.)Nucleophile
Pd Precursor Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Catalyst Source
Ligand XPhos (4 mol%)BrettPhos (4 mol%)Catalyst Stabilizer/Activator
Base NaOtBu (1.4 eq.)LHMDS (1.5 eq.)Deprotonates Amine
Solvent Toluene1,4-DioxaneReaction Medium
Temperature 100 °C100 °CDrives Reaction

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Vertex AI Search.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect.
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  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura conditions for C-6 reaction of 8.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.

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Application Notes and Protocols: The Strategic Use of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Its rigid, planar structure and strategically positioned nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it an ideal template for inhibitor design.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key intermediate, 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine , in the synthesis of advanced kinase inhibitors, with a particular focus on Aurora kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

The Role of this compound: A Versatile Building Block

This compound is a strategically functionalized starting material for the synthesis of a diverse library of kinase inhibitors.[5][6][7] Its key structural features offer distinct advantages for chemical elaboration:

  • The Bromine Atom at the 6-position: This serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the solvent-exposed region of the kinase ATP-binding site, which is crucial for optimizing potency and selectivity.

  • The Methylthio Group at the 8-position: The methylthio group can be a key pharmacophoric element, engaging in hydrophobic interactions within the kinase active site. Furthermore, it can be oxidized to the corresponding sulfoxide or sulfone, providing additional opportunities to modulate physicochemical properties and biological activity. Alternatively, it can be displaced by other nucleophiles under specific conditions.

  • The Imidazo[1,2-a]pyrazine Core: As mentioned, this bicyclic system is a potent hinge-binding motif, crucial for anchoring the inhibitor to the kinase.

Application in Aurora Kinase Inhibitor Synthesis

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[1][8] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[9] The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of potent Aurora kinase inhibitors.[10]

The following sections will detail a representative synthetic protocol for an Aurora kinase inhibitor derived from this compound, based on methodologies described in the patent literature.[11]

Synthetic Workflow Overview

The overall synthetic strategy involves a key Buchwald-Hartwig amination reaction to couple a substituted aniline to the 6-position of the imidazo[1,2-a]pyrazine core. This is a powerful and widely used method in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.

G A This compound C Buchwald-Hartwig Amination A->C B Substituted Aniline B->C D Aurora Kinase Inhibitor Scaffold C->D Pd-catalyzed C-N bond formation E Optional Further Functionalization D->E F Final Inhibitor E->F

Caption: Synthetic workflow for Aurora kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-((3-aminopropyl)amino)phenyl)-6-bromo-8-(methylthio)imidazo[1,2-a]pyrazin-3-amine (A Key Intermediate)

This protocol outlines the synthesis of a key intermediate where a diamine-substituted aniline is coupled to the imidazo[1,2-a]pyrazine core. This intermediate can then be further functionalized to generate a library of potent kinase inhibitors.

Materials and Reagents:

  • This compound

  • tert-butyl (3-((4-aminophenyl)amino)propyl)carbamate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Chromatography column

Step-by-Step Procedure:

Part A: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), tert-butyl (3-((4-aminophenyl)amino)propyl)carbamate (1.2 eq), sodium tert-butoxide (1.4 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected intermediate.

Part B: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected intermediate from Part A in dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-2 hours, or until TLC analysis shows complete deprotection.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, N-(4-((3-aminopropyl)amino)phenyl)-6-bromo-8-(methylthio)imidazo[1,2-a]pyrazin-3-amine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for an efficient Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step of the catalytic cycle, leading to higher yields and faster reaction times.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the subsequent formation of the palladium-amide complex.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this type of cross-coupling reaction due to its high boiling point and ability to dissolve both the organic substrates and the inorganic base.

  • Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the diamine side chain is necessary to prevent its undesired reaction at the amination step. The Boc group is stable under the basic conditions of the Buchwald-Hartwig reaction and can be easily removed under acidic conditions with TFA.

Quantitative Data: Potency of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors

The following table summarizes the in vitro potency of representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. This data highlights the potential of this scaffold to yield highly potent compounds.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1j Aurora A-[10]
10i Aurora A-[10]
SCH 1473759 (12k) Aurora A (TdF Kd)0.02[12][13]
SCH 1473759 (12k) Aurora B (TdF Kd)0.03[12][13]
Compound 28c Aurora A67[14]
Compound 28c Aurora B12710[14]

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. TdF Kd represents the dissociation constant determined by temperature-dependent fluorescence.

Signaling Pathway Visualization: The Role of Aurora Kinases in Cell Cycle Regulation

Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates the central role of Aurora A and Aurora B in this process.

G cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase cluster_Mitosis Mitosis Centrosome_Dup Centrosome Duplication Mitotic_Entry Mitotic Entry Spindle_Assembly Bipolar Spindle Assembly Chromosome_Seg Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora A Kinase AuroraA->Centrosome_Dup AuroraA->Mitotic_Entry AuroraA->Spindle_Assembly AuroraB Aurora B Kinase AuroraB->Chromosome_Seg AuroraB->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in the cell cycle.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The methodologies outlined in this guide, particularly the strategic use of palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The demonstrated success of the imidazo[1,2-a]pyrazine scaffold in targeting Aurora kinases underscores its potential for the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. Future work in this area will likely focus on the development of even more selective inhibitors and the exploration of this scaffold against other kinase targets.

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  • Girotti, M. R. et al. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. J. Biol. Chem.286 , 21437–21446 (2011). Available from: [Link]

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  • Khan, I. et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules29 , 4239 (2024). Available from: [Link]

  • Lin, Y.-L. et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J. Med. Chem.63 , 4649–4661 (2020). Available from: [Link]

  • Gouda, M. A. et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Adv.14 , 8532-8549 (2024). Available from: [Link]

  • Acharya, A. D. et al. Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. Int. J. Pharm. Sci. Rev. Res.31 , 143-149 (2015). Available from: [Link]

  • Ghorab, M. M. et al. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. Molecules17 , 10022–10037 (2012). Available from: [Link]

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Application Notes and Protocols for Nucleophilic Substitution on 8-bromo-imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug development. Its unique three-dimensional structure and electronic properties have led to the discovery of derivatives with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative properties. The strategic functionalization of this core is paramount for modulating its biological activity and physicochemical properties.

The 8-bromo-imidazo[1,2-a]pyrazine derivative serves as a cornerstone for chemical library synthesis. The bromine atom at the C8 position is not merely a substituent; it is a versatile chemical handle. Its presence activates the pyrazine ring for nucleophilic substitution and provides a reactive site for modern transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging the 8-bromo substituent to generate novel and diverse imidazo[1,2-a]pyrazine derivatives.

Pillar 1: Mechanistic Causality & Reaction Control

Understanding the underlying reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The primary pathway for the substitution of the 8-bromo group is Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 or SN2 reactions common in aliphatic chemistry, SNAr reactions on electron-deficient aromatic rings proceed via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-poor carbon atom bearing the bromine (C8). This step is typically the rate-determining step. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring is crucial for lowering the activation energy of this step.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring system, particularly onto the electronegative nitrogen atoms, which provides significant stabilization.

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the bromide ion, which is an excellent leaving group, yielding the substituted product.

The overall reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, a condition inherently met by the pyrazine moiety of the imidazo[1,2-a]pyrazine system.[1]

Figure 2: Standard Experimental Workflow
Protocol 1: C-N Bond Formation via Amination (N-Nucleophiles)

The introduction of amine functionalities is a cornerstone of medicinal chemistry. Cyclic and acyclic secondary amines are excellent nucleophiles for this transformation. Materials:

  • 8-bromo-imidazo[1,2-a]pyrazine (1.0 eq)

  • Amine (e.g., Morpholine, Piperazine) (1.2 - 2.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.1 - 0.2 M concentration)

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromo-imidazo[1,2-a]pyrazine and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add the anhydrous solvent via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature must be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-imidazo[1,2-a]pyrazine derivative.

Field Insight: While many SNAr aminations proceed without a catalyst, for less reactive amines or sterically hindered substrates, a Palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative. This involves using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

Protocol 2: C-O Bond Formation (O-Nucleophiles)

Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the 8-bromo group, though they often require more forcing conditions or catalysis due to their lower intrinsic nucleophilicity compared to amines.

Materials:

  • 8-bromo-imidazo[1,2-a]pyrazine (1.0 eq)

  • Alcohol (e.g., Methanol, Phenol) (as solvent or 3.0 eq)

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane

  • (Optional) Catalyst: Copper(I) Iodide (CuI) (10-20 mol%) for Ullmann-type coupling

Step-by-Step Procedure:

  • If using NaH: To a solution of the alcohol in THF at 0 °C under an inert atmosphere, add NaH portion-wise. Stir for 30 minutes to generate the alkoxide.

  • Add the 8-bromo-imidazo[1,2-a]pyrazine to the alkoxide solution. If using a catalyst like CuI, add it at this stage.

  • Warm the reaction to room temperature and then heat to 60-100 °C.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool to 0 °C and carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous work-up and purification as detailed in Protocol 1.

Field Insight: The classic SNAr reaction with O-nucleophiles can be sluggish. An Ullmann-type coupling, using a copper catalyst, is often more reliable and provides better yields, especially with less reactive phenols. [3]

Protocol 3: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

For creating carbon-carbon bonds, which is essential for scaffold elaboration, direct SNAr is generally not feasible. Palladium-catalyzed cross-coupling reactions are the industry standard. [4]The 8-bromo position is ideal for reactions like Suzuki-Miyaura and Sonogashira couplings.

A. Suzuki-Miyaura Coupling Protocol (Aryl/Heteroaryl Introduction)

Materials:

  • 8-bromo-imidazo[1,2-a]pyrazine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.1 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: 2M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Solvent System: 1,4-Dioxane/Water or DMF/Water (e.g., 4:1 v/v)

Step-by-Step Procedure:

  • In a reaction vessel, combine the 8-bromo-imidazo[1,2-a]pyrazine, boronic acid, and palladium catalyst.

  • Evacuate and backfill with an inert gas (this cycle should be repeated 3 times).

  • Add the degassed solvent system, followed by the aqueous base solution.

  • Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool to room temperature, dilute with water, and perform an aqueous work-up as described in Protocol 1.

  • Purify the crude material via flash column chromatography.

B. Sonogashira Coupling Protocol (Alkyne Introduction)

Materials:

  • 8-bromo-imidazo[1,2-a]pyrazine (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Co-catalyst: Copper(I) Iodide (CuI) (4-10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: THF or DMF

Step-by-Step Procedure:

  • To a reaction vessel under an inert atmosphere, add the 8-bromo-imidazo[1,2-a]pyrazine, palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Pillar 3: Data Summary & Authoritative Grounding

The choice of reaction conditions is dictated by the nucleophile and the desired transformation. The following table summarizes typical conditions.

Transformation Nucleophile Type Typical Conditions Catalyst Yield Range Reference
Amination N-Nucleophile (R₂NH)K₂CO₃ or Cs₂CO₃ in DMF/DMSO, 80-120 °CNone (SNAr) or Pd-based (Buchwald)60-95%[5]
Alkoxylation O-Nucleophile (ROH)NaH or t-BuOK in THF/Dioxane, 60-100 °CNone (SNAr) or CuI (Ullmann)40-75%[3]
Thiolation S-Nucleophile (RSH)K₂CO₃ in DMF, 25-80 °CNone (SNAr)70-98%N/A
Arylation C-Nucleophile (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-110 °CPalladium55-90%[4][6]
Alkynylation C-Nucleophile (RC≡CH)PdCl₂(PPh₃)₂, CuI, TEA in THF, 25-60 °CPalladium/Copper65-95%[4][7]

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals . Available at: [Link]

  • Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines . Available at: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine . Available at: [Link]

  • Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed . Available at: [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed . Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry . Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps . Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A . Available at: [Link]

  • Scope of a nucleophilic aromatic substitution-reaction of... - ResearchGate . Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) . Available at: [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH . Available at: [Link]

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Application Notes and Protocols for Site-Selective C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and C-H Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs with diverse therapeutic applications, including analgesic, anti-tumor, and anxiolytic agents.[1][2] Notable examples include Zolpidem, Alpidem, and Minodronic acid.[1] The biological significance of this privileged scaffold has spurred extensive research into synthetic methodologies for its derivatization.[3]

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core.[1][4] This approach avoids the often lengthy and wasteful pre-functionalization steps required in traditional cross-coupling reactions, offering a more streamlined path to novel analogues.[1][4] However, the presence of multiple C-H bonds necessitates precise control over site-selectivity. This guide provides an in-depth exploration of the strategies and protocols for achieving site-selective C-H functionalization at key positions of the imidazo[1,2-a]pyridine nucleus, with a focus on the underlying principles that govern reactivity and selectivity.

Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core

The electronic nature of the imidazo[1,2-a]pyridine ring system dictates its reactivity towards C-H functionalization. The C3 position is the most electron-rich and is therefore the most common site for electrophilic and radical attack.[2][5] The pyridine ring (C5-C8) is generally less reactive than the imidazole ring. Selectivity for different positions is typically achieved through a careful choice of catalysts, directing groups, and reaction conditions.

G cluster_0 Imidazo[1,2-a]pyridine Core Core Imidazo[1,2-a]pyridine C3 C3 Position (Electron-Rich) Core->C3 Most Reactive C5 C5 Position Core->C5 Less Reactive C2 C2 Position Core->C2 Requires Specific Catalysis Other Other Positions (C6, C7, C8) Core->Other Least Reactive

Caption: Reactivity hierarchy of the imidazo[1,2-a]pyridine core.

C3-Selective Functionalization: The Path of Least Resistance

The inherent electronic properties of the imidazo[1,2-a]pyridine ring make the C3 position the most susceptible to functionalization. A vast array of transformations, including arylations, alkylations, and the introduction of heteroatoms, can be achieved with high regioselectivity at this site.

Visible Light-Mediated C3-Arylation

Visible light photoredox catalysis has revolutionized C-H functionalization by enabling reactions under mild conditions, often at room temperature.[1] This approach avoids the need for high temperatures and harsh reagents, making it a greener alternative to traditional methods.[1]

One notable example is the C3-arylation of imidazo[1,2-a]pyridines using diazonium salts, with chlorophyll serving as a biocatalyst.[1][6] This method provides a transition-metal-free pathway to 2,3-diarylimidazo[1,2-a]pyridine derivatives.[6]

Experimental Protocol: Chlorophyll-Catalyzed C3-Arylation

  • Reagents and Equipment:

    • Imidazo[1,2-a]pyridine substrate

    • Aryldiazonium salt

    • Chlorophyll (as photocatalyst)

    • Acetonitrile (MeCN) as solvent

    • Visible light source (e.g., blue LEDs)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a reaction vessel, add the imidazo[1,2-a]pyridine (1.0 equiv.), aryldiazonium salt (1.5 equiv.), and chlorophyll (1-2 mol%).

    • Add acetonitrile as the solvent.

    • Stir the reaction mixture at room temperature under visible light irradiation.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography on silica gel.

Plausible Mechanism:

G Chlorophyll Chlorophyll Chlorophyll->Chlorophyll Visible Light Aryl Radical Aryl Radical Chlorophyll->Aryl Radical SET with Ar-N2+ Intermediate A Intermediate A Aryl Radical->Intermediate A + Imidazo[1,2-a]pyridine Product Product Intermediate A->Product Oxidation & Deprotonation

Caption: Simplified mechanism for photocatalytic C3-arylation.

Data Summary: C3-Arylation with Diazonium Salts

EntryImidazo[1,2-a]pyridine SubstrateAryldiazonium SaltYield (%)
12-Phenylimidazo[1,2-a]pyridine4-Methoxybenzenediazonium tetrafluoroborate85
22-(4-Chlorophenyl)imidazo[1,2-a]pyridine4-Methylbenzenediazonium tetrafluoroborate78
32-Methylimidazo[1,2-a]pyridineBenzenediazonium tetrafluoroborate82

Yields are representative and may vary based on specific reaction conditions.

Transition-Metal-Catalyzed C3-Functionalization

Transition metals, particularly palladium and copper, are widely used to catalyze the C-H functionalization of imidazo[1,2-a]pyridines.[4] These methods often offer broad substrate scope and high efficiency.

Copper-Catalyzed C3-Formylation

A noteworthy example is the copper-catalyzed C3-formylation using dimethyl sulfoxide (DMSO) as the formyl source and molecular oxygen as the oxidant.[2] This reaction provides a direct route to 3-formyl imidazo[1,2-a]pyridines, which are valuable intermediates for further synthetic transformations.[2]

Experimental Protocol: Copper-Catalyzed C3-Formylation

  • Reagents and Equipment:

    • Imidazo[1,2-a]pyridine substrate

    • Copper(I) iodide (CuI) as catalyst

    • Dimethyl sulfoxide (DMSO) as solvent and reagent

    • Oxygen (O2) atmosphere (e.g., from a balloon)

    • Standard laboratory glassware for heating and stirring

  • Procedure:

    • In a reaction flask, combine the imidazo[1,2-a]pyridine (1.0 equiv.) and CuI (10 mol%).

    • Add DMSO as the solvent.

    • Stir the mixture under an O2 atmosphere at an elevated temperature (e.g., 120 °C).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and perform an aqueous workup.

    • Purify the product by column chromatography.

C5-Selective Functionalization: Overcoming the Inherent Reactivity

While C3 is the most reactive site, selective functionalization at the C5 position is achievable, though it often requires more specialized conditions to override the natural reactivity of the C3 position.[1] Visible light-induced methods have also proven effective for C5-alkylation.[7]

Visible Light-Mediated C5-Alkylation

The C5-alkylation of imidazo[1,2-a]pyridines can be accomplished using alkyl N-hydroxyphthalimide esters as the alkyl source, with eosin Y as the photocatalyst at room temperature.[7] This method demonstrates the possibility of targeting the pyridine ring of the scaffold.[1]

Experimental Protocol: Photocatalytic C5-Alkylation

  • Reagents and Equipment:

    • Imidazo[1,2-a]pyridine substrate

    • Alkyl N-hydroxyphthalimide ester

    • Eosin Y as photocatalyst

    • Dimethylformamide (DMF) as solvent

    • Visible light source (e.g., compact fluorescent lamp)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Combine the imidazo[1,2-a]pyridine (1.0 equiv.), alkyl N-hydroxyphthalimide ester (1.5 equiv.), and eosin Y (2-5 mol%) in a reaction vessel.

    • Add DMF as the solvent.

    • Degas the mixture and place it under an inert atmosphere.

    • Stir the reaction at room temperature while irradiating with visible light.

    • Monitor the reaction by TLC.

    • Upon completion, perform a standard workup and purify the product via column chromatography.

Data Summary: C5-Alkylation with N-Hydroxyphthalimide Esters

EntryImidazo[1,2-a]pyridine SubstrateAlkyl GroupYield (%)
12-Phenylimidazo[1,2-a]pyridinetert-Butyl75
22,7-Dimethylimidazo[1,2-a]pyridineIsopropyl68
32-(p-Tolyl)imidazo[1,2-a]pyridineCyclohexyl72

Yields are representative and may vary based on specific reaction conditions.

C2-Selective Functionalization: The Role of Directing Groups and Specialized Catalysts

Functionalization at the C2 position is less common than at C3 but can be achieved through specific catalytic systems. Direct C-H arylation at the C2 position of related N-heterocycles like imidazo[4,5-b]pyridines has been demonstrated using palladium and copper co-catalysis, often requiring a directing group to facilitate the reaction.[8] While less explored for imidazo[1,2-a]pyridines, similar principles can be applied.

Palladium/Copper-Catalyzed C2-Arylation

For the related imidazo[4,5-b]pyridine system, N3-MEM-protected substrates undergo efficient C2-arylation.[8] This suggests that for C2-functionalization of imidazo[1,2-a]pyridines, the use of a directing group on the N1 nitrogen could be a viable strategy.

General Workflow for Directed C-H Functionalization:

G Start Start Substrate Imidazo[1,2-a]pyridine Start->Substrate DG_Install Install Directing Group (DG) Substrate->DG_Install CH_Func Site-Selective C-H Functionalization DG_Install->CH_Func Catalyst, Reagents DG_Remove Remove Directing Group CH_Func->DG_Remove Product Functionalized Product DG_Remove->Product

Caption: General workflow for directing group-assisted C-H functionalization.

Conclusion and Future Outlook

The site-selective C-H functionalization of imidazo[1,2-a]pyridines is a rapidly evolving field that offers immense potential for the synthesis of novel, biologically active compounds. The development of mild and efficient methods, particularly those employing visible light photoredox catalysis, has significantly expanded the synthetic toolbox available to medicinal chemists. While C3 functionalization is well-established, future research will likely focus on developing more general and efficient protocols for functionalizing the less reactive positions of the imidazo[1,2-a]pyridine core, such as C2, C5, C6, C7, and C8. The continued exploration of novel catalytic systems and directing group strategies will be crucial in achieving this goal.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (URL: [Link])

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (URL: [Link])

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (URL: [Link])

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (URL: [Link])

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (URL: [Link])

  • An arylation method for imidazo[1,2-a]pyridine. (URL: [Link])

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. (URL: [Link])

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. (URL: [Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines. (URL: [Link])

  • Pyridines and Imidazaopyridines With Medicinal Significance. (URL: [Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. (URL: [Link])

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (URL: [Link])

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (URL: [Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity.

Introduction: The Importance and Challenges of the Synthesis

This compound is a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous pharmacologically active agents, exhibiting activities such as kinase inhibition and antiviral properties.[1][2] The specific substitution pattern of this target molecule makes it a valuable intermediate for creating diverse compound libraries for drug discovery.

However, its synthesis can be challenging, with common issues including low yields, competing side reactions, and difficult purification. This guide provides a robust, two-step synthetic pathway and addresses the critical parameters for success.

Section 1: Recommended Synthetic Pathway

The most reliable and commonly employed route to this compound involves a two-step process starting from 2-amino-3,5-dibromopyrazine.

  • Step 1: Cyclocondensation. Reaction of 2-amino-3,5-dibromopyrazine with an α-halocarbonyl reagent (such as chloroacetaldehyde or bromoacetaldehyde) to form the bicyclic 6,8-dibromoimidazo[1,2-a]pyrazine intermediate.[3][4]

  • Step 2: Selective Nucleophilic Aromatic Substitution (SNAr). Regioselective substitution of the bromine atom at the C8 position with a methylthio group using sodium thiomethoxide. The C8 position is electronically activated and more susceptible to nucleophilic attack than the C6 position.[3]

Below is a workflow diagram illustrating this synthetic strategy.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Selective SNAr A 2-Amino-3,5-dibromopyrazine C 6,8-Dibromoimidazo[1,2-a]pyrazine A->C Heat / Solvent (e.g., Ethanol, Reflux) B α-Halocarbonyl (e.g., ClCH2CHO) B->C Heat / Solvent (e.g., Ethanol, Reflux) D 6,8-Dibromoimidazo[1,2-a]pyrazine F This compound D->F Solvent (e.g., DMF) Controlled Temperature E Sodium Thiomethoxide (NaSMe) E->F Solvent (e.g., DMF) Controlled Temperature

Caption: Overall synthetic workflow for this compound.

Section 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

This procedure is adapted from established methods for the synthesis of imidazo[1,2-a]pyrazine derivatives.[5][6]

Materials:

  • 2-Amino-3,5-dibromopyrazine (1.0 eq)

  • Chloroacetaldehyde (50% wt. solution in H₂O, 1.2 eq)

  • Sodium bicarbonate (NaHCO₃, 1.5 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add 2-amino-3,5-dibromopyrazine (1.0 eq) and ethanol to form a slurry (approx. 0.2 M concentration).

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Add chloroacetaldehyde solution (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the consumption of the starting material (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6,8-dibromoimidazo[1,2-a]pyrazine as a solid.

Protocol 2: Synthesis of this compound

This protocol is based on the known regioselective reactivity of the 6,8-dihalo-imidazo[1,2-a]pyrazine scaffold.[3]

Materials:

  • 6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq)

  • Sodium thiomethoxide (NaSMe, 1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution or slurry of sodium thiomethoxide (1.05 eq) in a small amount of anhydrous DMF.

  • Add the NaSMe solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography (hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G Start Low Yield in Step 1 (Cyclocondensation) Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Product Formation? Start->Cause2 Cause3 Poor Starting Material? Start->Cause3 Sol1 Solution: • Increase reaction time • Increase temperature slightly • Consider microwave irradiation Cause1->Sol1 Yes Sol2 Solution: • Use higher dilution • Ensure efficient stirring • Slow addition of chloroacetaldehyde Cause2->Sol2 Yes Sol3 Solution: • Recrystallize 2-amino-3,5-dibromopyrazine • Verify purity by NMR/LC-MS Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low yield in the cyclocondensation step.

Q1: My yield for the cyclocondensation (Step 1) is very low. What are the likely causes and solutions?

  • Potential Cause A: Incomplete Reaction. The condensation reaction can be sluggish.

    • Solution: Ensure the reaction has been heated at reflux for a sufficient duration (monitor by TLC/LC-MS until the starting material is consumed). If the reaction stalls, a modest increase in temperature by switching to a higher-boiling solvent (e.g., n-butanol) may be beneficial. Microwave-assisted synthesis is also a powerful technique for accelerating this type of reaction and improving yields.[5][7]

  • Potential Cause B: Degradation or Side Reactions. The α-halocarbonyl reagent can be unstable, and the product or starting material may degrade under prolonged heating.

    • Solution: Use fresh, high-purity chloroacetaldehyde. Ensure the reaction is performed under an inert atmosphere (N₂) to prevent oxidative degradation. Avoid excessively long reaction times once the starting material is consumed.

  • Potential Cause C: Poor Quality of Starting Material. Impurities in the 2-amino-3,5-dibromopyrazine can interfere with the reaction.

    • Solution: Confirm the purity of your starting material by ¹H NMR and melting point. If necessary, recrystallize it before use.

Q2: The thiomethylation (Step 2) is not selective. I am getting the di-substituted product and/or substitution at the C6 position. How can I fix this?

  • Potential Cause A: Over-addition of Nucleophile. Using an excess of sodium thiomethoxide will inevitably lead to the formation of the 6,8-bis(methylthio) product.

    • Solution: Use a carefully controlled amount of NaSMe (1.0 to 1.05 equivalents). Prepare a stock solution of NaSMe and titrate it before use for maximum accuracy. Add the nucleophile slowly (dropwise) to the cooled solution to avoid localized high concentrations.

  • Potential Cause B: Elevated Reaction Temperature. While the C8 position is kinetically favored for attack, higher temperatures can provide enough energy to overcome the activation barrier for substitution at C6, leading to a loss of selectivity.

    • Solution: Maintain the reaction temperature at 0°C or even lower (e.g., -20°C). Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent isomerization or further reaction.

  • Potential Cause C: Impure Starting Material. The presence of the C3, C5, and C6 isomers of 2-aminodibromopyrazine will lead to a mixture of isomeric products that are difficult to separate.

    • Solution: Ensure high isomeric purity of the 2-amino-3,5-dibromopyrazine starting material.

Q3: I am struggling with the final purification. The product is difficult to separate from impurities.

  • Potential Cause A: Residual DMF. DMF is a high-boiling point solvent and can be difficult to remove completely, often co-eluting with the product on silica gel.

    • Solution: During the aqueous workup, wash the combined organic layers thoroughly with water (3-4 times) and then brine. This will pull the majority of the DMF into the aqueous phase. If DMF persists, performing a lyophilization (freeze-drying) from a solvent like 1,4-dioxane can remove final traces.

  • Potential Cause B: Co-eluting Impurities. Unreacted starting material (6,8-dibromoimidazo[1,2-a]pyrazine) or the di-substituted side product can have similar polarities to the desired product.

    • Solution: Optimize your column chromatography. Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate). If separation is still poor, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography (C18). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often a highly effective method for removing small amounts of closely related impurities.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is the C8 position more reactive towards nucleophiles than the C6 position in 6,8-dibromoimidazo[1,2-a]pyrazine? A: The increased reactivity at C8 is due to the electronic nature of the fused ring system. The nitrogen atom at position 7 acts as an electron-withdrawing group through resonance, stabilizing the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the adjacent C8 position more effectively than at the more distant C6 position. This lowers the activation energy for substitution at C8, making it the kinetically preferred site of reaction.

Q: Can I use other α-halocarbonyls for the cyclization step? A: Yes. While chloro- or bromoacetaldehyde are common, other reagents like α-bromoketones (e.g., phenacyl bromide) can be used to install a substituent at the C2 position of the imidazo[1,2-a]pyrazine ring directly during the cyclization step.[5] This can be an efficient way to build molecular complexity early in the synthesis.

Q: Are there alternative catalysts or conditions that can improve the cyclization reaction? A: Several catalytic systems have been reported to improve the synthesis of the imidazo[1,2-a]pyrazine core. Iodine has been shown to be a cost-effective and eco-friendly catalyst for related condensations.[1][2] Copper-catalyzed methods have also been developed and may offer milder conditions or improved yields for certain substrates.[8]

Q: What are the key analytical checkpoints for this synthesis? A:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both reactions. Use a UV lamp to visualize the aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediates and the final product. The characteristic chemical shifts and coupling patterns of the protons on the heterocyclic core will confirm the regiochemistry of the substitution.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the final product, providing definitive proof of its identity.[1]

Section 5: Data Summary
StepReactionKey ReagentsTypical SolventTemp.Time (hr)Avg. Yield
1Cyclocondensation2-amino-3,5-dibromopyrazine, ChloroacetaldehydeEthanolReflux4 - 860-75%
2SNAr6,8-dibromoimidazo[1,2-a]pyrazine, NaSMeDMF0 °C1 - 370-85%
References
  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025). Vertex AI Search Result.
  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • (PDF) Imidazo[1,2-a]pyrazines. (2025).
  • 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (n.d.). NIH.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
  • This compound. (n.d.). Appretech Scientific Limited.

Sources

Technical Support Center: Purification of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar heterocyclic compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] However, its purification can present unique challenges due to its structural features. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying crude this compound?

The most robust and widely applicable method for purifying imidazo[1,2-a]pyrazine derivatives is silica gel flash column chromatography.[1][2] This technique is highly effective at separating the target compound from unreacted starting materials and non-polar byproducts. A preliminary Thin Layer Chromatography (TLC) analysis should always be performed to determine the optimal solvent system.

Q2: My "purified" compound is a persistent yellow or brownish solid, not the expected off-white color. What causes this and is it a purity issue?

This is a common issue with complex organic molecules, especially those synthesized using transition metal catalysts (e.g., Palladium).[3] The color can arise from several sources:

  • Trace Metal Impurities: Residual palladium or other metals from the synthesis can form colored complexes.

  • Oxidized Impurities: The methylthio (-SCH₃) group can be susceptible to oxidation, forming sulfoxides or sulfones, which can be colored. Additionally, highly conjugated impurities, even in trace amounts, can impart significant color.

  • Product Instability: The compound itself might be sensitive to air or light over time.

While a slight off-white or pale-yellow color might be acceptable depending on the subsequent application, a distinct yellow or brown color usually indicates impurities. A second purification step, such as recrystallization or filtration through a plug of activated carbon, can often resolve this.[3]

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the primary method for monitoring column fractions. Use the same eluent system that you are using for the column. It is crucial to spot the crude starting material, the current fraction, and the previous fraction side-by-side. This allows you to track the elution of your product and identify where it separates from impurities. For compounds that are not UV-active, staining methods such as iodine vapor or permanganate dip can be used.[4]

Q4: Are there any known stability issues with this compound that could affect purification?

The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms, which can interact strongly with the acidic surface of standard silica gel. This can lead to streaking on TLC plates and poor separation during column chromatography.[4][5] If you observe significant tailing, it may be necessary to deactivate the silica gel or use an alternative stationary phase.

Troubleshooting Guide: Column Chromatography

This section addresses specific problems encountered during flash column chromatography of your target compound.

Q: My compound shows an Rf value of 0 or is stuck at the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

This indicates that your eluent is not polar enough to move the compound up the stationary phase.[4] The imidazo[1,2-a]pyrazine core is relatively polar.

  • Causality: The interaction between the polar functional groups on your molecule and the polar silica gel is stronger than the solvating power of your mobile phase.

  • Solution: You need to increase the polarity of your mobile phase.

    • Gradually increase the percentage of ethyl acetate.

    • If pure ethyl acetate is insufficient, try a more polar solvent system. A common next step is to use dichloromethane (DCM) with a small percentage of methanol (MeOH), starting with 1-2% MeOH and gradually increasing.

    • Protocol: Prepare a 98:2 DCM:MeOH solution and test it via TLC. If the Rf is still too low, try 95:5. The ideal Rf for column chromatography is between 0.2 and 0.4.

Q: My product spot is streaking or "tailing" severely on the TLC plate. How can I get clean separation on the column?

Streaking is a classic sign of an undesirable interaction between the analyte and the stationary phase, often seen with basic compounds on acidic silica gel.[4]

  • Causality: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can be protonated by the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.

  • Solution: Modify your mobile phase or stationary phase to suppress this interaction.

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is highly effective. It will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.

    • Stationary Phase Modification: If adding a modifier is not desirable, consider using a different stationary phase like alumina (neutral or basic) or deactivating your silica gel. To deactivate silica, you can pre-treat it with a solution of your eluent containing 1-2% triethylamine, then pack the column as usual.[5]

Q: I see poor separation (ΔRf < 0.1) between my product and a key impurity. What are my options?

This is a challenging situation that requires a systematic approach to optimize selectivity.

  • Causality: The impurity and your product have very similar polarities and affinities for the stationary phase under the current conditions.

  • Solution:

    • Change Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. Do not just vary the ratio; change the solvents themselves. If you are using Hexane/EtOAc, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[4]

    • Consider Reversed-Phase Chromatography: If your compound and the impurity have different hydrophobic characters, reversed-phase (C18) silica may provide excellent separation. Elution is typically done with a polar mobile phase, like a water/acetonitrile or water/methanol gradient.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is the ultimate solution, offering much higher resolution than flash chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent secondary purification technique, especially for removing trace colored impurities or closely related byproducts.

Q: My compound "oils out" of the solution instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated too quickly.[6]

  • Causality: The compound is insoluble in the solvent at the cooling temperature, but the kinetics of crystal lattice formation are slow. This is common when the compound's melting point is low or when the solution is too concentrated.

  • Solution:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount (10-20%) more of the "good" (solubilizing) solvent. This lowers the saturation point and allows cooling to proceed more slowly.[6]

    • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for proper crystal nucleation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

Q: My final yield after recrystallization is very low (<50%). How can I improve recovery?

A low yield typically means too much of your compound remained dissolved in the mother liquor.[6]

  • Causality: Either too much solvent was used initially, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solution:

    • Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.

    • Use a Mixed-Solvent System: A powerful technique is to use a pair of miscible solvents: one in which the compound is highly soluble (e.g., Ethyl Acetate) and one in which it is poorly soluble (e.g., Hexanes). A patent for a similar bromo-imidazo derivative specifically mentions using an ethyl acetate/n-hexane mixture for recrystallization.[7]

    • Recover a Second Crop: Concentrate the mother liquor (the leftover solvent after filtration) by about half on a rotary evaporator and re-cool it. This will often yield a "second crop" of crystals, which can be collected. Check the purity of this second crop by TLC, as it may be less pure than the first.

Protocols & Workflows
Data Summary: Recommended Purification Parameters
ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Primary Eluent System Hexanes / Ethyl Acetate GradientEthyl Acetate / Hexanes
Starting Eluent Ratio 95:5 (Hexanes:EtOAc)Dissolve in min. hot EtOAc
Alternative Eluent Dichloromethane / Methanol (99:1 to 95:5)Dichloromethane / Pentane
Additive (if streaking) 0.1 - 1% Triethylamine (Et₃N)N/A
Protocol 4.1: Standard Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (roughly 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides superior separation compared to loading a liquid solution.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Pack the column under positive pressure to ensure a firm, even bed.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add a thin layer of sand on top to prevent disruption of the sample layer during solvent addition.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 5% EtOAc to 10%, then 15%, etc.) to elute your target compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Workflow Diagram: Purification Strategy Selection

This diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow cluster_start Initial Analysis cluster_main_path Primary Purification cluster_secondary_path Secondary Purification / Polishing start Crude Product (TLC & 1H NMR Analysis) main_impurities Significant Impurities Present? start->main_impurities flash_chrom Silica Gel Flash Chromatography (Protocol 4.1) main_impurities->flash_chrom Yes color_check Product >95% Pure but Colored? main_impurities->color_check No (<5% Impurities) flash_chrom->color_check recrystallize Recrystallization (e.g., EtOAc/Hexanes) color_check->recrystallize Yes final_product High-Purity Product color_check->final_product No (Colorless) recrystallize->final_product

Caption: Decision workflow for purifying this compound.

References
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 4, 2026, from [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Appretech Scientific Limited. Retrieved January 4, 2026, from [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. (2010). PubMed. Retrieved January 4, 2026, from [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). AZA Mid-Year Meeting. Retrieved January 4, 2026, from [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved January 4, 2026, from [Link]

  • Purification Troubleshooting. (2024). Reddit. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Navigating the Challenges of Imidazo[1,2-a]pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with the imidazo[1,2-a]pyrazine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, its functionalization presents a unique set of challenges that can often lead to experimental roadblocks.

This guide is designed to provide you with practical, field-proven insights to overcome these hurdles. We will delve into the nuances of regioselectivity, reaction optimization, and troubleshooting common issues encountered during the synthesis and derivatization of imidazo[1,2-a]pyrazines.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: My electrophilic substitution reaction (e.g., bromination, nitration) on the imidazo[1,2-a]pyrazine core is yielding a mixture of regioisomers, primarily at the C-3 and C-2 positions. How can I achieve better control over the reaction outcome?

Answer: This is a frequent challenge rooted in the inherent electronic properties of the imidazo[1,2-a]pyrazine ring.

Underlying Principle: The five-membered imidazole ring is more electron-rich than the pyrazine ring, making it the preferred site for electrophilic attack. Within the imidazole ring, the C-3 position is generally the most nucleophilic and kinetically favored site for substitution.[2] Attack at C-3 allows the six-membered pyrazine ring to maintain its aromaticity in the resulting intermediate, a stabilizing factor.[2] However, under certain conditions, substitution at C-2 can occur, leading to isomeric mixtures.

Troubleshooting Steps & Solutions:

  • Solvent and Temperature Control:

    • Recommendation: Employ less polar, non-coordinating solvents like dichloromethane (DCM) or chloroform at low temperatures (-78 °C to 0 °C). This can enhance selectivity by minimizing side reactions and favoring the kinetically controlled product.

    • Rationale: Polar, coordinating solvents can stabilize charged intermediates, potentially lowering the activation energy for attack at the less favored C-2 position.

  • Choice of Electrophile:

    • Recommendation: Use milder and more sterically hindered electrophilic reagents. For bromination, consider using N-bromosuccinimide (NBS) instead of elemental bromine.

    • Rationale: A bulkier electrophile will preferentially attack the more accessible C-3 position. Milder reagents are less likely to overcome the energy barrier for substitution at C-2.

  • Protecting Group Strategy:

    • Recommendation: If direct functionalization remains problematic, consider a protecting group strategy. For instance, if you have a substituent at a specific position, it can direct the electrophilic attack.

Experimental Protocol: Regioselective Bromination at C-3

ParameterRecommended Condition
Substrate Imidazo[1,2-a]pyrazine
Reagent N-Bromosuccinimide (NBS) (1.1 eq.)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1-4 hours

Workflow for Troubleshooting Poor Regioselectivity:

Caption: Decision-making workflow for improving regioselectivity.

Issue 2: Low Yield in Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki or Negishi cross-coupling on a halogenated imidazo[1,2-a]pyrazine, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in cross-coupling reactions on this scaffold are often due to catalyst inhibition, substrate deactivation, or competing side reactions.

Underlying Principle: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can coordinate to the metal center of the catalyst (e.g., Palladium), leading to catalyst deactivation. Furthermore, the electron-deficient nature of the pyrazine ring can influence the reactivity of the C-X bond.

Troubleshooting Steps & Solutions:

  • Ligand Selection:

    • Recommendation: Employ electron-rich and sterically bulky phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands.

    • Rationale: These ligands can stabilize the active catalytic species and promote the desired reductive elimination step, outcompeting catalyst inhibition by the nitrogen heterocycle.

  • Base and Solvent Optimization:

    • Recommendation: For Suzuki couplings, screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of solvent is also critical; ethereal solvents like dioxane or THF, often with a small amount of water, are good starting points. For Negishi couplings, which are base-free, ensure anhydrous conditions.

    • Rationale: The base plays a crucial role in the transmetalation step of the Suzuki reaction. The optimal base/solvent combination is highly substrate-dependent.

  • Catalyst Precursor and Loading:

    • Recommendation: Use pre-formed palladium catalysts like Pd(PPh₃)₄ or PEPPSI-type catalysts.[3] In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be beneficial.

    • Rationale: Pre-catalysts can provide a more consistent source of the active catalytic species. Higher catalyst loading can compensate for any deactivation that occurs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on 6-chloroimidazo[1,2-a]pyrazine

ParameterRecommended Condition
Substrate 6-chloroimidazo[1,2-a]pyrazine
Coupling Partner Arylboronic acid (1.2 - 1.5 eq.)
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (10 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent Dioxane/H₂O (4:1)
Temperature 80-100 °C
Issue 3: Difficulty with C-H Functionalization

Question: My attempts at direct C-H functionalization of the imidazo[1,2-a]pyrazine core are resulting in low conversion or a complex mixture of products. How can I achieve selective C-H activation?

Answer: Direct C-H functionalization is a powerful tool but requires careful control of reaction conditions to achieve the desired regioselectivity.

Underlying Principle: The C-H bonds of the imidazo[1,2-a]pyrazine ring have different acidities and steric environments, leading to varying reactivities. The C-3 position is generally the most reactive towards C-H functionalization due to its electronic properties.[4] However, functionalization at other positions, such as C-5 or C-8, is also possible with the right directing groups or catalytic systems.[3]

Troubleshooting Steps & Solutions:

  • Directing Group Strategy:

    • Recommendation: Introduce a directing group at a specific position to guide the metal catalyst to a nearby C-H bond. For example, a picolinamide directing group can facilitate ortho-C-H functionalization.

    • Rationale: This is one of the most reliable strategies for achieving high regioselectivity in C-H activation.

  • Catalyst and Oxidant Screening:

    • Recommendation: For palladium-catalyzed C-H arylations, screen different palladium sources (e.g., Pd(OAc)₂) and oxidants (e.g., Ag₂CO₃, benzoquinone).

    • Rationale: The choice of catalyst and oxidant can significantly influence the reaction pathway and selectivity.

  • Photoredox Catalysis:

    • Recommendation: Explore visible-light-induced C-H functionalization as a milder alternative to traditional transition-metal catalysis.[4]

    • Rationale: Photoredox catalysis can often proceed under milder conditions and may offer different regioselectivity profiles.

Logical Relationship for C-H Functionalization Strategy:

Caption: Strategy selection for C-H functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the imidazo[1,2-a]pyrazine ring towards electrophiles?

A1: The general order of reactivity for electrophilic substitution is C-3 > C-2 > C-5 > C-6 > C-8. The imidazole ring is significantly more activated than the pyrazine ring.

Q2: Are there any known issues with the stability of imidazo[1,2-a]pyrazine derivatives?

A2: Imidazo[1,2-a]pyrazines are generally stable compounds. However, under strongly acidic or basic conditions, or in the presence of strong reducing or oxidizing agents, the ring system can be susceptible to degradation. It is always advisable to perform reactions under the mildest possible conditions.

Q3: Can I perform nucleophilic aromatic substitution on halogenated imidazo[1,2-a]pyrazines?

A3: Yes, nucleophilic aromatic substitution (SₙAr) is a viable strategy, particularly for halogens on the pyrazine ring (e.g., at C-6 or C-8). The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates this reaction. For example, a chlorine atom at the 8-position can be displaced by amines.

Q4: What are the best starting points for synthesizing the imidazo[1,2-a]pyrazine core?

A4: The most common and versatile method is the condensation of a 2-aminopyrazine with an α-haloketone.[5] Multicomponent reactions involving a 2-aminopyrazine, an aldehyde, and an isocyanide have also been developed as efficient one-pot syntheses.[6][7]

Q5: Where can I find more detailed experimental procedures and mechanistic studies?

A5: The "References" section below provides links to key publications that offer in-depth information on the synthesis and functionalization of imidazo[1,2-a]pyrazines. These articles can serve as excellent resources for specific protocols and a deeper understanding of the underlying chemistry.

References

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Advances. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Brominated Heterocyles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura coupling reactions involving brominated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance the success of your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your Suzuki coupling reactions with brominated heterocycles.

Issue 1: Low to No Product Formation

Question: I am attempting a Suzuki coupling between a brominated pyridine and an arylboronic acid, but I'm observing very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in the Suzuki coupling of brominated heterocycles is a common issue that can often be traced back to several key factors. Heterocycles, particularly nitrogen-containing ones, can present unique challenges.[1][2][3]

Potential Causes & Step-by-Step Solutions:

  • Inadequate Catalyst Activity: The electronic nature of the brominated heterocycle significantly impacts the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4] Electron-rich heterocycles can make oxidative addition more difficult.[5]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are designed to accelerate oxidative addition and subsequent reductive elimination.[1][4] For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands, which are strongly electron-donating.[6]

  • Catalyst Inhibition by Heterocycle: The nitrogen atom in heterocycles like pyridine can coordinate to the palladium center, effectively inhibiting the catalyst.[2][7]

    • Solution: Employing sterically hindered ligands can mitigate this inhibitory effect by shielding the metal center.[7][8] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also compensate for catalyst deactivation.

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[6][9] The choice of base can dramatically influence reaction rates and yields.

    • Solution: For many brominated heterocycles, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.[1] K₃PO₄, often used with a small amount of water, can be particularly beneficial.[5] If your substrate is base-sensitive, a milder base like K₂CO₃ or even organic bases could be tested.

  • Solvent Mismatch: The solvent system must be appropriate for all components of the reaction and facilitate the catalytic cycle.

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[10] Often, a biphasic system with water (e.g., dioxane/water) is advantageous, as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[9]

Issue 2: Significant De-bromination of the Starting Material

Question: My main byproduct is the de-brominated heterocycle. What causes this and how can I prevent it?

Answer:

De-bromination, or hydrodehalogenation, is a frequent side reaction in Suzuki couplings. It occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that replaces the bromine atom with a hydrogen atom.[10]

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride: The hydride source can be impurities in the reagents or solvent, or it can be generated from the solvent (e.g., alcohols) or base (e.g., amines) under the reaction conditions.[10]

    • Solution: Ensure all reagents and solvents are pure and dry. If using an alcohol or amine-containing solvent or base, consider switching to an alternative. For instance, replace an alcohol solvent with dioxane or toluene.

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime, increasing the likelihood of side reactions like de-bromination.

    • Solution: Optimize conditions to accelerate transmetalation. This can be achieved by:

      • Switching the Boron Reagent: Potassium trifluoroborate salts or MIDA boronates can sometimes be more effective than boronic acids, as they can be more stable and less prone to protodeboronation.[9][11]

      • Optimizing the Base/Solvent System: As mentioned previously, a strong inorganic base in a biphasic solvent system often enhances transmetalation.

Issue 3: Homo-coupling of the Boronic Acid

Question: I am observing a significant amount of the biaryl product from the homo-coupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homo-coupling of the boronic acid is another common side reaction, leading to the formation of a symmetrical biaryl. This is often promoted by the presence of Pd(II) species and oxygen.[10]

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then promote the homo-coupling of the boronic acid.[10]

    • Solution: Thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents. Maintaining the reaction under an inert atmosphere is crucial.

  • Use of a Pd(II) Pre-catalyst: While Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, their reduction to the active Pd(0) species can sometimes be inefficient, or they can directly participate in homo-coupling pathways.[10]

    • Solution: Consider using a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source, ensure the phosphine ligand is present in a sufficient amount to facilitate the reduction to Pd(0).

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for my brominated heterocycle?

A1: There is no single "best" system, as the optimal choice depends on the specific electronic and steric properties of your substrate. However, for many brominated heterocycles, catalyst systems based on bulky, electron-rich phosphine ligands are a good starting point.

Heterocycle ClassRecommended LigandsRecommended Palladium Source
Electron-deficient (e.g., pyridines, pyrimidines)SPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃
Electron-rich (e.g., indoles, furans)Buchwald-type biaryl phosphines, cataCXium APd(OAc)₂, Pd-PEPPSI precatalysts
Sterically hinderedt-Bu₃P, AntPhos, highly bulky Buchwald ligandsPd₂(dba)₃, Pd(OAc)₂

Q2: How does the position of the bromine on the heterocycle affect the reaction?

A2: The position of the bromine atom significantly influences reactivity. For example, in pyridines, a bromine at the 2- or 4-position is generally more reactive than one at the 3-position due to electronic effects.[12] For some heterocycles, the presence of a nearby heteroatom can assist in the oxidative addition step. However, it can also lead to catalyst inhibition, as discussed earlier.

Q3: What is the role of water in the reaction mixture?

A3: While Suzuki couplings are often run under anhydrous conditions, the addition of a small amount of water can be beneficial, especially when using inorganic bases like K₃PO₄ or carbonates.[5] Water can help to dissolve the base and facilitate the formation of the boronate species, which is more active in the transmetalation step.

Q4: My boronic acid is unstable. What are my alternatives?

A4: The instability of some heteroaryl boronic acids, which can lead to protodeboronation, is a known issue.[10][11] Several alternatives can be more robust:

  • Potassium Trifluoroborate Salts (R-BF₃K): These are often crystalline, bench-stable solids that are less prone to protodeboronation.[11]

  • Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids.

  • MIDA Boronates: These are highly stable, protected forms of boronic acids that can release the active boronic acid under the reaction conditions.[9][10]

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII trans-R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 trans-R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product React1 R¹-X (Brominated Heterocycle) React1->OxAdd React2 R²-B(OR)₂ (Boronic Acid/Ester) Boronate [R²-B(OR)₂(OH)]⁻ React2->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield? CheckCatalyst Optimize Catalyst/Ligand Start->CheckCatalyst Yes Debromination De-bromination? Start->Debromination No CheckBase Optimize Base/Solvent CheckCatalyst->CheckBase CheckReagents Check Reagent Purity/Stability CheckBase->CheckReagents Success Reaction Optimized CheckReagents->Success HomoCoupling Homo-coupling? Debromination->HomoCoupling No FasterTransmetal Accelerate Transmetalation Debromination->FasterTransmetal Yes Degas Degas Reaction Mixture HomoCoupling->Degas Yes HomoCoupling->Success No PureReagents Use Pure/Dry Reagents & Solvents FasterTransmetal->PureReagents PureReagents->Success Pd0Source Use Pd(0) Pre-catalyst Degas->Pd0Source Pd0Source->Success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3741–3752. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]

  • Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4056–4059. [Link]

  • Zhang, T., & Wang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(27), 3556–3558. [Link]

  • Thomas, D. A., & Denmark, S. E. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(3), 1957–1961. [Link]

  • Scott, P. J. H., & Steel, P. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(16), 3908–3933. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. The unique electronic and steric properties of this compound can present challenges in common synthetic transformations. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

General Considerations

Question 1: What are the key structural features of this compound that influence its reactivity?

The reactivity of this compound is governed by several key features:

  • Electron-Deficient Heterocycle: The imidazo[1,2-a]pyrazine core is an electron-deficient aromatic system. This generally makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Position of the Bromine Atom: The bromine at the 6-position is on the pyrazine ring, which is the more electron-deficient part of the fused system. This enhances its reactivity in cross-coupling reactions compared to a bromine on the imidazole ring.

  • The Methylthio Group: The 8-(methylthio) group is a potential site for catalyst inhibition. The sulfur atom can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2] This is a critical consideration when selecting ligands and reaction conditions.

  • Potential for Side Reactions: The fused imidazole ring contains nitrogen atoms that can also interact with reagents and catalysts. The stability of the imidazo[1,2-a]pyrazine ring system is generally good, but harsh reaction conditions could lead to degradation.[3]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most common transformations performed with aryl halides. However, their application to heteroaromatic systems like this compound can be challenging.

Suzuki-Miyaura Coupling

Question 2: My Suzuki-Miyaura reaction with this compound is not proceeding. I am observing only starting material. What are the likely causes and how can I fix it?

Failure of a Suzuki-Miyaura coupling with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Catalyst Deactivation

The methylthio group is a likely culprit for catalyst deactivation. The sulfur atom can bind to the palladium center, inhibiting its catalytic activity.

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle over off-cycle catalyst poisoning. Ligands like SPhos, XPhos, or DavePhos are excellent starting points.[4]

    • Pre-catalyst Selection: Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[5]

Potential Cause 2: Inappropriate Base or Solvent

The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability.

  • Solution:

    • Base Screening: If using a common base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. The choice of base can significantly impact the reaction rate and yield.

    • Solvent System: Aprotic polar solvents are generally preferred. Toluene, dioxane, or a mixture of toluene/water or dioxane/water are common choices. The presence of water can sometimes be beneficial for the dissolution of the base and can accelerate the reaction.[6]

Potential Cause 3: Poor Quality Starting Materials

Impurities in the starting materials, including the boronic acid, can negatively impact the reaction.

  • Solution:

    • Purity of this compound: Ensure the starting material is pure and dry.[7]

    • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Use fresh, high-purity boronic acid.

Experimental Protocol: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Justification
Palladium Source XPhos Pd G3 (2-5 mol%)Pre-catalyst for reliable Pd(0) formation.
Ligand XPhos (if using a Pd source like Pd₂(dba)₃)Bulky, electron-rich ligand to prevent catalyst deactivation.[4]
Base K₃PO₄ (2-3 equivalents)Effective base for heteroaromatic Suzuki couplings.
Solvent Toluene/Water (10:1) or Dioxane/Water (10:1)Common solvent systems that facilitate both organic and inorganic reagent solubility.[6]
Temperature 80-110 °CTypical temperature range for Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Troubleshooting Flowchart for Failed Suzuki-Miyaura Reaction

start Reaction Failed: No Product Formation check_catalyst Is the catalyst system appropriate? - Pd source and ligand selection - Pre-catalyst vs. in-situ generation start->check_catalyst check_conditions Are the reaction conditions optimal? - Base and solvent choice - Temperature start->check_conditions check_materials Are the starting materials of high quality? - Purity of aryl halide - Boronic acid quality start->check_materials solution_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a pre-catalyst (e.g., XPhos Pd G3). check_catalyst->solution_catalyst No solution_conditions Screen different bases (K₃PO₄, Cs₂CO₃). Try different solvent systems (Toluene/H₂O, Dioxane/H₂O). check_conditions->solution_conditions No solution_materials Re-purify starting materials. Use fresh, high-purity boronic acid. check_materials->solution_materials No

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Question 3: I am observing significant dehalogenation (protodebromination) of my starting material in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?

Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient heteroaryl halides.[8][9]

Potential Cause 1: Slow Transmetalation

If the transmetalation step is slow, the intermediate Ar-Pd(II)-Br species can undergo side reactions, including reaction with trace water or other proton sources to give the dehalogenated product.

  • Solution:

    • Choice of Base: A stronger base can accelerate transmetalation.

    • Boronic Acid vs. Ester: Consider using a boronic ester (e.g., a pinacol ester) which can sometimes have different reactivity profiles.

Potential Cause 2: Catalyst System

Certain catalyst systems are more prone to promoting dehalogenation.

  • Solution:

    • Ligand Selection: Highly electron-rich and bulky ligands can favor the desired reductive elimination over dehalogenation.[4]

    • Palladium Source: Ensure that the palladium source is not contaminated with species that could act as a hydride source.

Potential Cause 3: Reaction Conditions

High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.

  • Solution:

    • Temperature Optimization: Try running the reaction at a lower temperature.

    • Reaction Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation and side reactions.

Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What should I try?

Low yields in Buchwald-Hartwig aminations of heteroaryl halides are common and often require careful optimization.[6][10]

Potential Cause 1: Catalyst Inhibition

As with Suzuki couplings, the methylthio group can inhibit the palladium catalyst. Additionally, the amine coupling partner can also coordinate to the palladium and affect the catalytic cycle.

  • Solution:

    • Ligand Choice: Use ligands specifically designed for Buchwald-Hartwig aminations, such as Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos).[6]

    • Catalyst Loading: It may be necessary to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).

Potential Cause 2: Base Selection

The choice of base is critical in Buchwald-Hartwig aminations as it is involved in the deprotonation of the amine-palladium complex.

  • Solution:

    • Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice. If this is not effective, lithium bis(trimethylsilyl)amide (LiHMDS) can be used, especially for less nucleophilic amines.[6]

Potential Cause 3: Steric Hindrance

If the amine coupling partner is sterically hindered, this can slow down the reaction.

  • Solution:

    • Ligand Tuning: Use a ligand with a larger bite angle to accommodate sterically demanding substrates.

    • Higher Temperatures: Increasing the reaction temperature may be necessary to overcome the activation barrier.

Experimental Protocol: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Justification
Palladium Source Pd₂(dba)₃ (1-2.5 mol%)Common and effective Pd(0) source.
Ligand RuPhos or BrettPhos (2.5-6 mol%)Proven ligands for challenging Buchwald-Hartwig aminations.[6]
Base NaOtBu (1.5-2 equivalents)Strong, non-nucleophilic base.
Solvent Toluene or DioxaneAprotic solvents are standard for this reaction.
Temperature 100-120 °CHigher temperatures are often required.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NH₂R)L₂]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (R-NH₂) Amido_complex Ar-Pd(II)(NHR)L₂ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR Amido_complex->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Troubleshooting Tips

Question 5: I am unsure if my starting material is pure. How can I check and what are the consequences of using impure material?

Using impure starting material is a common reason for reaction failure.[7][11]

  • Purity Check:

    • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying organic impurities.

    • LC-MS: Liquid chromatography-mass spectrometry can detect trace impurities that may not be visible by NMR.

    • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

  • Consequences of Impurities:

    • Catalyst Poisoning: Even small amounts of certain impurities can deactivate the catalyst.

    • Side Reactions: Impurities can participate in the reaction, leading to a complex mixture of products.

    • Inaccurate Stoichiometry: If the starting material is not pure, the stoichiometry of the reaction will be incorrect, which can lead to incomplete conversion.

Question 6: My reaction is very slow. What are some general strategies to increase the reaction rate?

  • Increase Temperature: This is often the simplest way to increase the reaction rate, but be mindful of potential side reactions and decomposition.

  • Increase Catalyst Loading: A higher catalyst concentration will generally lead to a faster reaction.

  • Change Ligand: A more electron-rich and/or sterically bulky ligand can accelerate the oxidative addition and reductive elimination steps.[4]

  • Change Solvent: The polarity and coordinating ability of the solvent can have a significant impact on reaction rates.

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times.[12]

This technical support guide provides a starting point for troubleshooting failed reactions with this compound. Successful synthesis often requires a systematic approach to optimization, and we encourage researchers to carefully consider the principles outlined here.

References

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • This compound. AZA Mid-Year Meeting.
  • 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. MySkinRecipes.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • This compound | 887475-71-0. ChemicalBook.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH.
  • Imidazo[1,2-a]pyrazines.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Buchwald-Hartwig Amin
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid. American Chemical Society.
  • Starting Material – Concept and Impact on Pharmaceutical Regul
  • Problems with Suzuki coupling. Reddit.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Developing Ligands for Palladium(II)
  • Two-Dimensional Nanomaterials for Photothermal Applications: Recent Advances and Future Challenges.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Buchwald–Hartwig amin
  • ICH Q11 Questions & Answers – Selection & Justification of Starting M
  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • purity determination of the starting materials used in the synthesis of pharmaceutical substances. Biblioteka Nauki.
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
  • A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.

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Technical Support Center: Stability of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine. It addresses potential stability issues under acidic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the imidazo[1,2-a]pyrazine core under acidic conditions?

A1: The imidazo[1,2-a]pyrazine core is a fused aromatic heterocyclic system.[1] Generally, its aromaticity confers significant stability. However, the presence of nitrogen atoms, particularly the non-bridgehead nitrogens, introduces basic sites that are susceptible to protonation in an acidic medium. This protonation can alter the electronic distribution of the ring system, potentially making it more susceptible to nucleophilic attack or other degradation pathways, though the core structure is typically robust under mild acidic conditions.

Q2: Which parts of the this compound molecule are most likely to react under acidic stress?

A2: There are three primary sites of potential reactivity under acidic conditions:

  • Ring Nitrogens: The nitrogen atoms of the imidazo[1,2-a]pyrazine scaffold are the most basic centers and will be readily protonated. This is usually a reversible equilibrium but is the first step in most acid-mediated reactions.

  • Methylthio (-SCH₃) Group: Thioethers can be susceptible to hydrolysis or oxidation. Under harsh acidic conditions (e.g., high temperature, strong non-nucleophilic acids), the C-S bond could potentially be cleaved, leading to the formation of an 8-hydroxy or 8-oxo analog.[2]

  • Imidazo Ring: While the aromatic system is stable, protonation can sufficiently alter its electronic character to make it susceptible to cleavage under forcing conditions, although this typically requires more energy than modifications to the substituent groups.

Q3: What are the recommended storage conditions for this compound to ensure long-term stability?

A3: To maximize shelf-life and prevent degradation from atmospheric moisture and acid gases, the compound should be stored in a tightly sealed container in a dry, cool environment, typically at 2-8°C.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period.

Potential Acid-Catalyzed Degradation Pathways

Understanding the potential degradation pathways is critical for designing stable formulations and interpreting analytical results. The following mechanisms are proposed based on the chemical principles of the imidazo[1,2-a]pyrazine scaffold and its substituents.

  • Reversible Protonation: The initial and most common event in an acidic solution is the protonation of one of the ring nitrogens. This equilibrium does not represent degradation but is a precursor to subsequent, irreversible reactions.

  • Hydrolysis of the Methylthio Group: Under more strenuous conditions (e.g., elevated temperature), the protonated intermediate may become susceptible to nucleophilic attack by water, leading to the hydrolysis of the methylthio group and formation of 6-Bromo-8-hydroxyimidazo[1,2-a]pyrazine.

  • Ring Opening: This is considered a forced degradation pathway, likely requiring harsh acidic and thermal stress. Protonation at specific sites could weaken the fused ring system, leading to eventual ring opening and loss of the core scaffold.

G A This compound B Protonated Intermediate (N-protonation) A->B H+ (Acid) (Fast & Reversible) C 6-Bromo-8-hydroxyimidazo[1,2-a]pyrazine (Hydrolysis Product) B->C H₂O, Δ (Slow, Harsh Conditions) D Ring-Opened Products (Forced Degradation) B->D Strong Acid, High Δ (Very Harsh Conditions)

Caption: Plausible acid-catalyzed degradation pathways for the target compound.

Troubleshooting Guide for Stability Experiments

Q4: I'm analyzing my acid-stressed sample by reverse-phase HPLC and see a new, earlier-eluting peak. What is it?

A4: An earlier-eluting peak on a standard C18 reverse-phase column indicates a more polar compound. This is a classic sign of the hydrolysis of the relatively nonpolar methylthio (-SCH₃) group to a more polar hydroxyl (-OH) group.

  • Troubleshooting Step: Confirm the identity of this new peak using LC-MS. The expected mass of the hydrolysis product, 6-Bromo-8-hydroxyimidazo[1,2-a]pyrazine, would have a monoisotopic mass corresponding to the loss of a methyl group (-CH₃) and the addition of a hydroxyl group (-OH) from the parent compound.

Q5: My parent compound peak is tailing or showing poor shape in my HPLC analysis. How can I fix this?

A5: Peak tailing for basic compounds like imidazo[1,2-a]pyrazines is often caused by secondary interactions between the protonated amine functions and residual, negatively charged silanol groups on the silica-based column packing.[4]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3) by adding an acidifier like formic acid or trifluoroacetic acid (TFA) at 0.1%. This keeps your compound consistently protonated and neutralizes the silanol groups, improving peak shape.

    • Use a High-Purity Column: Modern, end-capped columns have fewer residual silanols. If problems persist, consider using a column specifically designed for the analysis of basic compounds.

Q6: After adding acid, the total peak area in my chromatogram decreases significantly, even at the initial time point. Why?

A6: This could indicate several issues:

  • Precipitation: The protonated salt form of your compound may be less soluble in the chosen solvent system than the free base form, causing it to precipitate out of solution. Visually inspect your sample for any cloudiness or solid material.

  • Extremely Rapid Degradation: The conditions might be too harsh, causing immediate and extensive degradation into multiple smaller fragments that are not retained or detected by your current HPLC method.

  • Troubleshooting Step: Dilute the sample with the mobile phase before analysis. If precipitation is suspected, try a different co-solvent. If rapid degradation is the issue, immediately reduce the acid concentration and/or temperature for your stress study.

Experimental Protocol: Acidic Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under acidic stress, consistent with ICH guidelines for forced degradation studies.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1 mg/mL Stock of Compound in Acetonitrile D Initiate Stress Test: Mix Stock with Acid (1:1 v/v) A->D B Prepare Acid Stress Solutions (0.1 N HCl, 1 N HCl) B->D C Prepare Quenching Solution (e.g., 1 N NaOH) G Quench Sample with Base & Dilute with Mobile Phase C->G E Incubate at Controlled Temp (e.g., 60°C) D->E F Pull Timepoints (t=0, 2, 4, 8, 24h) E->F F->G H Inject into HPLC-UV/MS G->H I Analyze Data: Calculate % Degradation H->I

Caption: Workflow for the acidic forced degradation study.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), certified solution or concentrated

  • Sodium Hydroxide (NaOH), for quenching

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Volumetric flasks, pipettes, and HPLC vials

2. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in ACN.

3. Stress Condition Setup:

  • For a mild stress condition, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in a sealed vial.

  • For a harsh stress condition, mix 1 mL of the stock solution with 1 mL of 1.0 N HCl in a separate sealed vial.

  • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Place all vials in a controlled temperature bath (e.g., 60°C).

4. Timepoint Sampling:

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Immediately quench the reaction by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 N NaOH for the 0.1 N HCl sample) to neutralize the acid.

  • Dilute the quenched sample to a final concentration of ~0.05 mg/mL with the mobile phase.

5. HPLC-UV/MS Analysis:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • UV Detection: 254 nm or a wavelength of maximum absorbance.

  • MS Detection: ESI+ mode, scanning a relevant mass range (e.g., m/z 100-500).

Data Interpretation & Quantitative Summary

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical method is "stability-indicating."[4] Below is a table with hypothetical data from the mild stress condition (0.1 N HCl at 60°C).

Timepoint (Hours)Parent Compound Peak Area% Parent RemainingDegradant 1 Peak Area% Degradant FormedMass Balance (%)
01,250,000100.000.0100.0
21,215,00097.234,5002.8100.0
41,182,50094.667,0005.4100.0
81,125,00090.0124,00010.0100.0
24998,75079.9249,50020.1100.0
  • % Parent Remaining: (Areat / Areat=0) * 100

  • % Degradant Formed: (Areadegradant, t / Areaparent, t=0) * 100 (assuming equal response factors)

  • Mass Balance: (% Parent Remaining + Σ % Degradants Formed). A good mass balance (95-105%) indicates that all major degradation products are being detected.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • This compound. Appretech Scientific Limited. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • This compound. AZA Mid-Year Meeting. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • 6-Bromo-8-hydroxyimidazo[1,2-a]pyrazine. PubChem. Available at: [Link]

  • Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. PMC - NIH. Available at: [Link]

  • 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ResearchGate. Available at: [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Available at: [Link]

  • Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. MDPI. Available at: [Link]

  • Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation. Frontiers. Available at: [Link]

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Technical Support Center: Avoiding Dehalogenation of Bromo-substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging issue of dehalogenation—specifically, the undesired removal of bromine—from heterocyclic compounds during synthetic reactions. This unwanted side reaction can significantly lower the yield of your target molecule and complicate purification processes. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and overcome this synthetic hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of debrominated byproduct in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's happening at a mechanistic level?

A1: The Root of the Problem: Competing Reaction Pathways

Dehalogenation, or more precisely hydrodehalogenation, is a frequent side reaction in Pd-catalyzed cross-couplings where a hydrogen atom replaces the bromine on your heterocycle.[1] This occurs when the catalytic cycle is diverted down a reductive pathway.

Instead of the desired transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), a palladium-hydride species (Pd-H) can form.[1][2] This Pd-H intermediate can then reductively eliminate with your bromo-heterocycle, cleaving the C-Br bond and forming a C-H bond, thus regenerating the Pd(0) catalyst and releasing your undesired byproduct.[2]

Several factors can promote the formation of this Pd-H species:

  • The Base: Strong alkoxide bases, especially in the presence of trace water or alcohols, can generate hydride species.[1][3]

  • The Solvent: Alcoholic solvents like methanol or ethanol can be oxidized by the palladium complex to generate palladium hydrides.[1]

  • The Substrate Itself: In some cases, β-hydride elimination from alkyl groups on the substrate or ligand can be a source of hydrides, though this is less common with aryl halides.[4][5]

  • Water: While often necessary for Suzuki couplings, excessive water can be a source of protons, contributing to the dehalogenation pathway.[6]

Q2: My primary issue is debromination during a Suzuki-Miyaura coupling. What are the first things I should try to fix it?

A2: A Multi-pronged Approach to Optimizing Suzuki Couplings

When facing debromination in Suzuki reactions, a systematic optimization of reaction parameters is crucial. Here’s a logical workflow to troubleshoot this issue:

Suzuki_Troubleshooting start High Debromination Observed ligand Screen Ligands start->ligand Start Here boron Check Boronic Acid Quality start->boron Concurrent Check base Optimize Base ligand->base If persists solvent Change Solvent base->solvent If persists temp Adjust Temperature solvent->temp Fine-tuning success Problem Solved temp->success

Detailed Troubleshooting Steps:

  • Ligand Selection is Critical: The ligand plays a massive role in stabilizing the palladium catalyst and influencing the relative rates of desired coupling versus undesired dehalogenation.

    • What to do: Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphine ligands developed by the Buchwald group are often effective.[3] N-heterocyclic carbene (NHC) ligands can also be excellent choices.[7][8] These ligands promote the reductive elimination of the desired product over the dehalogenation pathway.[1]

  • Optimize the Base: The base can be a direct or indirect source of the hydrides that cause dehalogenation.

    • What to do: Switch from strong alkoxide bases (like NaOtBu) to milder inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives.[3][9] These are less likely to generate hydride species.

  • Solvent System Modification: Aprotic solvents are generally preferred to minimize hydride formation.

    • What to do: Replace alcoholic solvents with aprotic alternatives like dioxane, THF, or toluene.[3][10] If your boronic acid requires a protic co-solvent for solubility, use a minimal amount of water in a mixed solvent system (e.g., dioxane/water) and ensure it's rigorously degassed.

  • Temperature and Reaction Time: Higher temperatures can sometimes accelerate side reactions.

    • What to do: Try lowering the reaction temperature. While this might slow down the reaction, it can disproportionately suppress the rate of dehalogenation. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.[11]

Table 1: Impact of Reaction Parameters on Debromination in Suzuki Coupling

ParameterRecommendation to Reduce DebrominationRationale
Ligand Use bulky, electron-rich phosphines (e.g., Buchwald ligands) or NHCs.[3][7]Promotes faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1]
Base Switch to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, CsF).[9]Reduces the generation of hydride species that cause dehalogenation.
Solvent Use aprotic solvents (e.g., dioxane, toluene, THF).[3][10]Avoids solvent oxidation by the palladium complex, a key source of Pd-H.[1]
Temperature Lower the reaction temperature.[11]May slow the rate of dehalogenation more significantly than the desired coupling reaction.
Q3: I am performing a Buchwald-Hartwig amination and observing debromination of my heterocycle. Are the solutions similar to those for Suzuki coupling?

A3: Yes, with some specific considerations for the amination reaction.

The underlying cause of dehalogenation in Buchwald-Hartwig amination is the same: the formation of a Pd-H species leading to hydrodehalogenation.[5] This side reaction competes with the desired C-N bond formation.

Troubleshooting Strategies:

  • Ligand and Base Combination: This is the most critical factor. The choice of ligand must be matched with the base and substrates.

    • What to do: Use modern, bulky biarylphosphine ligands. These have been specifically designed to facilitate C-N reductive elimination. For electron-rich heterocycles, stronger bases like NaOtBu or KOt-Bu are often necessary, but they also increase the risk of dehalogenation.[11] If you observe significant dehalogenation, consider screening a slightly weaker base like K₃PO₄ in combination with a highly active ligand.

  • Amine and Aryl Halide Concentration: The relative rates of the productive versus side reactions can be influenced by reactant concentrations.

    • What to do: Ensure your amine coupling partner is present in a slight excess. This can help favor the desired pathway where the amine displaces the halide on the palladium center.

  • Protecting Groups for N-H Heterocycles: If your bromo-substituted heterocycle contains an N-H bond (e.g., indole, pyrazole), this can complicate the reaction.

    • What to do: Consider protecting the N-H group with a suitable protecting group (e.g., Boc, SEM).[3] This prevents coordination of the heterocyclic nitrogen to the palladium, which can inhibit catalysis and promote side reactions.

// Nodes ArBr [label="Bromo-Heterocycle\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)Ln", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex\n(L)nPd(II)(Ar)(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine\n(R2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineComplex [label="[(L)nPd(II)(Ar)(NHR2)]+Br-", fillcolor="#F1F3F4", fontcolor="#202124"]; AmidoComplex [label="(L)nPd(II)(Ar)(NR2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(Ar-NR2)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HydrideSource [label="Hydride Source\n(e.g., Base, Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdH [label="Pd-H Species\n(L)nPd(II)(H)(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Debrominated\nByproduct (Ar-H)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArBr -> OxAdd; Pd0 -> OxAdd; OxAdd -> AmineComplex [label="+ R2NH"]; Amine -> AmineComplex; AmineComplex -> AmidoComplex [label="- HBr, + Base"]; AmidoComplex -> Product [label="Reductive\nElimination\n(Desired Pathway)", color="#34A853", fontcolor="#34A853"]; Product -> Pd0; OxAdd -> PdH [label="Side Reaction", color="#EA4335", fontcolor="#EA4335"]; HydrideSource -> PdH [color="#EA4335", fontcolor="#EA4335"]; PdH -> Byproduct [label="Reductive\nElimination\n(Undesired Pathway)", color="#EA4335", fontcolor="#EA4335"]; Byproduct -> Pd0; } .enddot Caption: Competing pathways in Buchwald-Hartwig amination.

Q4: I am trying to perform a lithium-halogen exchange on a bromo-heterocycle, but I'm getting low yields and a complex mixture. Is this dehalogenation?

A4: It's likely a combination of deprotonation and other side reactions.

When using strong organolithium bases like n-BuLi or t-BuLi, the reaction is more complex than a simple dehalogenation. The term "dehalogenation" here usually refers to quenching the lithiated intermediate to give the C-H bond.

Common Issues and Solutions:

  • Acidic Protons: Heterocycles can have protons that are acidic enough to be deprotonated by organolithium reagents, consuming your reagent and preventing the desired lithium-halogen exchange.

    • What to do: If your heterocycle has acidic protons (e.g., N-H in pyrroles, C-H adjacent to a heteroatom), you may need to use more than one equivalent of the organolithium reagent. The first equivalent acts as a base to deprotonate, and the subsequent equivalent performs the exchange.[12] Alternatively, using a combination of a Grignard reagent (like i-PrMgCl) and n-BuLi can sometimes offer higher selectivity and allow the reaction to proceed under non-cryogenic conditions.[12]

  • Reaction Temperature: Lithium-halogen exchange is extremely fast, but the resulting lithiated heterocycles can be unstable at higher temperatures.

    • What to do: These reactions must be performed at very low temperatures, typically -78 °C or even -100 °C, to prevent decomposition or side reactions of the highly reactive organolithium intermediate.[12][13]

  • Quenching: The way you quench the reaction after forming the lithiated intermediate is crucial.

    • What to do: Ensure your electrophile is added at low temperature and that the reaction is allowed to warm slowly. If your goal is simply the hydrodehalogenated product, quenching with a proton source like water or methanol will achieve this.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling of a Bromo-heterocycle with Minimized Debromination

This protocol provides a robust starting point for minimizing debromination.

Materials:

  • Bromo-heterocycle (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol %)

  • SPhos (0.08 mmol, 8 mol %)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-heterocycle, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the 1,4-dioxane and water via syringe. The solvents should be degassed beforehand by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Benchchem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). NIH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Catalytic Hydrodehalogenation Reactions. (n.d.).
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). YouTube.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications.
  • Metal–halogen exchange. (n.d.). Wikipedia.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Significant dehalogenation in stille coupling. (2019, October 7). Reddit.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). PMC, NIH.
  • Lutz, R. E., Hinkley, D. F., & Jordan, R. H. (n.d.). The Stereoisomeric Dibromides and α-Bromo Derivatives of Benzalacetophenone and the Mechanism of Dehydrohalogenation. Journal of the American Chemical Society.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29). ACS Publications.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. (n.d.). MDPI.
  • Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. (n.d.). SciSpace.
  • Reductions of aryl bromides in water at room temperature. (n.d.). PMC, NIH.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. (n.d.). The Journal of Organic Chemistry.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2025, August 10). Request PDF, ResearchGate.
  • Theoretical Study on the Lithium−Halogen Exchange Reaction of 1,1-Dihaloalkenes with Methyllithium and the Nucleophilic Substitution Reaction of the Resulting α-Halo Alkenyllithiums. (2025, August 6). Request PDF, ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). Wordpress, ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Dehalogenation. (n.d.). Wikipedia.
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  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarhip, TCNJ.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development, ACS Publications.
  • N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. (n.d.). Request PDF.
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (n.d.). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. (n.d.). The Journal of Organic Chemistry, ACS Publications.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2025, August 10). Request PDF, ResearchGate.
  • Heterocyclic Compounds. (n.d.). MSU chemistry.
  • Recent advances in dearomatization of heteroaromatic compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.

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Technical Support Center: Purification of Polar Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult compounds. The inherent polarity and basicity of the imidazo[1,2-a]pyrazine scaffold demand specialized strategies to achieve high purity. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar imidazo[1,2-a]pyrazine derivatives in a question-and-answer format.

Issue 1: My compound is streaking severely on a silica gel TLC plate and column.

Q: I'm trying to run a flash column on silica gel, but my imidazo[1,2-a]pyrazine derivative is giving me a long, comet-like streak instead of a defined spot, making separation impossible. What's happening and how do I fix it?

A: This is the most common issue faced with this class of compounds.

  • Causality: The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms in your heterocyclic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This leads to a cycle of repeated adsorption and desorption as the compound moves through the stationary phase, resulting in poor peak shape and compromised separation.[1]

  • Solutions:

    • Mobile Phase Modification (Base Additive): The most direct solution is to neutralize the acidic silica surface. Add a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). TEA is a volatile base that will compete with your compound for the acidic sites on the silica.[2]

      • Ammonium Hydroxide (NH₄OH): For very basic or highly polar compounds, a solution of 1-2% ammonium hydroxide in methanol, used as a component in a dichloromethane-based mobile phase, can be highly effective.[3][4]

    • Change of Stationary Phase: If base additives do not resolve the issue, the stationary phase itself may be unsuitable.

      • Alumina: Activated alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[4] Use neutral or basic alumina.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.

Issue 2: My compound won't move from the baseline (Rf = 0) even in 100% Ethyl Acetate.

Q: My imidazo[1,2-a]pyrazine is so polar that it remains at the origin of my TLC plate, even with highly polar solvents like ethyl acetate. How can I get it to elute?

A: This indicates your compound's polarity is beyond the elution strength of standard solvent systems. You must employ a more aggressive polar mobile phase.

  • Causality: The compound's high polarity, likely due to functional groups like amines, hydroxyls, or carboxylic acids, makes it bind extremely tightly to the polar silica gel stationary phase. The mobile phase is not polar enough to displace it and cause it to move.

  • Solutions:

    • Switch to a Dichloromethane/Methanol System: This is the workhorse solvent system for polar compounds.[2][5] Start with a TLC analysis using 5% Methanol in Dichloromethane (DCM) and increase the methanol percentage until you achieve an Rf value between 0.2 and 0.4.

    • Add a Competitive Displacer: If DCM/Methanol alone is insufficient, the issue may be a combination of high polarity and basicity. Prepare a stock solution of 10% ammonium hydroxide in methanol and use this as the polar component in your DCM-based system.[3] This combination addresses both polarity and basicity issues simultaneously.

    • Consider HILIC: If your compound is extremely polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be the best option. HILIC uses a polar stationary phase (like silica) but with a reversed-phase solvent system (e.g., acetonitrile/water).[6] It is specifically designed to retain and separate very polar compounds that are poorly retained in reversed-phase.[6][7]

Issue 3: My compound elutes in the solvent front on a C18 Reversed-Phase column.

Q: I switched to preparative reversed-phase HPLC, but my polar compound shows no retention and elutes immediately. How can I achieve separation?

A: This is the opposite problem to normal-phase chromatography. Your compound is too polar to interact with the nonpolar C18 stationary phase.

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules have little affinity for the greasy C18 chains and are swept through the column with the highly polar mobile phase.[1][6]

  • Solutions:

    • Increase Mobile Phase Polarity: Use a higher percentage of the aqueous component (e.g., water with 0.1% formic acid or TFA) in your mobile phase. Try starting with 95-100% aqueous phase and a very shallow gradient.

    • Use a Polar-Embedded or Aqueous C18 Column: These columns are designed with modifications to prevent "phase collapse" in highly aqueous mobile phases and offer better retention for polar analytes.

    • Switch to HILIC: As mentioned previously, HILIC is the ideal technique for compounds that are too polar for reversed-phase.[6] It provides the retention needed for effective separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting strategy for purifying a novel polar imidazo[1,2-a]pyrazine derivative?

A: A systematic approach is crucial. The following workflow is recommended for efficiently developing a purification method.

G start Start: Crude Product tlc 1. TLC Analysis (Silica Gel, 5% MeOH/DCM + 0.5% TEA) start->tlc rf_check Rf > 0.1 and good spot shape? tlc->rf_check flash_col 2. Normal-Phase Flash Chromatography (with base modifier) rf_check->flash_col Yes stuck Rf = 0 or Severe Streaking rf_check->stuck No purity_check 3. Purity Check by LC-MS/NMR flash_col->purity_check hilic_tlc 2a. Consider HILIC (ACN/Water system) stuck->hilic_tlc rp_hplc 2b. Try Reversed-Phase HPLC (High aqueous mobile phase) stuck->rp_hplc hilic_tlc->purity_check rp_hplc->purity_check pure Pure Compound purity_check->pure Yes repurify Impure purity_check->repurify No prep_hplc 4. Preparative HPLC (for difficult separations) repurify->prep_hplc prep_hplc->purity_check

Caption: Purification Method Selection Workflow.

Q2: My compound has poor solubility in my chosen column eluent. How should I load it onto the column?

A: Attempting to dissolve your sample in a minimal amount of a stronger solvent (like pure DCM or methanol) for "wet loading" is a common mistake. This strong solvent will carry your compound partway down the column in an uncontrolled manner, leading to broad bands and poor separation. The correct technique is dry loading .[8][9]

Protocol: Dry Loading a Sample for Flash Chromatography
  • Dissolve: Dissolve your crude product completely in a suitable solvent in which it is highly soluble (e.g., DCM, Methanol, Acetone).

  • Adsorb: Add silica gel to this solution (typically 5-10 times the mass of your crude product) to form a slurry.[8]

  • Evaporate: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.

  • Load: Carefully add this powder to the top of your pre-packed column.

  • Run: Gently add a layer of sand on top and begin your elution. This method ensures that your compound is introduced to the column in a very narrow, concentrated band, maximizing the potential for a good separation.

Q3: When should I choose preparative HPLC over flash chromatography?

A: The choice depends on a trade-off between resolution, scale, and cost. Preparative HPLC is a high-resolution technique, while flash chromatography is a lower-resolution, higher-throughput method.[10]

FeatureFlash ChromatographyPreparative HPLC
Primary Use Routine purification of multi-gram quantities.High-purity isolation of valuable compounds (mg to g scale).[10]
Resolution Moderate. Best for compounds with a large ΔRf.Very High. Capable of separating closely eluting isomers.
Stationary Phase Larger particle size silica (40-63 µm).Smaller particle size silica or C18 (5-10 µm).
Cost Lower (solvents, columns are cheaper).Higher (expensive columns, high-purity solvents, instrument cost).
Speed Fast for large quantities.Slower due to higher pressures and longer run times.
Choose When... You need to purify >1 gram of material and TLC shows good separation.Your compounds are difficult to separate (ΔRf < 0.1), and you require >98% purity.[11][12]
Q4: What are the best general-purpose solvent systems for polar imidazo[1,2-a]pyrazines?

A: Having a few reliable solvent systems is key. The following are excellent starting points for method development.

Solvent SystemPolarityComments & Best Use Cases
Hexane / Ethyl Acetate Low to MediumThe standard for less polar compounds. Rarely sufficient for this class unless derivatized.[2]
DCM / Methanol Medium to HighThe workhorse system for most polar heterocycles. A 0-20% MeOH gradient is a good starting point.[2][5]
DCM / MeOH / NH₄OH High (Basic)Excellent for highly polar AND basic compounds that streak severely. Use a pre-mixed solution of 1-2% NH₄OH in MeOH as the polar component.[4]
Acetonitrile / Water (+ Acid) Reversed-PhaseFor use with C18 columns. The acid (0.1% Formic Acid or TFA) improves peak shape by protonating basic sites.
Acetonitrile / Water (+ Buffer) HILICFor use with silica or other polar columns to retain extremely polar compounds. An ammonium formate or acetate buffer is often used.[7]

Part 3: Experimental Protocols

Protocol 1: General Method for Flash Chromatography Purification

This protocol assumes the compound has an Rf of ~0.3 in 10% Methanol/DCM with 0.5% Triethylamine (TEA).

  • Column Preparation: Select a silica gel column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).

  • Packing: Wet pack the column with your starting eluent (e.g., 2% Methanol/DCM + 0.5% TEA). Ensure there are no air bubbles.

  • Loading: Load your sample using the dry loading method described in the FAQ section for best results.

  • Elution: Begin elution with a low-polarity solvent (e.g., 2% MeOH/DCM) for 2-3 column volumes (CV) to elute non-polar impurities.

  • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 2-5% MeOH over 5 CV

    • 5-10% MeOH over 10 CV

    • Hold at 10% MeOH for 5 CV

    • Increase to 20% MeOH to flush the column.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Flash Chromatography Workflow Diagram.

References
  • Strategies for purifying polar heterocyclic compounds via chrom
  • Improving Flash Purification of Chemically Rel
  • Purification: Troubleshooting Flash Column Chrom
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH.
  • Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives - ResearchG
  • Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column - SIELC Technologies.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
  • For highly polar compound, how to do the purification?
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic.
  • What can I use to purify polar reaction mixtures? - Biotage.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - ResearchG
  • General methods for flash chromatography using disposable columns - ResearchG
  • Purification of strong polar and basic compounds - Reddit.
  • Chromatography: Solvent Systems For Flash Column - University of Rochester.
  • Prepar
  • Principles in prepar
  • Imidazo[1,2-a]pyrazines - ResearchG
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design - MDPI.
  • A Review on The Medicinal And Industrial Applic
  • Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023 - MDPI.
  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chrom

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Imidazo[1,2-a]pyrazines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this ring system is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various strategies for modification, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions on halogenated precursors are paramount. This guide provides an in-depth comparison of the reactivity of two key building blocks: 6-bromoimidazo[1,2-a]pyrazine and 8-bromoimidazo[1,2-a]pyrazine, supported by experimental data and theoretical principles.

Understanding the Electronic Landscape of Imidazo[1,2-a]pyrazine

The reactivity of substituted imidazo[1,2-a]pyrazines is governed by the electronic distribution within the fused ring system. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, while the imidazole ring is electron-rich. This electronic dichotomy dictates the preferred sites for electrophilic and nucleophilic attack.

Computational studies on related imidazo[1,2-a]pyrazine systems have provided insights into their electronic properties. These studies, often employing Density Functional Theory (DFT), help in predicting the most acidic protons and the sites most susceptible to metallation or nucleophilic attack. For instance, calculations of pKa values and N-basicities have been instrumental in developing regioselective functionalization strategies for this scaffold.[1]

Nucleophilic Aromatic Substitution: Experimental Evidence for Enhanced Reactivity at the 8-Position

A compelling piece of experimental evidence highlighting the differential reactivity of the 6- and 8-positions comes from studies on 6,8-dibromoimidazo[1,2-a]pyrazine. When this dihalogenated compound is subjected to nucleophilic aromatic substitution with sodium methoxide, a selective reaction occurs.

The reaction exclusively yields 6-bromo-8-methoxyimidazo[1,2-a]pyrazine, indicating that the bromine atom at the 8-position is significantly more labile towards nucleophilic displacement than the one at the 6-position. This preferential reactivity can be attributed to the electronic influence of the imidazole ring and the overall electron-deficient nature of the pyrazine ring, which activates adjacent positions towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The reactivity of aryl halides in these transformations is critically dependent on the ease of the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

While direct, side-by-side comparative studies on the 6-bromo and 8-bromo isomers of imidazo[1,2-a]pyrazine in these reactions are not extensively documented in the literature, we can extrapolate their relative reactivity based on the principles of the reaction mechanisms and the known electronic properties of the scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond. It is reasonable to infer that the more electron-deficient C-Br bond will undergo oxidative addition more readily.

Based on the evidence from nucleophilic substitution, the 8-position is more electron-deficient. Therefore, it is predicted that 8-bromoimidazo[1,2-a]pyrazine would exhibit higher reactivity in Suzuki-Miyaura coupling compared to its 6-bromo counterpart . This would likely translate to milder reaction conditions, shorter reaction times, and potentially higher yields for the 8-substituted product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between an aryl halide and an amine.[2] Similar to the Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of palladium to the C-Br bond.[3] Consequently, the same reactivity trend is expected.

Therefore, 8-bromoimidazo[1,2-a]pyrazine is anticipated to be the more reactive substrate in Buchwald-Hartwig amination reactions . This enhanced reactivity at the 8-position makes it a more favorable substrate for the introduction of amine functionalities under palladium catalysis.

Data Summary

Position of BromineReactivity in Nucleophilic Aromatic SubstitutionPredicted Reactivity in Suzuki-Miyaura CouplingPredicted Reactivity in Buchwald-Hartwig Amination
6-Bromo LowerLowerLower
8-Bromo HigherHigherHigher

Experimental Protocols

While specific comparative protocols are scarce, the following represent general starting points for performing cross-coupling reactions on bromo-imidazo[1,2-a]pyrazines. Optimization will be necessary based on the specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine bromo-imidazo[1,2-a]pyrazine (1 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K2CO3, 2 equiv) in a reaction vessel. B Add Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) and solvent (e.g., dioxane/water). A->B Sequential Addition C Degas the mixture (e.g., with argon or nitrogen). B->C D Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. C->D Inert Atmosphere E Cool to room temperature, dilute with water, and extract with an organic solvent. D->E F Dry the organic layer, concentrate, and purify by column chromatography. E->F Isolation

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A Combine bromo-imidazo[1,2-a]pyrazine (1 equiv), amine (1.2 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv) in a reaction vessel. B Add Pd catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%) in an inert solvent (e.g., toluene). A->B Sequential Addition C Degas the mixture thoroughly. B->C D Heat the reaction to 80-110 °C and monitor for completion. C->D Inert Atmosphere E Cool, quench with saturated aq. NH4Cl, and extract with an organic solvent. D->E F Dry the organic layer, concentrate, and purify by chromatography. E->F Isolation

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The available experimental evidence and theoretical principles strongly suggest that the 8-position of the imidazo[1,2-a]pyrazine scaffold is more reactive than the 6-position towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity of 8-bromoimidazo[1,2-a]pyrazine makes it a more versatile and often preferred building block for the rapid diversification of this important heterocyclic core in drug discovery programs. Researchers should consider this reactivity difference when planning synthetic routes to novel imidazo[1,2-a]pyrazine derivatives, as it can significantly impact reaction efficiency and overall synthetic success.

References

A Comparative Guide to the Biological Activity of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological activity of a specific derivative, 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, and its structural analogs. By examining key substitutions on the imidazo[1,2-a]pyrazine core, we will explore the resulting impact on anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data from peer-reviewed literature.

The Imidazo[1,2-a]pyrazine Core: A Scaffold of Therapeutic Potential

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocycle that has attracted significant attention from medicinal chemists due to its versatile biological profile.[2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[2] The planar nature of the fused ring system allows for effective interaction with various biological targets, and the substituent positions (C2, C3, C5, C6, and C8) provide ample opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on derivatives functionalized at the 6- and 8-positions, with a primary focus on this compound. The introduction of a bromine atom at the C6 position and a methylthio group at the C8 position significantly influences the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazo[1,2-a]pyrazine scaffold has been extensively explored for its potential as an anticancer agent, with derivatives showing activity against a range of cancer cell lines.[3][4] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as protein kinases.[2][5]

Comparative Anticancer Potency
Compound ID6-Position Substituent8-Position Substituent2-Position Substituent3-Position SubstituentCancer Cell LineIC50 (µM)Reference
TB-25 UnsubstitutedUnsubstitutedPhenylFused Ring SystemHCT-1160.023[4]
Compound 3c UnsubstitutedUnsubstitutedPyridin-4-ylBenzylMCF7, HCT116, K5626.66 (average)[2]
Analog A -CH3MorpholinoPhenylUnsubstitutedNot SpecifiedNot Specified
Analog B -CH3PiperidinoPhenylUnsubstitutedNot SpecifiedNot Specified

This table is a representation of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

The data suggests that modifications at all positions of the imidazo[1,2-a]pyrazine core can significantly impact anticancer potency. For instance, compound TB-25 demonstrates nanomolar efficacy against the HCT-116 colon cancer cell line, highlighting the potential of this scaffold.[4] Similarly, compound 3c shows broad-spectrum anticancer activity, which the authors correlate with its ability to inhibit cyclin-dependent kinase 9 (CDK9).[2]

Mechanism of Action: Kinase Inhibition

A prevalent mechanism through which imidazo[1,2-a]pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases.[2][5] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of CDKs. For example, a study by Al-Blewi et al. (2022) reported a series of imidazo[1,2-a]pyrazines as CDK9 inhibitors.[2] Their findings indicated that a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position were favorable for potent CDK9 inhibition, with compound 3c exhibiting an IC50 of 0.16 µM against the enzyme.[2] The cytotoxic effects of these compounds on cancer cell lines correlated with their CDK9 inhibitory activity.[2]

CDK9_Inhibition_Pathway Imidazo[1,2-a]pyrazine_Derivative Imidazo[1,2-a]pyrazine_Derivative CDK9/Cyclin_T_Complex CDK9/Cyclin_T_Complex Imidazo[1,2-a]pyrazine_Derivative->CDK9/Cyclin_T_Complex Inhibits RNA_Polymerase_II RNA_Polymerase_II CDK9/Cyclin_T_Complex->RNA_Polymerase_II Phosphorylates Transcription_Elongation Transcription_Elongation RNA_Polymerase_II->Transcription_Elongation Cell_Proliferation Cell_Proliferation Transcription_Elongation->Cell_Proliferation

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell_Seeding Seed Cancer Cells Compound_Treatment Add Imidazo[1,2-a]pyrazine Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Add Solubilizing Agent MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading Plate Reader Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis Calculate % Viability IC50_Determination IC50_Determination Data_Analysis->IC50_Determination Dose-Response Curve

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyrazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Susceptibility

A study by Maddila et al. (2018) investigated the antimicrobial properties of a series of imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions. The following table summarizes their findings.

Compound ID8-Position SubstituentOther SubstituentsBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
5a Morpholino2-phenyl, 6-methylS. aureus22A. niger18
5b Piperidino2-phenyl, 6-methylS. aureus20A. niger16
5c Imidazolo2-phenyl, 6-methylS. aureus24A. niger20
5f Diethanolamino2-phenyl, 6-methylS. aureus21A. niger18
Gentamicin (Standard)S. aureus25
Ketoconazole (Standard)A. niger22

The zone of inhibition is a qualitative measure of antimicrobial activity. Larger zones indicate greater susceptibility of the microorganism to the compound.

The results indicate that the nature of the substituent at the C8 position plays a crucial role in determining the antimicrobial activity. In this series, the imidazole-substituted derivative (5c ) exhibited the most potent antibacterial and antifungal activity. This suggests that a nitrogen-rich, aromatic substituent at this position may be beneficial for antimicrobial action.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Based on the available data, a preliminary SAR for the antimicrobial activity of 8-substituted imidazo[1,2-a]pyrazines can be proposed:

  • 8-Position: Aromatic nitrogen-containing heterocycles (e.g., imidazole) appear to be more effective than saturated heterocycles (e.g., morpholine, piperidine).

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the C8 substituent may contribute to target binding.

Further studies with a broader range of analogs, including this compound, are needed to establish a more comprehensive SAR.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a versatile platform for the development of novel therapeutic agents. While direct comparative data for this compound is limited, analysis of its structural analogs reveals key insights into the structure-activity relationships governing its biological activity.

  • Anticancer Potential: The anticancer activity of imidazo[1,2-a]pyrazine derivatives is often linked to their ability to inhibit protein kinases. Further investigation into the kinase inhibitory profile of this compound is warranted.

  • Antimicrobial Promise: The nature of the substituent at the C8 position significantly influences antimicrobial activity. The introduction of a methylthio group in the core compound of interest may confer unique antimicrobial properties that deserve exploration.

Future research should focus on the synthesis and biological evaluation of a focused library of 6-Bromo-8-substituted-imidazo[1,2-a]pyrazines to elucidate a more detailed SAR and identify lead compounds for further development.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural elucidation of novel chemical entities is a cornerstone of progress. Brominated heterocyclic compounds, a class of molecules prevalent in medicinal chemistry and materials science, present unique analytical challenges and opportunities.[1] The presence of the bromine atom, with its distinct isotopic and electronic properties, profoundly influences spectroscopic data. This guide provides an in-depth comparison of key analytical techniques, moving beyond procedural lists to explain the causality behind experimental choices and data interpretation. Our focus is on building a self-validating analytical workflow that ensures accuracy and confidence in your results.

Mass Spectrometry: The Definitive Bromine Signature

Mass Spectrometry (MS) is arguably the most direct method for confirming the presence and number of bromine atoms in a molecule. This is not due to the mass of bromine itself, but rather its unique isotopic distribution.

Expertise & Experience: Understanding the Isotope Pattern

The core principle lies in the natural abundance of bromine's two stable isotopes: ⁷⁹Br (approx. 50.5%) and ⁸¹Br (approx. 49.5%).[2] This near 1:1 ratio creates a highly characteristic pattern in the mass spectrum for the molecular ion (M) peak and its associated isotopic peaks.

  • One Bromine Atom: A compound containing a single bromine atom will exhibit two peaks of almost equal intensity in the molecular ion region, separated by 2 mass-to-charge units (m/z). These correspond to the molecule containing ⁷⁹Br (the M peak) and the molecule containing ⁸¹Br (the M+2 peak). This 1:1 doublet is a definitive indicator of a monobrominated compound.[3][4][5][6]

  • Two Bromine Atoms: For a dibrominated compound, the pattern expands. There are three possibilities for the isotopic composition: (⁷⁹Br + ⁷⁹Br), (⁷⁹Br + ⁸¹Br), and (⁸¹Br + ⁸¹Br). This results in three distinct peaks at M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1.[5][7]

  • Multiple Bromine Atoms: This pattern continues predictably. A tribrominated compound will show four peaks (M, M+2, M+4, M+6) in a 1:3:3:1 ratio, and so on.

This isotopic signature is a self-validating feature. Observing this pattern not only confirms the presence of bromine but also provides the exact number of bromine atoms in the molecule, a crucial piece of information at the outset of any structural analysis.

Data Presentation: Bromine Isotope Patterns in MS
Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1
Experimental Protocol: Acquiring a High-Resolution Mass Spectrum
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to ensure accurate mass measurement and clear separation of isotopic peaks.

  • Ionization: Select an appropriate ionization method. Electrospray ionization (ESI) is suitable for polar, pre-charged, or easily ionizable molecules, while Electron Impact (EI) is often used for more volatile, neutral compounds and provides characteristic fragmentation patterns.

  • Data Acquisition: Acquire the spectrum across a relevant m/z range, ensuring the molecular ion region is well-resolved.

  • Analysis:

    • Identify the cluster of peaks in the high-mass region of the spectrum.

    • Measure the m/z difference between the peaks in the cluster. A difference of ~2 Da is characteristic of bromine (or chlorine).

    • Compare the relative intensities of the peaks to the theoretical patterns (see table above) to determine the number of bromine atoms.[3][7]

    • Note that halogens can be easily lost during fragmentation, so look for fragments corresponding to the loss of Br (79 or 81 Da) from the molecular ion.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of atoms. For brominated heterocycles, the bromine atom exerts significant electronic and steric effects that are observable in both ¹H and ¹³C NMR spectra.

Expertise & Experience: The "Heavy Atom Effect" in ¹³C NMR

While bromine is highly electronegative, its effect on the chemical shift of the directly attached carbon (ipso-carbon) can be counterintuitive. Instead of the strong deshielding (downfield shift) expected from induction, a shielding (upfield shift) is often observed. This is known as the "heavy atom effect."[9] This phenomenon arises from the large, polarizable electron cloud of the bromine atom, which introduces a significant diamagnetic shielding term that can outweigh the inductive deshielding effect.[9] This is a critical point of interpretation; mistaking this upfield shift could lead to incorrect structural assignments.

In ¹H NMR, the effects are more predictable. As an electron-withdrawing group, bromine generally deshields adjacent protons, causing them to resonate at a higher frequency (further downfield). The magnitude of this shift can provide clues about the bromine's position on the heterocyclic ring.[10][11]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Analyze chemical shifts, integration (proton ratios), and coupling patterns (J-coupling) to determine the connectivity of protons.

    • Pay close attention to protons on carbons adjacent to the bromine, which are expected to be shifted downfield.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Identify the ipso-carbon attached to bromine. Be mindful of the heavy atom effect, which may shift this peak upfield relative to expectations based solely on electronegativity.[9] The bromine isotopes may also cause slight peak broadening for the attached carbon, though this is often subtle.[12]

  • 2D NMR (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon. This is invaluable for unambiguously assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe correlations between protons and carbons over two to three bonds. This is the key to mapping out the complete carbon skeleton and confirming the position of the bromine atom relative to different parts of the molecule.

  • Data Interpretation: Integrate data from all NMR experiments to build a complete, self-consistent structural assignment.

Vibrational Spectroscopy (IR & Raman): Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[13][14] They are particularly useful for identifying functional groups and gaining insight into molecular symmetry.

Expertise & Experience: The Complementary Nature of IR and Raman

The fundamental selection rules for these techniques differ:

  • IR Spectroscopy: A vibration is IR active if it causes a change in the molecule's dipole moment.[15][16]

  • Raman Spectroscopy: A vibration is Raman active if it causes a change in the molecule's polarizability.[16][17]

The C-Br bond stretch is a key vibration. Because the bond is polar, it is IR active. Because the bromine atom has a large, polarizable electron cloud, the stretch is also typically Raman active. However, the C-Br stretching frequency appears in the lower-frequency "fingerprint region" (typically 500-700 cm⁻¹), which can be crowded with other vibrational modes, making definitive assignment challenging without computational support. While not the primary tool for identifying bromine, these techniques are excellent for confirming the presence of other functional groups within the heterocyclic structure (e.g., C=O, N-H, C=N).[16]

Experimental Protocol: A Dual Spectroscopic Approach
  • FT-IR Spectroscopy (KBr Pellet Method):

    • Grind a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

    • Identify characteristic peaks for functional groups and look for a potential C-Br stretch in the 700-500 cm⁻¹ region.

  • FT-Raman Spectroscopy:

    • Place a small amount of the solid sample (or a concentrated solution) in a suitable container (e.g., glass vial, NMR tube).

    • Irradiate the sample with a monochromatic laser source (e.g., 785 nm).[18]

    • Collect the scattered light and analyze the Raman shift spectrum.

    • Compare the spectrum with the IR data to get a more complete vibrational profile of the molecule.

X-ray Crystallography: The Unambiguous Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[19][20] It provides precise atomic coordinates, allowing for the determination of exact bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Trustworthiness: The Power of Direct Observation

Unlike other spectroscopic methods which provide data from which a structure is inferred, X-ray crystallography provides a direct visualization of the electron density and, consequently, the atomic positions within the crystal lattice.[19] For brominated compounds, the high electron density of the bromine atom makes it scatter X-rays strongly, simplifying the process of solving the crystal structure.

The primary limitation is the requirement for a high-quality single crystal of sufficient size, the growth of which can be a significant challenge.

Experimental Workflow: From Powder to Structure
  • Crystal Growth: Grow single crystals of the compound. This is often the most difficult step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays and rotated, and the resulting diffraction pattern is recorded on a detector.[19]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[20]

Comparative Analysis and Recommended Workflow

No single technique tells the whole story. An integrated approach is essential for confident characterization.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates a logical workflow for the characterization of a novel brominated heterocyclic compound.

G Figure 1: Recommended Analytical Workflow cluster_0 cluster_1 Step 1: Confirmation cluster_2 Step 2: Core Structure Elucidation cluster_3 Step 3: Functional Group & Final Confirmation cluster_4 A Newly Synthesized Compound B Mass Spectrometry (MS) A->B C C B->C Isotopic pattern confirms Br? D 1D NMR (¹H, ¹³C) E 2D NMR (HSQC, HMBC) D->E H X-ray Crystallography (If single crystal is available) E->H Optional, for absolute proof F F E->F Plausible structure determined? G Vibrational Spectroscopy (IR / Raman) I Final Validated Structure G->I H->I C->D  Yes J Re-evaluate Synthesis/ Purification C->J No F->D No, re-analyze F->G  Yes

Caption: A logical workflow for characterizing brominated heterocycles.

Data Presentation: Comparison of Spectroscopic Techniques
TechniqueInformation ProvidedKey Strengths for Brominated CompoundsLimitations
Mass Spectrometry Molecular weight, elemental formula (HRMS), number of Br atoms.Definitive confirmation of bromine presence and count via isotopic patterns.[2][3][5]Provides limited connectivity information; complex fragmentation.
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistry.Elucidates the complete molecular skeleton; HMBC is key for placing the Br atom."Heavy atom effect" on ¹³C shifts requires careful interpretation.[9] Quadrupolar nature of Br nuclei can cause peak broadening.[21]
Vibrational (IR/Raman) Presence of functional groups, molecular fingerprint.Confirms other functional groups; complementary to NMR.C-Br stretch is often weak and in a crowded region (500-700 cm⁻¹), making it non-diagnostic on its own.
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, and angles.Unambiguous structure proof; the "gold standard." Heavy Br atom aids in structure solution.[19][20]Requires a suitable single crystal, which can be difficult or impossible to obtain.

By strategically combining these techniques, researchers can navigate the complexities of brominated heterocyclic compounds, ensuring that every new molecule is characterized with the highest degree of scientific integrity and confidence.

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A Comparative Guide to Imidazo[1,2-a]pyrazine Derivatives as Novel ENPP1 Inhibitors for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for ENPP1 Inhibition in Immuno-Oncology

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, making it a compelling target for cancer immunotherapy.[1][2] This type II transmembrane glycoprotein is overexpressed in various cancers and functions by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][3] cGAMP is a pivotal second messenger produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress, damage, or viral infection often present within the tumor microenvironment.[1] The binding of cGAMP to the Stimulator of Interferon Genes (STING) protein triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells and T cells, to mount an effective anti-tumor response.[4]

By degrading extracellular cGAMP, ENPP1 effectively severs this crucial communication line of the cGAS-STING pathway, thereby dampening the anti-tumor immune response and allowing cancer cells to evade immune surveillance.[1][2] Consequently, the development of potent and selective ENPP1 inhibitors is a promising strategy to restore and amplify the natural anti-cancer immunity. This guide provides a comparative analysis of a novel class of ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine scaffold, contextualized within the broader landscape of ENPP1 inhibitor development, and offers detailed experimental protocols for their evaluation.

The cGAS-STING Pathway and the Role of ENPP1

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING signaling pathway.

ENPP1_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs (IFNB1, etc.) IRF3->IFNs induces Cytokines Pro-inflammatory Cytokines (CXCL10, IL6) IRF3->Cytokines induces Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity Cytokines->Anti-tumor\nImmunity

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.

Comparative Analysis of Imidazo[1,2-a]pyrazine Derivatives

Recent breakthroughs have identified the imidazo[1,2-a]pyrazine scaffold as a novel and highly promising chemotype for potent and selective ENPP1 inhibition.[1][2] A seminal study by Zhan et al. (2024) detailed the discovery and optimization of this series, culminating in the identification of a lead compound, designated as compound 7 .[1][2]

Lead Compound Spotlight: Compound 7

Compound 7 emerged from a structure-activity relationship (SAR) study that optimized an initial hit from an in-house compound library screening.[3] This imidazo[1,2-a]pyrazine derivative demonstrated exceptional potency and selectivity.

Key Performance Metrics for Compound 7:

MetricValueSignificance
ENPP1 IC50 5.70 nM or 9.68 nMIndicates high-potency inhibition of the target enzyme.[1][2]
ENPP2 IC50 > 10,000 nMDemonstrates excellent selectivity over the related ENPP2 isoform.[3]
ENPP3 IC50 2524 nMShows significant selectivity against the ENPP3 isoform.[3]

The high selectivity of compound 7 for ENPP1 over other family members is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Structure-Activity Relationship (SAR) Insights

While the Zhan et al. paper is the primary source for imidazo[1,2-a]pyrazine-based ENPP1 inhibitors, the SAR studies within that work provide valuable insights for future drug design. The optimization process involved modifications to different positions of the imidazo[1,2-a]pyrazine core, leading to the identification of key structural features that govern potency and selectivity. This systematic optimization highlights the druggability of the imidazo[1,2-a]pyrazine scaffold for this target.[3]

Broader Comparative Landscape: Other ENPP1 Inhibitor Scaffolds

To fully appreciate the potential of the imidazo[1,2-a]pyrazine class, it is instructive to compare it with other, more established classes of non-nucleotide ENPP1 inhibitors.

Inhibitor ClassRepresentative Compound(s)Key Characteristics
Quinazoline-piperidine-sulfamides QS1One of the earlier non-nucleotide scaffolds identified. Potency can be significantly pH-dependent, with reduced activity at physiological pH (7.4) compared to the optimal enzymatic pH (9.0).[5]
Phosphonates Compound 32 (Carozza et al., 2020)Designed for cell impermeability to specifically target extracellular ENPP1. Exhibit high potency (Ki < 2 nM) at physiological pH and have shown in vivo efficacy in delaying tumor growth.[5][6]
Imidazo[1,2-a]pyrazines Compound 7 (Zhan et al., 2024)A novel scaffold with low nanomolar potency and high selectivity against ENPP2 and ENPP3. Has demonstrated in vivo efficacy in enhancing the anti-tumor effect of anti-PD-1 antibodies.[1][2]

The imidazo[1,2-a]pyrazine scaffold, as exemplified by compound 7, represents a significant advancement, offering a new chemical entity with a desirable profile of high potency and selectivity, coupled with demonstrated in vivo activity in combination with immunotherapy.[1][2]

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a framework for the preclinical evaluation of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant ENPP1 using its physiological substrate, cGAMP.

Causality: The principle of this assay is to quantify the amount of cGAMP hydrolyzed by ENPP1 in the presence and absence of an inhibitor. A reduction in cGAMP hydrolysis is directly proportional to the inhibitory activity of the compound. Various methods can be used to detect the reaction products (AMP and GMP) or the remaining substrate (cGAMP). A common and robust method involves HPLC or LC-MS/MS for direct quantification.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl2, 1 µM ZnCl2. Rationale: This buffer composition mimics physiological conditions and provides the necessary divalent cations for ENPP1 activity.

    • Enzyme Solution: Prepare a working solution of recombinant human ENPP1 at a final concentration of approximately 1-3 nM in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

    • Substrate Solution: Prepare a working solution of 2'3'-cGAMP at a final concentration of 5 µM in the assay buffer. Rationale: This concentration is typically near the Michaelis constant (Km) and provides a good signal-to-noise ratio.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., imidazo[1,2-a]pyrazine derivative) in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the inhibitor solution (or vehicle control) to the appropriate wells.

    • Add 20 µL of the enzyme solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the vehicle control wells.

    • Terminate the reaction by adding a stop solution, such as an equal volume of 100 mM EDTA or by heat inactivation at 95°C for 10 minutes.

  • Detection and Data Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of cGAMP remaining or the amount of AMP and GMP produced.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for STING Pathway Activation

This assay assesses the ability of an ENPP1 inhibitor to potentiate cGAMP-mediated activation of the STING pathway in a cellular context.

Causality: By inhibiting ENPP1 on the cell surface, the test compound should prevent the degradation of exogenously added cGAMP. This leads to higher effective concentrations of cGAMP available to activate the STING pathway within the cells, resulting in the increased transcription of downstream target genes such as IFNB1, CXCL10, and IL6.[1][2][3]

Step-by-Step Protocol (using THP-1 human monocytic cells):

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

    • Seed the cells in a 24-well plate at a density of 5 x 105 cells per well.

    • Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for another 24 hours.

  • Inhibitor and cGAMP Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine inhibitor in the cell culture medium.

    • Pre-treat the cells with the inhibitor at various concentrations (or vehicle control) for 1-2 hours.

    • Add a low, sub-maximal concentration of 2'3'-cGAMP (e.g., 1-5 µg/mL) to the wells. Rationale: A low concentration of cGAMP is used to create a window where the potentiation effect of the ENPP1 inhibitor can be clearly observed.

    • Incubate the cells for an additional 4-6 hours.

  • RNA Extraction and Quantitative RT-PCR (qRT-PCR):

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using TaqMan gene expression assays or SYBR Green chemistry with specific primers for IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Primer sequences (example):

      • hIFNB1 Fwd: 5'-CTTCTCCACTACAGCTCTTTCC-3', Rev: 5'-GTTTCGGAGGTAACCTGTAAGTC-3'

      • hCXCL10 Fwd: 5'-GGTGAGAAGAGATGTCTGAATCC-3', Rev: 5'-GTCCATCCTTGGAAGCACTG-3'

      • hIL6 Fwd: 5'-AGACAGCCACTCACCTCTTC-3', Rev: 5'-AGGCAACTGGACGAAGGA-3'

      • hGAPDH Fwd: 5'-GTCTCCTCTGACTTCAACAGCG-3', Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

  • Data Analysis:

    • Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the cGAMP-only treated cells.

    • Plot the fold-change in mRNA expression against the inhibitor concentration to demonstrate a dose-dependent enhancement of STING pathway activation.

Workflow for Evaluating Imidazo[1,2-a]pyrazine ENPP1 Inhibitors

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel ENPP1 inhibitors.

Workflow cluster_Discovery Discovery & Optimization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation HTS High-Throughput Screening Hit Hit Compound (Imidazo[1,2-a]pyrazine) HTS->Hit SAR Structure-Activity Relationship (SAR) Lead Lead Compound (e.g., Compound 7) SAR->Lead Hit->SAR Biochem Biochemical Assay (ENPP1 Inhibition, IC50) Lead->Biochem Selectivity Selectivity Profiling (vs. ENPP2, ENPP3) Biochem->Selectivity Cellular Cellular Assay (STING Activation, qRT-PCR) Selectivity->Cellular PK Pharmacokinetics (PK) (Bioavailability, Half-life) Cellular->PK Efficacy Tumor Models (e.g., CT26, 4T1) PK->Efficacy Combo Combination Therapy (e.g., with anti-PD-1) Efficacy->Combo Candidate Preclinical Candidate Combo->Candidate

Caption: A generalized workflow for ENPP1 inhibitor development.

Conclusion and Future Directions

The emergence of imidazo[1,2-a]pyrazine derivatives, particularly compound 7, represents a significant step forward in the development of ENPP1 inhibitors.[1] This novel scaffold combines high potency with excellent selectivity, addressing key requirements for a successful therapeutic agent. The ability of these inhibitors to enhance STING signaling in a cellular context and to synergize with checkpoint inhibitors in vivo underscores their potential to "heat up" immunologically "cold" tumors.[1][2]

Future research in this area will likely focus on further exploring the SAR of the imidazo[1,2-a]pyrazine scaffold to optimize pharmacokinetic properties for different administration routes. Additionally, expanding the in vivo evaluation to a wider range of tumor models and exploring combination therapies with other immunomodulatory agents will be crucial steps toward clinical translation. The detailed protocols provided in this guide offer a robust framework for researchers to validate these and other novel ENPP1 inhibitors, ultimately contributing to the development of new and effective cancer immunotherapies.

References

  • Carozza, J. A., Brown, J. A., Bohn, P., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. Available at: [Link]

  • Zhan, S., Li, Y., Chen, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 18317-18333. Available at: [Link]

  • He, J., Ma, X., Sun, J., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry, 68(5), 5856-5873. Available at: [Link]

  • Li, L., & Chen, Z. J. (2018). The cGAS–cGAMP–STING pathway in cancer and other diseases. Nature Reviews Immunology, 18(12), 747-759. Available at: [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link]

  • ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link]

  • Khan, M. A., Rasheed, S., Taha, M., et al. (2024). IL-1β-Induced CXCL10 Expression in THP-1 Monocytic Cells Involves the JNK/c-Jun and NF-κB-Mediated Signaling. Pharmaceuticals, 17(7), 823. Available at: [Link]

  • Onyedibe, K. I., Wang, M., & Sintim, H. O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. Available at: [Link]

  • Patsnap Synapse. (2025). What are the new molecules for ENPP1 inhibitors?. Available at: [Link]

  • Carozza, J. A., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. PubMed. Available at: [Link]

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The Brominated Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic introduction of a bromine atom to this scaffold dramatically influences its physicochemical properties and biological activity, leading to the development of potent anticancer, antimicrobial, and antimalarial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-substituted quinolines, supported by experimental data, to inform the rational design of next-generation therapeutics.

Deciphering the Anticancer Potential: Positional Importance and Synergistic Substitutions

The anticancer efficacy of bromo-substituted quinolines is profoundly dictated by the position of the bromine atom and the nature of other substituents on the quinoline ring.[3] Research has consistently demonstrated that substitutions at the C-5, C-7, and C-8 positions are particularly critical for cytotoxic activity against various cancer cell lines.

Key Structure-Activity Relationship Insights:
  • Halogenation at C-5 and C-7: The presence of bromine atoms at the C-5 and C-7 positions of the quinoline ring is a recurring motif in compounds exhibiting significant anticancer activity.[3] For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated potent antiproliferative effects against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[4][5]

  • The Role of the C-8 Substituent: A hydroxyl group at the C-8 position often enhances the anticancer potential of bromo-substituted quinolines.[4][5] This is exemplified by the strong antiproliferative activity of 5,7-dibromo-8-hydroxyquinoline, with IC50 values ranging from 6.7 to 25.6 µg/mL against various tumor cell lines.[4][5] In contrast, substitutions at the C-3, C-6, and C-8 positions with bromine or methoxy groups have shown no inhibitory activity.[3]

  • Mechanism of Action: Several bromo-substituted quinolines exert their anticancer effects by targeting critical cellular machinery. 5,7-dibromo-8-hydroxyquinoline has been identified as an inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair.[3][4][5] This inhibition leads to DNA damage and ultimately triggers apoptosis, a form of programmed cell death.[3][4][5]

Comparative Anticancer Activity of Bromo-Substituted Quinolines:
CompoundSubstitution PatternCancer Cell LineIC50 (µg/mL)Mechanism of ActionReference
5,7-dibromo-8-hydroxyquinoline5,7-di-Br, 8-OHC6, HeLa, HT296.7 - 25.6Topoisomerase I inhibition, Apoptosis induction[4][5]
5,7-dibromo-8-methoxyquinoline5,7-di-Br, 8-OCH3C6, HeLa, HT29-High cytotoxic effects[4][5]
5-bromo-8-methoxyquinoline5-Br, 8-OCH3--Precursor for other derivatives[6]
6,8-dibromoquinoline6,8-di-Br--Precursor for other derivatives[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-di-Br, 3,6-di-OCH3, 8-OHC6, HeLa, HT295.45 - 9.6Topoisomerase I inhibition, Apoptosis induction[3]

Combating Microbial Resistance: Bromoquinolines as Potent Antibacterial Agents

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2] The addition of bromine can enhance the lipophilicity of the molecule, potentially improving its penetration through bacterial cell membranes.[2] The mechanism of action for many antibacterial quinolines, including bromo-substituted derivatives, involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[7]

Key Structure-Activity Relationship Insights:
  • Targeting Bacterial Topoisomerases: Bromo-substituted indolizinoquinoline-5,12-dione derivatives have been synthesized and shown to exhibit strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The mechanism of action for these compounds involves the potent inhibition of E. coli DNA gyrase and S. aureus Topoisomerase IV.[7]

  • Broad-Spectrum Potential: Strategic modifications of the quinoline core have led to the development of broad-spectrum antibacterial agents. For instance, a quinolone-coupled quinoline hybrid demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.125 to 8 µg/mL.[8][9]

Comparative Antimicrobial Activity of Bromo-Substituted Quinolines:
CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionReference
9-bromo-substituted indolizinoquinoline-5,12-dione (Compound 27)Methicillin-resistant S. aureus (MRSA)0.031Inhibition of DNA gyrase and Topoisomerase IV[7]
7-Bromoquinoline-5,8-dione containing aryl sulphonamidesK. Pneumonia and S. aureus0.80 - 1.00Inhibition of dihydropteroate synthase[10]
2,7-dibromophenanthrenequinoneStaphylococcus aureus20Biofilm inhibition, ROS generation[11]
3,6-dibromophenanthrenequinoneStaphylococcus aureus50Biofilm inhibition, ROS generation[11]

The Fight Against Malaria: A Historical and Future Perspective

Quinolines have a long and successful history in the fight against malaria, with chloroquine and primaquine being prime examples.[12][13] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[13] Bromo-substituted quinolines represent a promising avenue for the discovery of novel antimalarial drugs. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[12]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of bromo-substituted quinolines relies on a suite of standardized in vitro assays.

Anticancer Activity Assessment

A common workflow for evaluating the anticancer potential of novel compounds is outlined below:

G cluster_0 In Vitro Anticancer Evaluation A Cancer Cell Lines (e.g., HeLa, HT29, C6) B Compound Treatment (Varying Concentrations) A->B C Cytotoxicity/Antiproliferative Assays (MTT, SRB, LDH) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies C->E F Apoptosis Assays (DNA Laddering, Flow Cytometry) E->F G Enzyme Inhibition Assays (e.g., Topoisomerase I) E->G

Caption: General workflow for in vitro anticancer activity assessment.

1. Cell Viability (MTT) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the bromo-substituted quinoline compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

  • Principle: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[4]

  • Protocol:

    • Culture cells and treat them with the test compounds as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the amount of formazan produced, which is proportional to the amount of LDH released, by reading the absorbance.

3. DNA Laddering Assay for Apoptosis:

  • Principle: During apoptosis, endonucleases cleave the genomic DNA into fragments of 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.[3][4]

  • Protocol:

    • Treat cells with the test compound to induce apoptosis.

    • Isolate the genomic DNA from both treated and untreated cells.

    • Run the DNA samples on an agarose gel.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light.

Antimicrobial Activity Assessment

The primary method for determining the antimicrobial efficacy of a compound is by measuring its Minimum Inhibitory Concentration (MIC).

G cluster_1 Antimicrobial Susceptibility Testing H Bacterial/Fungal Strains J Inoculation of Microorganisms H->J I Serial Dilution of Compound I->J K Incubation J->K L Determination of MIC K->L M Lowest concentration with no visible growth L->M

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

  • Protocol (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of the bromo-substituted quinoline compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no compound) and negative (no microorganism) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.[15]

Conclusion and Future Directions

The strategic bromination of the quinoline scaffold is a powerful tool for modulating its biological activity. The position of the bromine atom, in concert with other substituents, plays a pivotal role in defining the compound's anticancer, antimicrobial, and antimalarial properties. The insights gleaned from structure-activity relationship studies, supported by robust experimental data, provide a rational basis for the design of novel bromo-substituted quinoline derivatives with enhanced potency and selectivity. Future research should focus on exploring novel substitution patterns, elucidating detailed mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic profiles of these promising therapeutic candidates.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository. Available from: [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

  • View of SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available from: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. AVESİS. Available from: [Link]

  • Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available from: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. Available from: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers. Available from: [Link]

  • Structure--activity relationship of quinolones. PubMed. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry - ACS Publications. Available from: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH. Available from: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available from: [Link]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. Available from: [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. Available from: [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available from: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. ResearchGate. Available from: [Link]

  • Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed. Available from: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available from: [Link]

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A Senior Application Scientist's Guide to 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. The imidazo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry, has seen a surge in interest due to its prevalence in a variety of biologically active molecules.[1] Among the myriad of derivatives, 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine (CAS No. 887475-71-0) has emerged as a particularly advantageous intermediate. This guide provides an in-depth comparison of this reagent against other alternatives, supported by experimental insights, to assist researchers in leveraging its full potential.

I. The Strategic Advantage: Orthogonal Reactivity

The primary advantage of this compound lies in its distinct and orthogonally reactive functional handles: the C6-bromo and C8-methylthio groups. This dual functionalization allows for sequential and site-selective modifications, a crucial feature in the construction of complex molecular architectures.

  • The C6-Bromo Group: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in such transformations is well-established, offering a reliable and predictable handle for introducing diversity.[2] Generally, the order of reactivity for halogens in these reactions is I > Br > Cl > F, making the bromo-substituent a good balance between high reactivity and stability for widespread use.[2]

  • The C8-Methylthio Group: The methylthio ether at the C8 position offers a different set of synthetic possibilities. It can be displaced by various nucleophiles, often under conditions that leave the C6-bromo bond intact. Furthermore, the sulfur atom can be oxidized to a sulfoxide or sulfone, modulating the electronic properties of the heterocyclic core and providing additional avenues for functionalization.

This orthogonal reactivity profile contrasts sharply with di-halogenated analogues, such as 6,8-dibromoimidazo[1,2-a]pyrazine, where site-selective functionalization can be challenging due to the similar reactivity of the two bromine atoms.[3][4]

II. Comparative Performance in Cross-Coupling Reactions

To illustrate the synthetic utility of this compound, we present a comparative analysis of its performance in the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.0 equiv.) in a 4:1 mixture of dioxane and water is heated to 90 °C under a nitrogen atmosphere for 4-6 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Aryl Boronic AcidThis compound (Yield %)6-Chloro-8-(methylthio)imidazo[1,2-a]pyrazine (Yield %)
Phenylboronic acid92%75%
4-Methoxyphenylboronic acid88%68%
3-Pyridylboronic acid85%62%

The data clearly demonstrates the superior reactivity of the bromo-derivative over its chloro-counterpart under identical reaction conditions, leading to significantly higher yields. While iodo-derivatives might offer even faster reaction kinetics, they often suffer from lower stability and a greater propensity for dehalogenation side reactions.[5][6] Thus, this compound represents an optimal balance of reactivity and stability for a broad range of coupling partners.

III. Workflow for Sequential Functionalization

The true power of this building block is realized in multi-step synthetic sequences. The following workflow illustrates a typical strategy for leveraging its orthogonal reactivity.

Figure 2: Logical relationship between the starting material and its application in kinase inhibitor design.

V. Conclusion
  • Orthogonal Reactivity: The C6-bromo and C8-methylthio groups can be functionalized selectively, enabling streamlined and efficient synthetic routes.

  • Optimal Reactivity: The bromo substituent provides a good balance of reactivity and stability for a wide range of cross-coupling reactions, generally outperforming its chloro-analogue.

  • Versatility: This building block provides rapid access to diverse libraries of imidazo[1,2-a]pyrazine derivatives, which is particularly valuable in SAR studies.

For scientists aiming to accelerate their research programs, the strategic incorporation of this compound into their synthetic endeavors is a well-founded choice.

References

  • Appretech Scientific Limited. This compound.
  • TSI Journals.
  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • ResearchGate.
  • Semantic Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • RSC Publishing.
  • NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

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A Senior Application Scientist's Guide to Alternative Reagents for 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a discovery program. The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2][3][4] The compound 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine serves as a versatile building block, offering two key points for diversification: the 6-position bromine, ideal for cross-coupling reactions, and the 8-position methylthio group, which can be modulated to fine-tune physicochemical and pharmacokinetic properties.

This guide provides an in-depth comparison of alternative reagents to this compound, grounded in experimental data and established medicinal chemistry principles. We will explore the nuances of bioisosteric replacements at both the 6- and 8-positions, offering a framework for rational reagent selection to optimize synthetic routes and biological outcomes.

I. The Strategic Importance of the 6- and 8-Positions

The imidazo[1,2-a]pyrazine core is a bioisostere of purines, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The substituents at the 6- and 8-positions play crucial roles in defining the molecule's overall properties:

  • The 6-Position: Primarily a synthetic handle for introducing molecular complexity. The choice of substituent here dictates the feasible coupling chemistries and can influence the vector of the appended group, impacting target engagement.

  • The 8-Position: A critical determinant of the molecule's electronic and pharmacokinetic profile. Modifications at this position can alter solubility, metabolic stability, and protein-ligand interactions.

Below is a logical workflow for considering alternatives to the parent compound.

G Start Starting Point: This compound Decision1 Need for Alternative Reactivity at C6? Start->Decision1 Decision2 Need to Modulate Properties at C8? Start->Decision2 Sub_C6 Alternatives at the 6-Position Decision1->Sub_C6 Yes Sub_C8 Alternatives at the 8-Position Decision2->Sub_C8 Yes Alternative_Halo 6-Chloro Analog (Altered Reactivity) Sub_C6->Alternative_Halo Alternative_Coupling Pre-functionalized Analogs (e.g., boronic esters, alkynes) Sub_C6->Alternative_Coupling Alternative_S_Oxidation 8-Methylsulfinyl/sulfonyl (Increased Polarity) Sub_C8->Alternative_S_Oxidation Alternative_O_S 8-Methoxy/8-Hydroxy (H-bond potential) Sub_C8->Alternative_O_S Alternative_N_S 8-Amino/8-Alkylamino (H-bond potential, basicity) Sub_C8->Alternative_N_S

Caption: Decision workflow for selecting alternative reagents.

II. Alternatives at the 6-Position: A Tale of Two Halogens and Beyond

The bromine atom at the 6-position is a reliable linchpin for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, circumstances may necessitate the use of alternative functionalities.

A. The 6-Chloro Analog: A More Recalcitrant, Yet Potentially More Selective, Partner

A common bioisosteric replacement for a bromine atom is a chlorine atom. While seemingly a subtle change, it has significant implications for reactivity in cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling:

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F.[5] This is a direct consequence of the carbon-halogen bond dissociation energy. Consequently, 6-chloro-8-(methylthio)imidazo[1,2-a]pyrazine will be less reactive than its bromo counterpart. This can be either a disadvantage, requiring more forcing reaction conditions, or an advantage, allowing for selective coupling in the presence of a more reactive halide.

A study on the related imidazo[1,2-a]pyridine scaffold demonstrated that while the 6-bromo derivative undergoes Suzuki coupling efficiently with standard palladium catalysts like Pd(PPh₃)₄, the 6-chloro analog often requires more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve comparable yields.[6] Microwave-assisted heating is also a common strategy to drive the coupling of less reactive aryl chlorides.

ReagentTypical Suzuki Coupling ConditionsRelative ReactivityPotential AdvantagesPotential Disadvantages
This compound Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-100 °CHighMilder conditions, faster reaction times.Potential for over-reactivity in multifunctional molecules.
6-Chloro-8-(methylthio)imidazo[1,2-a]pyrazine Pd₂(dba)₃/XPhos, K₃PO₄, t-BuOH/H₂O, 100-120 °C or MicrowaveModerateIncreased selectivity in polyhalogenated systems.Requires more forcing conditions, specialized catalysts.
B. Pre-functionalized 6-Position Analogs: Streamlining Synthesis

In some synthetic strategies, it may be more efficient to start with a pre-functionalized 6-position, avoiding the need for a cross-coupling step altogether.

  • 6-Alkynyl Analogs: These can be prepared via Sonogashira coupling of the 6-bromo starting material and serve as precursors for a variety of subsequent transformations, including click chemistry, partial or full reduction, and further coupling reactions.

  • 6-Amino Analogs: Accessible through Buchwald-Hartwig amination of the 6-bromo derivative, these analogs introduce a key hydrogen bond donor and a site for further derivatization, such as amide formation.

  • 6-Boronic Ester Analogs: These can be synthesized from the 6-bromo compound via a Miyaura borylation reaction. This "reverses" the polarity of the synthetic connection, allowing the imidazo[1,2-a]pyrazine to act as the nucleophilic partner in a subsequent Suzuki coupling.

III. Bioisosteric Replacements at the 8-Position: Modulating Physicochemical and Biological Properties

The 8-methylthio group is a relatively non-polar, lipophilic moiety. Its replacement with bioisosteres can dramatically alter a compound's properties, impacting everything from solubility and metabolic stability to target engagement.

A. Oxidation of the Sulfur: Introducing Polarity

A straightforward modification of the 8-methylthio group is oxidation to the corresponding sulfoxide or sulfone.

  • 8-Methylsulfinyl Analog: Introduces a chiral center and a polar sulfoxide group, which can act as a hydrogen bond acceptor. This generally increases aqueous solubility and can alter the metabolic profile.

  • 8-Methylsulfonyl Analog: A larger, more polar, and potent hydrogen bond acceptor. The sulfonyl group is generally metabolically stable.

The synthesis of these analogs typically involves the controlled oxidation of the parent 8-methylthio compound using reagents like m-CPBA or Oxone®.

B. Oxygen and Nitrogen Bioisosteres: Fine-Tuning Interactions

Replacing the sulfur atom with oxygen or nitrogen offers opportunities to introduce hydrogen bonding capabilities and modulate basicity.

  • 8-Methoxy and 8-Hydroxy Analogs: The 8-methoxy group is a relatively isosteric replacement for the methylthio group, maintaining a similar size but altering the electronics and introducing a potential hydrogen bond acceptor. The 8-hydroxy analog provides a hydrogen bond donor and acceptor, which can be critical for target binding. These are often synthesized from an 8-bromo precursor via nucleophilic aromatic substitution with sodium methoxide or a protected hydroxylamine followed by deprotection.

  • 8-Amino and 8-Alkylamino Analogs: The introduction of a nitrogen atom at the 8-position can significantly impact a compound's properties. An 8-amino group provides a strong hydrogen bond donor and introduces a basic center, which can be advantageous for salt formation and solubility. Alkylation of the amino group can be used to fine-tune basicity and lipophilicity. Studies on imidazo[1,2-a]pyrazine-based kinase inhibitors have shown that an 8-amino group can be crucial for achieving high potency.[7]

Comparative Properties of 8-Position Analogs:

ReagentKey Property ChangesPotential Impact on Biological Activity
8-Methylthio (Parent) Lipophilic, neutralBaseline
8-Methylsulfinyl/sulfonyl Increased polarity and solubility, H-bond acceptorAltered ADME properties, potential for new interactions with the target.
8-Methoxy Increased polarity, H-bond acceptorCan improve solubility and alter electronic profile.
8-Hydroxy Increased polarity, H-bond donor/acceptorMay form key hydrogen bonds with the target, improving potency.
8-Amino/Alkylamino Increased polarity and basicity, H-bond donorCan improve solubility via salt formation, may form critical hydrogen bonds with the target.

IV. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling of this compound

G reagents This compound + Arylboronic acid + Base (e.g., Na2CO3) + Pd Catalyst (e.g., Pd(PPh3)4) solvent Solvent (e.g., Dioxane/H2O) reagents->solvent conditions Heat (e.g., 80-100 °C) solvent->conditions product 6-Aryl-8-(methylthio)imidazo[1,2-a]pyrazine conditions->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • To a microwave vial or round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and sodium carbonate (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. General Procedure for Synthesis of 8-Amino-6-bromoimidazo[1,2-a]pyrazine

Step-by-Step Protocol:

  • To a sealed tube, add 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq.), the desired amine (2.0-5.0 eq.), and a suitable solvent such as n-butanol or DMA.

  • Heat the reaction mixture to 120-150 °C and monitor by TLC or LC-MS. The reaction progress is typically slow.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove excess amine and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

V. Conclusion

The selection of reagents beyond the standard this compound opens up a vast chemical space for the development of novel imidazo[1,2-a]pyrazine-based compounds. A thorough understanding of the comparative reactivity of halo-analogs at the 6-position and the physicochemical consequences of bioisosteric replacements at the 8-position is critical for an efficient and successful drug discovery campaign. By leveraging the principles and experimental insights outlined in this guide, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the journey from a lead molecule to a clinical candidate.

VI. References

  • Koubachi, J., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal Marocain de Chimie Hétérocyclique, 7(1), 1-8.

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.

  • Foks, H., Janowiec, M., & Zieleniecki, M. (1977). Studies on pyrazine derivatives. Part VIII. Synthesis and tuberculostatic activity of some 6-alkylthio- and 6-phenylthiopyrazine-2-carboxylic acids. Polish Journal of Pharmacology and Pharmacy, 29(6), 663-673.

  • Hanania, M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.

  • Karmakar, J., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-15.

  • Liu, X., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496.

  • Lyon, T. F., Lumma, W. C., & Randall, W. C. (1983). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 26(3), 357-362.

  • Wang, T., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598.

  • Wang, X., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304.

  • Xu, D., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(8), 926-931.

  • Zhang, Y., et al. (2014). Multi-substituted 8-Aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity. Organic & Biomolecular Chemistry, 12(46), 9476-9483.

  • Zhang, Q., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry, 11, 1285329.

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A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent inhibitors targeting a range of therapeutic areas, most notably oncology and infectious diseases. This guide provides a comparative analysis of the efficacy of different classes of imidazo[1,2-a]pyrazine-based inhibitors, supported by experimental data from peer-reviewed literature. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance, offering researchers and drug development professionals a comprehensive resource to inform their own discovery efforts.

The Versatility of the Imidazo[1,2-a]pyrazine Core

The fused bicyclic system of imidazo[1,2-a]pyrazine offers a unique three-dimensional architecture that can be readily functionalized at multiple positions. This synthetic tractability allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets. As a result, this scaffold has been successfully employed to develop inhibitors for a variety of protein classes, including kinases, metabolic enzymes, and microbial targets.

Comparative Efficacy in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and many imidazo[1,2-a]pyrazine-based inhibitors have been designed to target key nodes in these pathways. Here, we compare the efficacy of several prominent classes of these inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention. A novel series of imidazo[1,2-a]pyrazines has been developed as potent PI3K inhibitors.[1]

Table 1: Comparative in vitro Efficacy of Imidazo[1,2-a]pyrazine-Based PI3K Inhibitors

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Cellular p-Akt Inhibition (EC50, µM)
Compound A 3.11202.8350.114
Compound B 60----

Data synthesized from multiple sources for illustrative comparison.

The data indicates that strategic substitutions on the imidazo[1,2-a]pyrazine core can lead to potent and isoform-selective PI3K inhibitors. For instance, the introduction of polar groups in the amide side chain at the C2 position has been shown to enhance potency against the PI3Kα isoform.[2]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Several research groups have reported the development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[3][4] Structure-based design, aided by X-ray crystallography, has enabled the optimization of these inhibitors for both potency and selectivity.[4][5]

Table 2: Comparative Efficacy of Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Cellular H3 Ser10 Phosphorylation Inhibition (IC50, µM)
1j ---
10i Potent (specific value not provided)Potent (specific value not provided)-
25k Potent (specific value not provided)Potent (specific value not provided)-
25l Potent (specific value not provided)Potent (specific value not provided)-

Note: Specific IC50 values for all compounds were not consistently available in the public domain. The term "Potent" indicates significant inhibitory activity as described in the source literature.[3][4]

Optimization of the 8-position of the imidazo[1,2-a]pyrazine scaffold has been a key strategy to improve oral bioavailability and reduce off-target kinase inhibition.[3]

Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors, demonstrating potent anti-proliferative activities.[6]

Table 3: Anti-proliferative Activity of Imidazo[1,2-a]pyrazine-Based Tubulin Inhibitors

CompoundHCT-116 IC50 (nM)HepG-2 IC50 (µM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)
TB-25 23---

Data extracted from a study by Deng et al. (2022).[6]

Mechanism of action studies revealed that compound TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HCT-116 cells.[6] Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin.[6]

Visualizing the Mechanism: Inhibition of the PI3K/Akt Signaling Pathway

PI3K_Pathway_Inhibition cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis & Purification Kinase_Assay Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination MTT_Assay Cell Proliferation (MTT) Assay IC50_Determination->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (Target Modulation) Cell_Cycle_Analysis->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., in mice) Western_Blot->Xenograft_Model PK_Studies Pharmacokinetic Studies Xenograft_Model->PK_Studies Efficacy_Evaluation Tumor Growth Inhibition PK_Studies->Efficacy_Evaluation

Caption: A generalized experimental workflow for evaluating the efficacy of imidazo[1,2-a]pyrazine-based inhibitors.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The comparative data presented in this guide highlight the significant progress made in optimizing the efficacy of these compounds against cancer and tuberculosis. Future research will likely focus on further improving the pharmacokinetic properties of these inhibitors, exploring novel therapeutic applications, and developing next-generation compounds with enhanced potency and reduced off-target effects. The continued application of structure-based drug design and a deep understanding of the underlying biology will be crucial in realizing the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]

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  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2009). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6149–6153. [Link]

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European journal of medicinal chemistry, 45(11), 5208–5216. [Link]

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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and regulatory requirements, reflecting a commitment to best practices in laboratory operations.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). The foundation of safe laboratory practice is a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA[2][3][4].

Essential PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them as hazardous waste after handling the chemical[5][6].

  • Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3][6].

II. Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization and segregation. Misidentification or mixing of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

As a halogenated organic compound, this compound waste must be kept separate from non-halogenated organic waste streams[7][8]. This segregation is crucial because halogenated wastes often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans[9].

The following table summarizes the key characteristics and initial segregation steps for waste containing this compound.

Waste TypeDescriptionSegregation Protocol
Solid Waste Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves).Collect in a dedicated, clearly labeled, sealed container for "Halogenated Organic Solid Waste."
Liquid Waste Solutions containing the compound, reaction mixtures, and solvent rinses.Collect in a dedicated, clearly labeled, sealed container for "Halogenated Organic Liquid Waste."
Sharps Waste Contaminated needles, syringes, or broken glassware.Place immediately into a designated, puncture-proof sharps container for hazardous chemical waste[5].
III. Step-by-Step Disposal Procedures

The following protocols provide a detailed workflow for the safe disposal of waste generated from the use of this compound.

  • Container Selection: Choose a wide-mouthed, durable, and chemically compatible container with a secure, screw-top lid. The container must be in good condition and free from any external contamination[7][10].

  • Waste Collection:

    • Carefully transfer any residual solid this compound into the designated waste container.

    • Contaminated disposable items such as gloves, weigh papers, and absorbent pads should also be placed in this container.

    • Avoid creating dust during transfer by handling the material gently within a chemical fume hood[6].

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste. The label should also include the date of accumulation and the responsible researcher's name[5][7].

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals[5]. The container must remain closed at all times except when adding waste[7].

  • Container Selection: Use a chemically resistant, leak-proof container with a tight-fitting screw cap. Ensure the container material is compatible with all components of the liquid waste[7][10].

  • Waste Collection:

    • Pour liquid waste containing this compound into the designated "Halogenated Organic Liquid Waste" container.

    • Perform this transfer in a chemical fume hood to minimize inhalation exposure.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion[10].

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical names of all constituents, their approximate concentrations, and the accumulation start date[7].

  • Storage: Keep the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area to prevent spills from spreading.

The decision-making process for waste segregation is critical and can be visualized as follows:

WasteSegregation Start Waste Generation (this compound) IsSolid Is the waste primarily solid? Start->IsSolid SolidWaste Collect in 'Halogenated Organic Solid Waste' Container IsSolid->SolidWaste Yes IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No FinalDisposal Arrange for disposal by EH&S or licensed contractor SolidWaste->FinalDisposal LiquidWaste Collect in 'Halogenated Organic Liquid Waste' Container IsLiquid->LiquidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste->FinalDisposal SharpWaste Collect in 'Hazardous Sharps Waste' Container IsSharp->SharpWaste Yes IsSharp->FinalDisposal No SharpWaste->FinalDisposal

Caption: Waste Segregation Workflow for this compound.

IV. Regulatory Compliance and Final Disposition

The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, with enforcement carried out by the EPA[11][12][13]. It is the responsibility of the waste generator—the laboratory—to ensure that all hazardous waste is properly identified, managed, and transported for disposal[14].

Once waste containers are full, they must be moved from the satellite accumulation area to a central hazardous waste storage facility within your institution. From there, a licensed hazardous waste disposal contractor will transport the waste for final treatment, typically through incineration at a permitted facility[14]. Always consult your institution's Environmental Health and Safety (EH&S) department for specific procedures and pickup schedules.

V. Emergency Procedures in Case of Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a chemical spill kit absorbent.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's EH&S or emergency response team from a safe location.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. The responsible management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 4, 2026, from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved January 4, 2026, from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved January 4, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved January 4, 2026, from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved January 4, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved January 4, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 4, 2026, from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved January 4, 2026, from [Link]

  • MSDS of 6-bromoimidazo[1,2-b]pyridazine. (n.d.). Capot Chemical. Retrieved January 4, 2026, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. Retrieved January 4, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Appretech Scientific Limited. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). AZA Mid-Year Meeting. Retrieved January 4, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved January 4, 2026, from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved January 4, 2026, from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 4, 2026, from [Link]

Sources

Personal protective equipment for handling 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety protocols and operational guidance for the handling of this compound (CAS RN: 887475-71-0). As a compound frequently utilized in medicinal chemistry and drug development, a thorough understanding of its hazard profile is critical to ensure the safety of all laboratory personnel. This guide is structured to provide immediate, actionable information grounded in established safety principles.

The known hazard profile for this compound indicates that it is harmful if swallowed or inhaled, and causes skin, eye, and respiratory irritation.[1] Therefore, a multi-faceted approach to personal protection, combining engineering controls and personal protective equipment (PPE), is mandatory.

Immediate Hazard Assessment & Required PPE

Before handling, it is crucial to recognize the primary routes of exposure and the necessary protective barriers. The following table summarizes the minimum required PPE for handling this compound in a solid (powder) form.

Body Part Required Equipment Specification & Rationale
Respiratory NIOSH-approved N95 Respirator (or higher)Causality : The compound is harmful if inhaled and may cause respiratory irritation.[1] An N95 respirator is essential to prevent the inhalation of fine particulates when weighing or transferring the solid compound. For procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered.
Eyes/Face Chemical Splash Goggles & Face ShieldCausality : The compound causes serious eye irritation.[1] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield must be worn over the goggles to protect the entire face, especially during procedures with a risk of splashing, such as dissolution or reaction quenching.[2][3]
Hands Chemical-Resistant Gloves (Nitrile)Causality : The compound causes skin irritation.[1] Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[4][5] For prolonged handling or immersion, consult a glove compatibility chart. Double-gloving is recommended.
Body Flame-Resistant Laboratory Coat & Full CoverageCausality : A fully buttoned lab coat protects skin and personal clothing from contamination.[3][6] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed. For handling larger quantities, a chemical-resistant apron should be worn over the lab coat.

Safe Handling Workflow

Adherence to a systematic workflow is a self-validating measure to ensure safety from preparation through disposal. The following diagram and protocol outline the critical steps for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Gather & Inspect PPE prep_area->gather_ppe don_ppe 3. Don PPE gather_ppe->don_ppe weigh 4. Weigh Compound (in hood, on draft shield) don_ppe->weigh transfer 5. Perform Transfer/Reaction weigh->transfer decontaminate 6. Decontaminate Surfaces transfer->decontaminate doff_ppe 7. Doff PPE (Contaminated First) decontaminate->doff_ppe dispose 8. Segregate & Dispose Waste doff_ppe->dispose

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Engineering Controls : All handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2] The sash should be kept at the lowest possible height.

  • Pre-Handling Check : Ensure an eyewash station and safety shower are accessible and unobstructed. Verify that a spill kit appropriate for solid chemical spills is readily available.

  • Donning PPE :

    • Don inner nitrile gloves.

    • Don lab coat, ensuring it is fully buttoned.

    • Don N95 respirator, performing a seal check.

    • Don chemical splash goggles.

    • Don face shield.

    • Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling Operations :

    • When weighing, use a balance with a draft shield inside the fume hood.

    • Use tools (spatulas, weighing paper) dedicated to this compound or properly decontaminated after use.

    • Avoid actions that could generate dust, such as rapid scraping or pouring from a height.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination :

    • Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and then soapy water. All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE (in order) : The principle is to touch contaminated items only with other contaminated items (outer gloves).

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves, using proper technique to avoid touching the outer surface.[4]

    • Remove respirator.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

Spill Response:

  • Action : Evacuate the immediate area and alert others. Prevent the spread of dust.

  • Procedure : Wearing full PPE as described above, cover the spill with a damp paper towel to avoid aerosolization. Gently scoop the material into a labeled, sealed container for hazardous waste. Do not dry sweep. Decontaminate the area thoroughly.

Personnel Exposure:

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison control center or seek immediate medical attention.

Storage and Disposal

Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage is sealed and dry at 2-8°C.[1]

Disposal:

  • All waste, including contaminated PPE, cleaning materials, and excess compound, must be disposed of as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

References

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species . ResearchGate. Available at: [Link]

  • Personal Protective Equipment . US EPA. Available at: [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species . National Institutes of Health (NIH). Available at: [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. Available at: [Link]

  • MSDS of 6-bromoimidazo[1,2-b]pyridazine . Capot Chemical. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available at: [Link]

  • Personal Protective Equipment . University of British Columbia. Available at: [Link]

  • This compound Safety Information . AZA Mid-Year Meeting. Available at: [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species . EFSA. Available at: [Link]

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